molecular formula C36H44N8O2 B15584452 YJZ5118

YJZ5118

Número de catálogo: B15584452
Peso molecular: 620.8 g/mol
Clave InChI: DPTMMKXNCQVAJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

YJZ5118 is a useful research compound. Its molecular formula is C36H44N8O2 and its molecular weight is 620.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C36H44N8O2

Peso molecular

620.8 g/mol

Nombre IUPAC

N-[5-[benzylcarbamoyl-[4-[(5-cyano-2-pyridinyl)amino]cyclohexyl]amino]-2-[4-(dimethylamino)piperidin-1-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C36H44N8O2/c1-4-35(45)41-32-22-31(15-16-33(32)43-20-18-29(19-21-43)42(2)3)44(36(46)39-24-26-8-6-5-7-9-26)30-13-11-28(12-14-30)40-34-17-10-27(23-37)25-38-34/h4-10,15-17,22,25,28-30H,1,11-14,18-21,24H2,2-3H3,(H,38,40)(H,39,46)(H,41,45)

Clave InChI

DPTMMKXNCQVAJW-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

YJZ5118: A Technical Whitepaper on a Novel Covalent Inhibitor of CDK12/13

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cyclin-dependent kinases 12 and 13 (CDK12/13) are crucial regulators of transcription and key components of the DNA Damage Response (DDR) pathway, making them compelling targets in oncology, particularly for castration-resistant prostate cancer (CRPC).[1][2][3][4] This document provides a comprehensive technical overview of YJZ5118, a potent, highly selective, and irreversible covalent inhibitor of CDK12/13. This compound demonstrates significant antiproliferative activity in various tumor cell lines and exhibits a synergistic antitumor effect when combined with Akt inhibitors.[1][2][3][4] This guide details the inhibitor's mechanism of action, quantitative bioactivity, and the experimental protocols used for its characterization.

Quantitative Bioactivity and Selectivity

This compound was developed through structure-based optimization from a reversible inhibitor, leading to enhanced antiproliferative activity and improved target specificity.[1] Its inhibitory activity was assessed against CDK12, CDK13, and other CDK family members, demonstrating high selectivity. The compound also shows potent suppression of cancer cell growth, particularly in prostate cancer cell lines.[1][5]

Table 1: Kinase Inhibitory Activity of this compound
Kinase TargetIC₅₀ (nM)Notes
CDK1239.5[1][2][3][4][5][6]
CDK1326.4[1][2][3][4][5][6]
CDK7226357-fold and 86-fold less sensitive than CDK12 and CDK13, respectively.[1]
Table 2: Cellular Antiproliferative Activity of this compound
Cell LineCancer TypeIC₅₀ (nM)
VCaPCastration-Resistant Prostate Cancer23.7[1][5]
DU145Prostate CancerPotent Inhibition (specific IC₅₀ not detailed in snippets)[1]
SK-BR-3Breast CancerPotent Inhibition (specific IC₅₀ not detailed in snippets)[1]

Mechanism of Action and Cellular Effects

This compound functions as a covalent inhibitor, irreversibly binding to its target kinases. This prolonged target engagement contributes to its potent antiproliferative effects compared to reversible inhibitors.[1]

Covalent Binding to CDK12/13

The covalent binding mechanism of this compound has been extensively validated.[1] Co-crystal structure analysis reveals that the acrylamide (B121943) group of this compound forms a covalent bond with Cys1039, a cysteine residue located outside the kinase domain of CDK12.[1][5] This irreversible interaction is a key differentiator from other inhibitors and underpins its sustained activity.

cluster_binding Covalent Binding Mechanism cluster_result Result This compound This compound Acrylamide Moiety CDK12 CDK12 Protein Cysteine 1039 (Cys1039) This compound->CDK12 Forms Covalent Bond Irreversible_Inhibition Irreversible Inhibition of Kinase Activity CDK12->Irreversible_Inhibition

This compound covalently binds to Cys1039 on CDK12.
Downstream Cellular Pathways

CDK12 and CDK13 are essential for phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step in transcription elongation.[1] By inhibiting CDK12/13, this compound disrupts this process, leading to a series of downstream cellular events:

  • Inhibition of RNAP II Phosphorylation: this compound treatment leads to a dose- and time-dependent decrease in the phosphorylation of RNAP II at the Serine 2 position (p-RNAPII Ser2).[1][5]

  • Suppression of DDR Gene Transcription: The inhibition of transcriptional elongation disproportionately affects long genes, a significant portion of which are involved in the DNA Damage Response (DDR) pathway.[1][2][3][4]

  • Induction of DNA Damage and Apoptosis: The compromised DDR machinery results in an accumulation of DNA damage, which in turn triggers programmed cell death (apoptosis).[1][2][3][4][6] This is evidenced by an increase in cleaved PARP, a marker for apoptosis.[1][5]

This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (RNAP II) CDK12_13->RNAPII pRNAPII Phosphorylated RNAP II (p-Ser2) Transcription Transcription Elongation of Long Genes pRNAPII->Transcription Promotes DDR_Genes DDR Gene Expression (e.g., BRCA1, ATM, ATR) Transcription->DDR_Genes Maintains DNA_Repair DNA Repair DDR_Genes->DNA_Repair Enables DNA_Damage DNA Damage Accumulation DNA_Repair->DNA_Damage Prevents Apoptosis Apoptosis (Programmed Cell Death) DNA_Damage->Apoptosis Induces

This compound inhibits CDK12/13, leading to apoptosis.

Synergy with Akt Inhibition

A notable finding is the synergistic anti-tumor effect observed when this compound is combined with Akt inhibitors.[1][6] Treatment with this compound alone leads to a dose-dependent increase in the phosphorylation of Akt and its substrate PRAS40.[1] This suggests that CDK12/13 inhibition activates the Akt pathway as a potential survival mechanism. Consequently, co-treatment with an Akt inhibitor (like Uprosertib) and this compound results in a significantly enhanced suppression of tumor growth both in vitro and in vivo.[1]

Experimental Protocols and Validation Workflow

The discovery and validation of this compound involved a series of rigorous experimental procedures to confirm its binding mode, cellular activity, and therapeutic potential.

cluster_discovery Discovery & In Vitro Validation cluster_binding Covalent Binding Confirmation cluster_invivo In Vivo Efficacy Kinase_Assay Kinase Inhibition Assay (ADP-Glo) Cell_Assay Cell Proliferation Assay Kinase_Assay->Cell_Assay Western_Blot Western Blot (p-RNAPII Ser2, c-PARP) Cell_Assay->Western_Blot LC_MS LC-MS Analysis Cell_Assay->LC_MS RNA_Seq RNA Sequencing (DDR Gene Expression) Western_Blot->RNA_Seq Flow_Cytometry Flow Cytometry (Apoptosis Analysis) RNA_Seq->Flow_Cytometry Xenograft VCaP CRPC Xenograft Model Flow_Cytometry->Xenograft Co_Crystal Co-crystallization with CDK12/CCNK LC_MS->Co_Crystal Pulldown Biotinylated Probe Pulldown Co_Crystal->Pulldown Combo_Study Combination Study with Akt Inhibitor Xenograft->Combo_Study

Experimental workflow for this compound validation.
Kinase Inhibition Assay (ADP-Glo™)

  • Objective: To determine the IC₅₀ values of this compound against target kinases.

  • Protocol: The ADP-Glo™ Kinase Assay was used to measure kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. Recombinant CDK12/CycK and CDK13/CycK proteins were incubated with the substrate and ATP in the presence of serial dilutions of this compound. The luminescence signal, which is inversely proportional to kinase activity, was measured to calculate the IC₅₀ values.[1]

Covalent Binding Validation (LC-MS)
  • Objective: To confirm the covalent adduction of this compound to the CDK12 protein.

  • Protocol: The CDK12/CCNK complex was incubated with a 5-fold molar excess of this compound for 2 hours at room temperature. The resulting mixture was then analyzed by liquid chromatography-mass spectrometry (LC-MS). A mass shift corresponding to the molecular weight of this compound added to the CDK12 protein confirms the covalent binding.[1]

Cellular Activity (Western Blot)
  • Objective: To measure the effect of this compound on downstream signaling pathways in cells.

  • Protocol: VCaP cells were treated with varying concentrations of this compound for specified time periods. Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against targets such as p-RNAPII (Ser2), total RNAPII, cleaved PARP, Akt, and p-Akt (S473). After incubation with secondary antibodies, bands were visualized using an appropriate detection system.[1]

Apoptosis Analysis (Flow Cytometry)
  • Objective: To quantify the rate of apoptosis induced by this compound.

  • Protocol: VCaP cells were treated with this compound (e.g., 100 nM). Following treatment, cells were harvested, washed, and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells. An apoptosis rate of 28.5% was observed in VCaP cells treated with 100 nM this compound.[1]

In Vivo Antitumor Activity
  • Objective: To evaluate the therapeutic efficacy of this compound alone and in combination with an Akt inhibitor in a relevant animal model.

  • Protocol: A VCaP castration-resistant prostate cancer (CRPC) xenograft mouse model was used.[1] Six- to eight-week-old immunodeficient mice (e.g., NSG or CB17SCID) were injected with VCaP cells.[1] Once tumors were established, mice were randomized into treatment groups: vehicle control, this compound alone, Akt inhibitor (Uprosertib) alone, and the combination of this compound and Uprosertib.[1] Tumor volume and animal body weight were monitored throughout the study. At the endpoint, tumors were harvested for pharmacodynamic analysis (e.g., Western blot for p-RNAPII Ser2 and p-Akt).[1]

Conclusion

This compound is a novel, potent, and highly selective covalent inhibitor of CDK12/13. Its irreversible binding mechanism provides sustained target engagement, leading to the effective suppression of DDR gene transcription, induction of DNA damage, and apoptosis in cancer cells.[1][2][3][4] Furthermore, the demonstrated synergy with Akt inhibitors presents a promising therapeutic strategy for treating cancers such as CRPC.[1][6] The comprehensive preclinical data suggest that this compound is a strong candidate for further development.

References

YJZ5118: A Comprehensive Technical Overview of its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YJZ5118 is a novel, potent, and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] These kinases are crucial regulators of transcription elongation and have emerged as promising therapeutic targets in oncology, particularly in castration-resistant prostate cancer (CRPC).[2][3][4][5] This document provides an in-depth technical guide on the biological activity, target engagement, and mechanism of action of this compound. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to support further research and development efforts.

Core Biological Activity and Primary Targets

This compound exerts its biological effects primarily through the irreversible inhibition of CDK12 and CDK13.[1][2] This inhibition leads to a cascade of downstream events, culminating in anti-tumor activity.

Primary Targets:

  • Cyclin-Dependent Kinase 12 (CDK12): A key regulator of transcription elongation, particularly for long genes, many of which are involved in the DNA Damage Response (DDR).[2][3]

  • Cyclin-Dependent Kinase 13 (CDK13): A paralog of CDK12, also involved in the regulation of transcription.[2][3][5]

Key Biological Activities:

  • Inhibition of RNA Polymerase II Phosphorylation: this compound inhibits the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position in a dose- and time-dependent manner.[1][2] This is a critical step in transcription elongation.

  • Suppression of DNA Damage Response (DDR) Genes: By inhibiting CDK12/13, this compound leads to a reduction in the expression of key DDR genes, such as RAD51.[1][2][3]

  • Induction of DNA Damage and Apoptosis: The suppression of DDR pathways results in the accumulation of DNA damage, indicated by increased levels of γH2AX.[2] This ultimately triggers programmed cell death (apoptosis), evidenced by increased levels of cleaved PARP (c-PARP).[1][2]

  • Synergistic Anti-Tumor Effects with Akt Inhibitors: this compound treatment has been shown to induce the phosphorylation of Akt.[1][2] This finding has led to the successful combination of this compound with Akt inhibitors, resulting in synergistic anti-tumor effects both in vitro and in vivo.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 (nM)
CDK1239.5[1][2][3][6][7][8][9][10]
CDK1326.4[1][2][3][6][7][8][9][10]
CDK72263[2]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer23.7[1][2]
DU145Prostate Cancer< 40[2]
SK-BR-3Breast Cancer< 40[2]
MFM223Breast Cancer< 40[2]
MDA-MD-468Breast Cancer< 40[2]
CHLA10Ewing's Sarcoma< 40[2]
CB-AGPNEwing's Sarcoma< 40[2]

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

Kinase Inhibitory Assay (ADP-Glo™ Kinase Assay)

This assay is used to determine the IC50 values of this compound against various kinases.

  • Reaction Setup: Kinase reactions are performed in a multi-well plate format. Each reaction well contains the specific kinase (e.g., CDK12/CycK, CDK13/CycK), the appropriate substrate, ATP, and varying concentrations of this compound.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 1 hour) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin (B1168401) to produce a luminescent signal.

  • Luminescence Measurement: The luminescence is measured using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus reflects the kinase activity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay measures the number of viable cells in culture based on the quantification of ATP.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound for a specified duration (e.g., 72 hours).

  • CellTiter-Glo® Reagent Addition: An amount of CellTiter-Glo® Reagent equal to the volume of cell culture medium is added to each well.

  • Incubation: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence is recorded using a microplate reader.

  • Data Analysis: The IC50 values are determined by normalizing the data to vehicle-treated controls and fitting to a sigmoidal dose-response curve.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells treated with this compound are harvested and lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., p-RNAPII Ser2, RAD51, c-PARP, p-Akt, Akt, γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Covalent Binding Mode Validation

Mass Spectrometry Analysis:

  • Incubation: The CDK12/CCNK complex is incubated with a molar excess of this compound.

  • LC-MS Analysis: The mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS) to detect a mass shift in the CDK12 protein corresponding to the covalent addition of a single molecule of this compound.[2]

Co-crystal Structure Determination:

  • Crystallization: The CDK12/YJZ5118 complex is crystallized.

  • X-ray Diffraction: The crystal is subjected to X-ray diffraction to determine the three-dimensional structure of the complex, confirming the covalent bond between this compound and the target cysteine residue (Cys1039) on CDK12.[1][2]

Pulldown-Proteomic Experiments:

  • Probe Synthesis: A biotinylated or otherwise tagged version of this compound is synthesized.

  • Cell Lysate Incubation: The probe is incubated with cell lysates to allow for covalent binding to target proteins.

  • Affinity Purification: The probe-protein complexes are captured using streptavidin beads (for biotinylated probes).

  • Proteomic Analysis: The captured proteins are identified and quantified by mass spectrometry to confirm the specific binding of this compound to CDK12 and CDK13.[2]

Visualizations

Signaling Pathway of this compound Action

YJZ5118_Signaling_Pathway cluster_0 This compound cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Synergistic Pathway This compound This compound CDK12 CDK12 This compound->CDK12 Covalently Inhibits CDK13 CDK13 This compound->CDK13 Covalently Inhibits pRNAPII p-RNAPII Ser2 ↓ CDK12->pRNAPII pAkt p-Akt ↑ CDK12->pAkt Inhibition Leads To CDK13->pRNAPII CDK13->pAkt Inhibition Leads To DDR_Genes DDR Gene Transcription ↓ (e.g., RAD51) pRNAPII->DDR_Genes DNA_Damage DNA Damage ↑ (γH2AX) DDR_Genes->DNA_Damage Apoptosis Apoptosis ↑ (cleaved PARP) DNA_Damage->Apoptosis Synergy Synergistic Anti-Tumor Effect pAkt->Synergy Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Synergy

Caption: Mechanism of action of this compound leading to apoptosis and synergistic effects.

Experimental Workflow for Target Validation

YJZ5118_Target_Validation_Workflow start Start: Hypothesis This compound targets CDK12/13 kinase_assay Kinase Inhibitory Assay (IC50 Determination) start->kinase_assay covalent_binding Covalent Binding Mode Validation kinase_assay->covalent_binding mass_spec Mass Spectrometry (Mass Shift Analysis) covalent_binding->mass_spec Method 1 cocrystal Co-crystallography (Structural Confirmation) covalent_binding->cocrystal Method 2 pulldown Pulldown-Proteomics (Target Identification) covalent_binding->pulldown Method 3 cellular_activity Cellular Activity Confirmation mass_spec->cellular_activity cocrystal->cellular_activity pulldown->cellular_activity western_blot Western Blot (p-RNAPII, c-PARP, etc.) cellular_activity->western_blot Protein Level cell_viability Cell Viability Assay (IC50 in Cells) cellular_activity->cell_viability Cellular Level end Conclusion: this compound is a covalent CDK12/13 inhibitor western_blot->end cell_viability->end

Caption: Workflow for the validation of this compound as a covalent CDK12/13 inhibitor.

References

An In-depth Technical Guide on the Role of YJZ5118 in the DNA Damage Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), has emerged as a significant molecule in the study of DNA Damage Response (DDR) pathways and as a potential therapeutic agent in oncology. This guide delineates the mechanism of action of this compound, its impact on cellular processes, and the experimental methodologies used to elucidate its function.

Introduction to this compound

This compound is a novel, covalent inhibitor of CDK12 and CDK13, two kinases that play a crucial role in the regulation of transcription elongation and are integral to the maintenance of genomic stability.[1][2][3][4] By selectively targeting these kinases, this compound disrupts the transcription of key genes involved in the DNA damage response, leading to synthetic lethality in certain cancer contexts. Its irreversible binding mode offers sustained target engagement, making it a valuable tool for both research and potential therapeutic applications.[1][2][3][4]

Mechanism of Action

The primary mechanism of this compound involves the inhibition of CDK12 and CDK13 kinase activity. These kinases are responsible for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position (Ser2). This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes, a significant portion of which are involved in the DDR.[1]

Inhibition of CDK12/13 by this compound leads to a reduction in RNA Polymerase II Ser2 phosphorylation.[1] This, in turn, causes premature cleavage and polyadenylation, resulting in the suppression of transcription for these long DDR genes.[1][3] The compromised ability of the cell to repair DNA damage leads to an accumulation of DNA lesions, ultimately triggering apoptosis.[1][2][3][4]

Furthermore, treatment with this compound has been observed to induce the phosphorylation of Akt and its direct substrate PRAS40.[1] This suggests a potential crosstalk between the CDK12/13 and PI3K/Akt signaling pathways. This finding has led to investigations into combination therapies, where this compound shows synergistic anti-tumor effects when used with Akt inhibitors.[1][2][3][4]

Quantitative Data Presentation

The potency and selectivity of this compound against its primary targets, CDK12 and CDK13, have been quantitatively determined through various biochemical assays.

TargetIC50 Value (nM)Cell Line for Growth InhibitionIC50 Value (nM)
CDK1239.5[1][2][3][4][5][6]VCaP23.7[6]
CDK1326.4[1][2][3][4][5][6]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the signaling pathway affected by this compound and the logical workflow of its impact on the DNA damage response.

YJZ5118_Signaling_Pathway This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits Akt Akt Phosphorylation This compound->Akt induces RNAPII RNA Polymerase II (Ser2) CDK12_13->RNAPII phosphorylates DDR_Genes Transcription of DDR Genes RNAPII->DDR_Genes promotes DNA_Repair DNA Repair DDR_Genes->DNA_Repair enables DNA_Damage Increased DNA Damage DNA_Repair->DNA_Damage prevents Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Signaling pathway of this compound action.

YJZ5118_Experimental_Workflow cluster_cellular_effects Cellular Effects cluster_molecular_mechanism Molecular Mechanism DNA_Damage_Induction Induction of DNA Damage (γH2AX) Apoptosis_Induction Induction of Apoptosis (cleaved-PARP) DNA_Damage_Induction->Apoptosis_Induction Cell_Proliferation_Inhibition Inhibition of Cell Proliferation Apoptosis_Induction->Cell_Proliferation_Inhibition CDK12_13_Inhibition CDK12/13 Inhibition RNAPII_Phospho_Suppression Suppression of RNAPII Ser2 Phosphorylation CDK12_13_Inhibition->RNAPII_Phospho_Suppression DDR_Gene_Suppression Suppression of DDR Gene Transcription RNAPII_Phospho_Suppression->DDR_Gene_Suppression DDR_Gene_Suppression->DNA_Damage_Induction YJZ5118_Treatment This compound Treatment YJZ5118_Treatment->CDK12_13_Inhibition

Caption: Logical workflow of this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research of this compound.

Covalent Binding Mode Validation
  • Mass Spectrometry Analysis: To confirm the covalent binding of this compound to CDK12/13, intact protein mass spectrometry is performed. CDK12/13 protein is incubated with this compound, and the resulting complex is analyzed by LC-MS to detect a mass shift corresponding to the molecular weight of this compound, indicating a covalent adduct has formed.[1][2][3][4]

  • Co-crystal Structure Determination: X-ray crystallography is used to determine the three-dimensional structure of the CDK12/13-YJZ5118 complex. This provides atomic-level detail of the covalent bond formation, typically with a specific cysteine residue within the kinase domain.[1][2][3][4]

  • Pulldown-Proteomic Experiments: A biotinylated version of this compound is used to capture CDK12/13 from cell lysates. The captured proteins are then identified by mass spectrometry-based proteomics to confirm target engagement in a cellular context.[1][2][3][4]

Cellular Assays
  • Cell Proliferation Assay: Cancer cell lines (e.g., VCaP prostate cancer cells) are seeded in 96-well plates and treated with a dose-range of this compound for a specified period (e.g., 5 days). Cell viability is measured using reagents such as CellTiter-Glo. The IC50 values are then calculated from the dose-response curves.[1]

  • Western Blotting: Cells are treated with this compound for various times and concentrations. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against proteins of interest, such as phospho-RNA Polymerase II (Ser2), γH2AX (a marker of DNA double-strand breaks), cleaved PARP (a marker of apoptosis), phospho-Akt, and total Akt.[1][6]

  • RNA Sequencing (RNA-seq): To assess the impact on gene transcription, cancer cells are treated with this compound. RNA is then extracted, and libraries are prepared for high-throughput sequencing. The resulting data is analyzed to identify differentially expressed genes, with a focus on long genes and those involved in the DNA damage response.[1]

  • Cell Apoptosis Assay: Apoptosis can be quantified using methods such as a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay followed by flow cytometry analysis. This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

In Vivo Efficacy Studies
  • Xenograft Mouse Models: Human cancer cells (e.g., VCaP) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, an Akt inhibitor, or a combination of both. Tumor growth is monitored over time to assess the anti-tumor efficacy of the treatments.[1]

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that acts by covalently inhibiting CDK12 and CDK13. Its mechanism of action, centered on the transcriptional suppression of DNA damage response genes, leads to the induction of DNA damage and apoptosis in cancer cells. The synergistic effect observed when combined with Akt inhibitors further highlights its therapeutic potential. The experimental protocols detailed herein provide a framework for the continued investigation of this compound and other CDK12/13 inhibitors in the context of cancer biology and drug development.

References

YJZ5118: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of YJZ5118, a novel, potent, and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound represents a significant advancement in the development of targeted cancer therapies, particularly for castration-resistant prostate cancer (CRPC). This whitepaper details the discovery, synthesis, mechanism of action, biological activity, and experimental protocols related to this compound, presenting a valuable resource for researchers in oncology and drug development.

Introduction: The Therapeutic Potential of Targeting CDK12/13

Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are crucial regulators of gene transcription and play a vital role in maintaining genomic stability.[1] They achieve this by phosphorylating the C-terminal domain of RNA polymerase II, which is essential for transcription elongation and the expression of genes involved in the DNA damage response (DDR).[2][3] In various cancers, including castration-resistant prostate cancer (CRPC), the dysregulation of CDK12/13 activity contributes to tumor progression and therapeutic resistance.[4] Consequently, the development of potent and selective CDK12/13 inhibitors has emerged as a promising therapeutic strategy.[1] this compound was developed as a covalent inhibitor to achieve a more durable target engagement and to address the challenges of balancing potency, selectivity, and favorable pharmacokinetic properties in previous CDK12/13 inhibitors.[4][5]

Discovery of this compound: From Reversible to Irreversible Inhibition

This compound was discovered through a strategic optimization of a structurally distinct reversible inhibitor.[6] The development process aimed to enhance potency, improve target selectivity, and introduce an irreversible binding mechanism to prolong the inhibitory effect. This effort led to the identification of this compound as a novel covalent inhibitor of CDK12/13 with a favorable pharmacokinetic profile.[4]

Synthesis of this compound

The synthesis of this compound is a multi-step process. The detailed synthetic route is outlined in the primary publication by Yang et al. (2025). While the full experimental details are found in the supplementary materials of the publication, the general scheme involves the construction of the core chemical scaffold followed by the introduction of the reactive acrylamide (B121943) group, which is crucial for its covalent binding to the target kinases.

Mechanism of Action: Covalent Inhibition and Downstream Effects

This compound functions as a highly specific, irreversible inhibitor of CDK12 and CDK13. Its mechanism of action is multifaceted, leading to significant anti-tumor effects.

Covalent Binding to CDK12/13

This compound covalently binds to a specific cysteine residue, Cys1039, within the kinase domain of CDK12.[2] This irreversible binding ensures a sustained inhibition of the kinase activity. The covalent binding has been extensively validated through mass spectrometry analysis and co-crystal structure determination.[4][6]

Inhibition of RNA Polymerase II Phosphorylation and DDR Gene Transcription

By inhibiting CDK12/13, this compound prevents the phosphorylation of RNA polymerase II at the Serine 2 position.[2] This, in turn, suppresses the transcription of a specific subset of genes, many of which are critical components of the DNA damage response (DDR) pathway, such as RAD51.[2] The suppression of DDR gene expression compromises the cancer cells' ability to repair DNA damage, leading to genomic instability and apoptosis.[4][6]

CDK12_Pathway cluster_nucleus Nucleus CDK12_13 CDK12/Cyclin K RNAPII RNA Polymerase II (CTD-Ser2) CDK12_13->RNAPII  Phosphorylation Transcription Transcription Elongation RNAPII->Transcription DDR_Genes DDR Genes (e.g., BRCA1, ATM, RAD51) DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins Transcription->DDR_Genes DNA_Repair DNA Repair DDR_Proteins->DNA_Repair This compound This compound This compound->CDK12_13 Covalent Inhibition

Figure 1: this compound Mechanism of Action on the CDK12/13 Pathway.
Synergistic Effects with Akt Inhibition

Interestingly, the inhibition of CDK12/13 by this compound leads to the phosphorylation and activation of Akt, a key protein in a major cell survival pathway.[6] This compensatory activation of the Akt pathway suggests a potential escape mechanism for cancer cells. However, this also presents a therapeutic opportunity. This compound exhibits a powerful synergistic anti-tumor effect when combined with Akt inhibitors, both in vitro and in vivo.[4][6]

Synergistic_Effect This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction Akt Akt CDK12_13->Akt Negative Regulation Cell_Survival Cell Survival Akt->Cell_Survival Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt Inhibition Akt_Inhibitor->Apoptosis Induction

Figure 2: Synergistic Apoptosis Induction by this compound and Akt Inhibitors.
Induction of Antitumor Immunity

Recent studies have shown that the inactivation of CDK12/13 can trigger a STING (stimulator of interferon genes)-mediated antitumor immune response.[7] This is characterized by the release of cytosolic nucleic acids, which activates the STING pathway, leading to an increase in T-cell infiltration into the tumor microenvironment.[7] This suggests that this compound may not only have direct cytotoxic effects but could also sensitize tumors to immune checkpoint blockade therapies.[7]

Biological Activity and Selectivity

This compound demonstrates potent and selective inhibitory activity against CDK12 and CDK13.

In Vitro Potency

The inhibitory activity of this compound against CDK12 and CDK13 was determined using biochemical assays.

KinaseIC50 (nM)
CDK1239.5[2][4][5][6][8][9][10]
CDK1326.4[2][4][5][6][8][9][10]
Table 1: In Vitro Potency of this compound against CDK12 and CDK13.
Kinase Selectivity

This compound exhibits high selectivity for CDK12/13 over other members of the CDK family, a critical feature for minimizing off-target effects.

KinaseIC50 (nM)
CDK1>10000
CDK2>10000
CDK4>10000
CDK5>10000
CDK6>10000
CDK72263[6]
CDK9>10000
Table 2: Selectivity Profile of this compound against various Cyclin-Dependent Kinases. Data from Yang et al. (2025).
Anti-proliferative Activity

This compound effectively inhibits the proliferation of various tumor cell lines, with particular potency observed in prostate cancer cells.

Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer23.7[2]
Table 3: Anti-proliferative Activity of this compound in a Prostate Cancer Cell Line.

Pharmacokinetics and In Vivo Efficacy

This compound was designed to have a reasonable pharmacokinetic profile, an improvement over earlier compounds.[6] In vivo studies using a VCaP CRPC mouse model demonstrated that this compound, especially in combination with an Akt inhibitor, significantly suppressed tumor growth without causing significant toxicity.[6]

ParameterValue
Half-life (T1/2)Data not publicly available
ClearanceData not publicly available
Oral BioavailabilityData not publicly available
Table 4: Pharmacokinetic Parameters of this compound. Detailed data can be found in the supplementary materials of the primary publication.

Experimental Protocols

The following are brief descriptions of the key experimental methodologies used to characterize this compound. Detailed protocols can be found in the supplementary information of the cited literature.

ADP-Glo Kinase Assay

This assay was used to determine the in vitro kinase inhibitory activity of this compound. The assay measures the amount of ADP produced during the kinase reaction, which is then converted into a luminescent signal. The IC50 values were calculated from the dose-response curves.

Cell Proliferation Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using assays such as the CellTiter-Glo Luminescent Cell Viability Assay. Cells were treated with varying concentrations of this compound, and cell viability was measured to determine the IC50 values.

Western Blotting

Western blotting was employed to analyze the levels of specific proteins in cells treated with this compound. This was used to confirm the inhibition of RNA polymerase II Ser2 phosphorylation and the induction of Akt phosphorylation.

Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) was used to confirm the covalent binding of this compound to the CDK12/Cyclin K complex. A mass shift corresponding to the addition of a single molecule of this compound to CDK12 was observed.[6]

Co-crystal Structure Determination

X-ray crystallography was used to determine the co-crystal structure of this compound bound to CDK12, providing a detailed view of the covalent interaction with Cys1039 and other binding interactions within the active site.[6]

In Vivo Tumor Xenograft Studies

The in vivo anti-tumor efficacy of this compound was evaluated in mouse models bearing human tumor xenografts (e.g., VCaP). Mice were treated with this compound, an Akt inhibitor, or a combination of both, and tumor growth was monitored over time.

References

YJZ5118 Structure-Activity Relationship: A Technical Guide to a Covalent CDK12/13 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This document details the quantitative data from SAR studies, comprehensive experimental methodologies for key assays, and visual representations of the compound's mechanism of action and experimental workflows.

Core Structure-Activity Relationship Data

This compound was developed through the optimization of a reversible inhibitor scaffold. The introduction of a vinyl-acrylamide warhead led to a series of covalent inhibitors with significantly enhanced antiproliferative activity. The following table summarizes the key SAR findings, highlighting the impact of modifications to the solvent-exposed region of the molecule on inhibitory potency against CDK12, CDK13, and the proliferation of VCaP prostate cancer cells.[1]

CompoundR GroupCDK12 IC50 (nM)CDK13 IC50 (nM)VCaP IC50 (nM)
14a 4-methylpiperazin-1-yl78.444.544.4
14b piperidin-1-yl103.557.571.3
14c morpholino108.967.287.2
14d 4-hydroxypiperidin-1-yl64.239.855.1
14e 4-(dimethylamino)piperidin-1-yl39.526.423.7
14f (S)-3-methylpiperazin-1-yl45.628.930.2
14g (R)-3-methylpiperazin-1-yl55.335.141.5
14h (S)-3,4-dimethylpiperazin-1-yl33.121.74.3
14i 4-acetylpiperazin-1-yl210.3135.7158.4
14j 4-(2-hydroxyethyl)piperazin-1-yl71.848.263.9
14k (this compound) 4-(dimethylamino)piperidin-1-yl39.526.423.7

Data represents the mean of three independent experiments.[1]

The data indicates that modifications to the piperazine (B1678402) and piperidine (B6355638) moieties significantly influence the inhibitory activity. Notably, compound 14h , with a (S)-3,4-dimethylpiperazin-1-yl group, exhibited the most potent inhibition. However, it suffered from an unfavorable pharmacokinetic profile. This compound (14k ) was selected for further development due to its potent inhibitory activity and markedly improved pharmacokinetic properties.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a covalent, irreversible inhibitor of CDK12 and CDK13.[1][2][3][4][5] This inhibition leads to the suppression of the transcription of DNA damage response (DDR) genes, ultimately inducing DNA damage and apoptosis in cancer cells.[1][2][4][5] A key aspect of this compound's activity is its synergistic effect with Akt inhibitors. Inhibition of CDK12/13 by this compound leads to an increase in Akt phosphorylation. This compensatory activation of the Akt pathway can be targeted with an Akt inhibitor, resulting in a potent synergistic anti-tumor effect.[1][3]

YJZ5118_Mechanism_of_Action cluster_0 This compound Action cluster_1 Downstream Effects cluster_2 Synergistic Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Covalent Inhibition RNAPII RNA Pol II Ser2-P (Transcription Elongation) CDK12_13->RNAPII Akt_P p-Akt (S473) (Survival Pathway) CDK12_13->Akt_P Compensatory Activation DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes DNA_Damage DNA Damage DDR_Genes->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Akt_Inhibitor Akt Inhibitor (e.g., Uprosertib) Akt_Inhibitor->Akt_P

This compound Mechanism of Action and Synergy with Akt Inhibition.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the development and characterization of this compound.

ADP-Glo™ Kinase Assay for CDK12/13 Inhibition

This assay was utilized to determine the in vitro inhibitory activity of this compound and its analogs against CDK12 and CDK13.[1]

Materials:

  • Recombinant CDK12/Cyclin K and CDK13/Cyclin K enzymes

  • Substrate: GST-CTD

  • ATP

  • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the kinase buffer containing the respective enzyme (CDK12/Cyclin K or CDK13/Cyclin K).

  • Add 0.5 µL of the test compound dilution to the wells.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the GST-CTD substrate and ATP in kinase buffer.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values using a nonlinear regression curve fit (GraphPad Prism).

LC-MS Analysis for Covalent Binding Confirmation

This experiment was performed to confirm the covalent binding of this compound to its target kinase.[1]

Materials:

  • Recombinant CDK12/Cyclin K complex

  • This compound

  • Incubation buffer (e.g., PBS)

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Incubate the CDK12/Cyclin K complex with a 5-fold molar excess of this compound.

  • The incubation is carried out at room temperature for 2 hours.

  • Following incubation, analyze the sample using an LC-MS system.

  • Acquire the mass spectra of the intact protein.

  • Compare the observed mass of the protein incubated with this compound to the mass of the untreated protein. A mass shift consistent with the molecular weight of this compound confirms covalent adduction.

Covalent_Binding_Workflow Start Start Incubation Incubate CDK12/CCNK with 5-fold molar excess of this compound (2 hours, RT) Start->Incubation LCMS LC-MS Analysis of Intact Protein Incubation->LCMS Analysis Compare Mass Spectra: Untreated vs. This compound-treated LCMS->Analysis Result Observe Mass Shift (Equal to MW of this compound) Analysis->Result Conclusion Conclusion: Covalent Binding Confirmed Result->Conclusion

Workflow for Covalent Binding Confirmation by LC-MS.
Co-crystallization of this compound with CDK12/Cyclin K

The co-crystal structure of this compound bound to the CDK12/Cyclin K complex was determined to elucidate the binding mode at the atomic level.[1]

Procedure:

  • The CDK12/Cyclin K protein complex is purified.

  • The protein complex is incubated with this compound to allow for covalent bond formation.

  • The complex is then subjected to crystallization screening using vapor diffusion methods (sitting or hanging drop).

  • Crystals are grown and subsequently cryo-protected before being flash-frozen in liquid nitrogen.

  • X-ray diffraction data is collected at a synchrotron source.

  • The structure is solved by molecular replacement and refined to yield the final co-crystal structure. The structure revealed a covalent bond between the acrylamide (B121943) group of this compound and the Cys1039 residue of CDK12.[1]

Cell Proliferation Assay

The antiproliferative activity of this compound and its analogs was assessed in the VCaP prostate cancer cell line.[1]

Materials:

  • VCaP cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Plate reader capable of luminescence detection

Procedure:

  • Seed VCaP cells in 96-well plates and allow them to attach overnight.

  • Treat the cells with serial dilutions of the test compounds.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Equilibrate the plates to room temperature.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents to induce cell lysis and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate IC50 values using a nonlinear regression curve fit (GraphPad Prism).

In Vivo Xenograft Study

The anti-tumor efficacy of this compound, alone and in combination with an Akt inhibitor, was evaluated in a VCaP castration-resistant prostate cancer (CRPC) mouse model.[1]

Animal Model:

  • Male nude mice.

Procedure:

  • VCaP cells are subcutaneously injected into the flanks of the mice.

  • Tumors are allowed to grow to a palpable size.

  • Mice are randomized into treatment groups:

    • Vehicle control

    • This compound

    • Akt inhibitor (e.g., Uprosertib)

    • Combination of this compound and the Akt inhibitor

  • Drugs are administered according to a predetermined schedule and dosage.

  • Tumor volume and animal body weight are measured regularly.

  • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p-RNA Pol II, p-Akt).

  • Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the anti-tumor effects. The combination of this compound and Uprosertib resulted in a marked suppression of tumor growth.[1]

In_Vivo_Xenograft_Workflow Start Start Implantation Subcutaneous Implantation of VCaP cells in nude mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (Vehicle, this compound, Akt Inhibitor, Combination) Randomization->Treatment Monitoring Regular Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Study Endpoint: Tumor Excision Monitoring->Endpoint Analysis Pharmacodynamic Analysis (Western Blot, etc.) Endpoint->Analysis Conclusion Evaluation of Anti-Tumor Efficacy Analysis->Conclusion

Workflow for the In Vivo Xenograft Study.

References

YJZ5118: A Technical Guide to its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).

Executive Summary

This compound is a covalent inhibitor that demonstrates exceptional potency for CDK12 and CDK13, with IC50 values of 39.5 nM and 26.4 nM, respectively[1][2]. Its mechanism of action involves the irreversible binding to its target kinases, leading to the suppression of the transcription of genes involved in the DNA Damage Response (DDR) pathway, ultimately inducing apoptosis in cancer cells. Notably, this compound exhibits a high degree of selectivity, particularly within the CDK family, and shows synergistic anti-tumor effects when combined with Akt inhibitors[1][2]. This guide details the quantitative selectivity of this compound, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases to ascertain its specificity.

Selectivity Against the CDK Family

This compound exhibits remarkable selectivity for CDK12 and CDK13 over other members of the CDK family. The table below summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various CDKs.

KinaseIC50 (nM)
CDK12/CycK39.5
CDK13/CycK26.4
CDK1/CycB>10000
CDK2/CycA>10000
CDK4/CycD1>10000
CDK5/p25>10000
CDK6/CycD3>10000
CDK7/CycH2263
CDK9/CycT1>10000

Data sourced from "Discovery of this compound: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition"[1].

Broad Kinome Selectivity Profile

While comprehensive kinome-wide screening data for this compound (14k) is not publicly available, data for its immediate precursor, compound 14h , provides a strong indication of its high selectivity. Compound 14h was profiled against a panel of 403 non-mutant kinases, demonstrating excellent specificity. The selectivity scores, which represent the fraction of kinases inhibited above a certain threshold, were remarkably low, indicating a very narrow spectrum of activity beyond its intended targets. This compound is reported to have an even "improved target specificity"[1].

The selectivity of compound 14h was assessed using the KinomeScan™ platform. The selectivity scores (S) were calculated as follows:

  • S(35) : Fraction of kinases with >35% inhibition at 1 µM.

  • S(10) : Fraction of kinases with >10% inhibition at 1 µM.

CompoundSelectivity Score TypeNumber of HitsNumber of Non-Mutant KinasesSelectivity Score
14hS(35)64030.015
14hS(10)24030.005

Data is for the precursor compound 14h, as found in the supplementary information of "Discovery of this compound: a Potent and Highly Selective Irreversible CDK12/13 Inhibitor with Synergistic Effects in Combination with Akt Inhibition"[3].

Experimental Protocols

The determination of the kinase inhibitory activity of this compound was primarily conducted using the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted using the ADP-Glo™ Reagent. Second, the ADP is converted back to ATP by the Kinase Detection Reagent, and the newly synthesized ATP is quantified using a luciferase/luciferin reaction to produce a luminescent signal.

General Protocol:

  • Kinase Reaction: Recombinant CDK12/CycK or CDK13/CycK enzyme is incubated with the substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II) and ATP in a kinase buffer. This compound at various concentrations is included to determine its inhibitory effect. The reaction is typically incubated for 60 minutes at room temperature.

  • ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to the kinase reaction. This terminates the kinase reaction and depletes the remaining ATP. The mixture is incubated for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: A volume of Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction into ATP. This reagent also contains Ultra-Glo™ Luciferase and luciferin. The newly synthesized ATP is consumed by the luciferase, generating a luminescent signal that is proportional to the initial kinase activity. The plate is incubated for 30-60 minutes at room temperature.

  • Data Acquisition: Luminescence is measured using a plate reader. The IC50 values are then calculated from the dose-response curves.

G cluster_0 Kinase Reaction cluster_1 ATP Depletion cluster_2 Signal Generation Kinase CDK12/13 ADP ADP Kinase->ADP catalyzes ADPGloReagent ADP-Glo™ Reagent Substrate Substrate (e.g., CTD peptide) PhosphoSubstrate Phosphorylated Substrate ATP ATP This compound This compound This compound->Kinase inhibits Depleted Depleted ADPGloReagent->Depleted depletes KinaseDetectionReagent Kinase Detection Reagent RemainingATP Remaining ATP NewATP Newly Synthesized ATP KinaseDetectionReagent->NewATP converts ADP_from_rxn ADP (from kinase reaction) Light Luminescent Signal NewATP->Light detected by Luciferase Luciferase G This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits p_RNAPII_Ser2 p-RNAPII (Ser2) CDK12_13->p_RNAPII_Ser2 phosphorylates Apoptosis Apoptosis CDK12_13->Apoptosis indirectly prevents RNAPII_CTD RNA Polymerase II CTD DDR_Genes DDR Gene Transcription (e.g., BRCA1, ATM) p_RNAPII_Ser2->DDR_Genes promotes DDR_Proteins DDR Proteins DDR_Genes->DDR_Proteins leads to DNA_Repair DNA Repair DDR_Proteins->DNA_Repair enables DNA_Repair->Apoptosis prevents G This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits p_Akt p-Akt (Active) CDK12_13->p_Akt leads to increased Akt Akt p_PRAS40 p-PRAS40 p_Akt->p_PRAS40 phosphorylates Cell_Survival Cell Survival p_Akt->Cell_Survival promotes PRAS40 PRAS40 Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->p_Akt inhibits

References

YJZ5118: A Technical Guide to its Mechanism and Impact on Transcriptional Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This compound's primary mechanism of action involves the modulation of transcriptional regulation, leading to significant downstream effects on DNA damage response and cancer cell proliferation. This guide details the core mechanism, presents key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Mechanism of Action

This compound is a covalent inhibitor that targets CDK12 and CDK13, two key kinases involved in the regulation of transcription elongation.[1][2][3][4] These kinases, in complex with Cyclin K, phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the Serine 2 (Ser2) position.[1][5][6][7] This phosphorylation event is critical for the transition from transcription initiation to productive elongation, particularly for long genes and genes involved in the DNA Damage Response (DDR).[1][5][8]

This compound irreversibly binds to CDK12 and CDK13, inhibiting their kinase activity.[1] This leads to a dose-dependent decrease in RNAPII Ser2 phosphorylation, which in turn causes premature termination of transcription for a specific subset of genes.[1][9] The consequence is a significant reduction in the expression of critical DDR proteins, leading to genomic instability, induction of DNA damage, and ultimately, apoptosis in cancer cells.[1][2][3][4]

An important secondary effect of this compound is the induction of AKT phosphorylation.[1] This finding has led to the exploration of combination therapies, where this compound shows a synergistic anti-tumor effect when used with AKT inhibitors.[1][2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: Kinase Inhibitory Activity of this compound

TargetIC50 (nM)
CDK1239.5[1][2][3][4][10]
CDK1326.4[1][2][3][4][10]
CDK72263[1]

Table 2: Anti-proliferative Activity of this compound

Cell LineIC50 (nM)
VCaP23.7[1]

Table 3: Effect of this compound on DDR Gene Expression in VCaP Cells

GeneTreatmentFold Change vs. Control
BRCA1This compoundSignificant Decrease[1]
ATMThis compoundSignificant Decrease[1]
ATRThis compoundSignificant Decrease[1]
FANCD2This compoundSignificant Decrease[1]
RAD51This compoundSignificant Decrease[9]

Note: Specific fold-change values would be extracted from the primary research article's data figures.

Signaling and Workflow Diagrams

The following diagrams illustrate the key molecular pathways and experimental workflows associated with this compound.

YJZ5118_Mechanism This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition RNAPII_pSer2 RNA Polymerase II (pSer2) CDK12_13->RNAPII_pSer2 Phosphorylation DDR_Transcription Transcription of DDR Genes (e.g., BRCA1, ATM) RNAPII_pSer2->DDR_Transcription Promotes Elongation DDR_Proteins DDR Proteins DDR_Transcription->DDR_Proteins Leads to DNA_Damage DNA Damage DDR_Proteins->DNA_Damage Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Induces YJZ5118_Synergy cluster_yjz This compound Pathway cluster_akt AKT Inhibitor Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 Inhibition pAKT pAKT (S473) CDK12_13->pAKT Unknown Mechanism (Suppression) Synergy Synergistic Anti-Tumor Effect pAKT->Synergy Inhibition of Pro-Survival Signaling AKT_Inhibitor AKT Inhibitor (e.g., Uprosertib) AKT_Inhibitor->pAKT Inhibition Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis Kinase_Assay Kinase Assay (IC50 Determination) Cell_Culture Cancer Cell Lines (e.g., VCaP) Treatment Treat with this compound Cell_Culture->Treatment WB Western Blot (p-RNAPII, p-AKT, c-PARP) Treatment->WB RNA_Seq RNA-seq (Gene Expression Profile) Treatment->RNA_Seq qPCR qPCR (DDR Gene Expression) Treatment->qPCR Proliferation Proliferation Assay (CellTiter-Glo) Treatment->Proliferation Apoptosis Apoptosis Assay (TUNEL) Treatment->Apoptosis Xenograft Xenograft Mouse Model (VCaP) In_Vivo_Treatment Treat with this compound +/- AKT Inhibitor Xenograft->In_Vivo_Treatment Tumor_Analysis Tumor Growth & Biomarker Analysis In_Vivo_Treatment->Tumor_Analysis

References

YJZ5118: A Technical Guide to its Apoptosis Induction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). It details the compound's mechanism of action, focusing on its pathway to inducing apoptosis in cancer cells, and its synergistic effects with other targeted therapies.

Core Mechanism of Action

This compound functions as a covalent inhibitor of CDK12 and CDK13, two kinases crucial for the regulation of transcription elongation and the DNA damage response (DDR).[1][2][3][4] By binding covalently to these kinases, this compound effectively suppresses the transcription of key DDR genes.[1][2][3][4] This suppression leads to an accumulation of DNA damage within cancer cells, which in turn triggers the intrinsic apoptotic pathway.[1][2][3][4]

A noteworthy aspect of this compound's activity is its induction of Akt phosphorylation as a feedback mechanism.[1][5] This has led to the significant finding that combining this compound with Akt inhibitors results in a synergistic anti-tumor effect, highlighting a promising combination therapy strategy.[1][2][3][4][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueCell Line
CDK1239.5 nM-
CDK1326.4 nM-
VCaP Cells23.7 nMVCaP

Data sourced from multiple studies.[1][2][5][6]

Table 2: Apoptotic Effect of this compound

Cell LineThis compound ConcentrationApoptosis Rate
VCaP100 nM28.5%

As determined by flow cytometry analysis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and a typical experimental workflow for its evaluation.

YJZ5118_Apoptosis_Pathway cluster_cell Cancer Cell This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits RNAPII RNA Polymerase II (Ser2-P) CDK12_13->RNAPII phosphorylates Akt_P p-Akt CDK12_13->Akt_P inhibition leads to DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes promotes DNA_Damage DNA Damage DDR_Genes->DNA_Damage suppresses Apoptosis Apoptosis DNA_Damage->Apoptosis induces Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt_P inhibits Cell_Survival Cell Survival Akt_P->Cell_Survival promotes Experimental_Workflow cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Cancer Cell Culture (e.g., VCaP) Treatment This compound Treatment Cell_Culture->Treatment Western_Blot Western Blot (p-RNAPII, c-PARP, p-Akt) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis Rate) Treatment->Flow_Cytometry Comet_Assay Neutral Comet Assay (DNA Damage) Treatment->Comet_Assay RNA_Seq RNA Sequencing (DDR Gene Expression) Treatment->RNA_Seq Data_Analysis Data Analysis and Pathway Confirmation Western_Blot->Data_Analysis Flow_Cytometry->Data_Analysis Comet_Assay->Data_Analysis RNA_Seq->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for YJZ5118 In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

YJZ5118 is a novel, potent, and highly selective irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3] It functions by covalently binding to these kinases, leading to the suppression of transcription of genes involved in the DNA damage response (DDR), induction of DNA damage, and subsequent apoptosis in cancer cells.[1][3][4] Notably, this compound has demonstrated synergistic anti-tumor effects when used in combination with Akt inhibitors.[1][3][4] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity of this compound

TargetIC50 ValueCell Line/SystemAssay Type
CDK1239.5 nMBiochemicalADP-Glo Kinase Assay
CDK1326.4 nMBiochemicalADP-Glo Kinase Assay
VCaP Cell Growth23.7 nMProstate CancerCell Viability Assay

Data sourced from multiple references.[1][3][5][6]

Table 2: Cellular Effects of this compound Treatment

Cell LineConcentrationEffectAssay Type
VCaP100 nM28.5% apoptosis rateFlow Cytometry
VCaP100 nMIncreased cleaved PARPWestern Blot
VCaP100 nMInhibition of RNA polymerase II Ser2 phosphorylationWestern Blot

Data sourced from multiple references.[4][6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow for its in vitro characterization.

YJZ5118_Signaling_Pathway This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 inhibits Akt Akt (p-Ser473) This compound->Akt induces (paradoxical) RNAPII RNA Polymerase II (p-Ser2) CDK12_13->RNAPII phosphorylates DDR_Genes DDR Gene Transcription (e.g., BRCA1, ATM, FANCF) RNAPII->DDR_Genes promotes DNA_Damage DNA Damage DDR_Genes->DNA_Damage repairs Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Synergy Studies Cell_Culture 1. Seed Cancer Cells (e.g., VCaP, 22RV1) Treatment 2. Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay 3. Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Apoptosis_Assay 4a. Apoptosis Assay (Annexin V/PI Staining) Viability_Assay->Apoptosis_Assay Western_Blot 4b. Western Blot Analysis (p-RNAPII, c-PARP, p-Akt) Viability_Assay->Western_Blot DNA_Damage_Assay 4c. DNA Damage Assay (Comet Assay / γH2AX Staining) Viability_Assay->DNA_Damage_Assay Combo_Treatment 5. Co-treat with Akt Inhibitor (e.g., MK2206) Apoptosis_Assay->Combo_Treatment Western_Blot->Combo_Treatment Synergy_Analysis 6. Synergy Assessment (Bliss Method) Combo_Treatment->Synergy_Analysis

Caption: Experimental Workflow for this compound.

Experimental Protocols

Cell Viability and Proliferation Assay

This protocol is to determine the IC50 value of this compound and its effect on cancer cell proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is recommended as it measures ATP levels, an indicator of metabolically active cells.[4]

Materials:

  • Cancer cell lines (e.g., VCaP, DU145, SK-BR-3)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. A typical final concentration range would be 1 nM to 10 µM. Include a DMSO-only vehicle control.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate for the desired time period (e.g., 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (as 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC50 value using non-linear regression analysis.

Apoptosis Assay by Flow Cytometry

This protocol quantifies the induction of apoptosis by this compound using Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., 100 nM) and a vehicle control for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within 1 hour of staining using a flow cytometer.

    • Use unstained and single-stained controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic).

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation states that are indicative of this compound's mechanism of action.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-RNA Polymerase II Ser2, anti-cleaved PARP, anti-γH2AX, anti-p-Akt S473, anti-Akt, anti-α-Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Protein Extraction:

    • Treat cells with this compound as required.

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[7]

    • Scrape the cells and collect the lysate.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[7]

    • Collect the supernatant and determine the protein concentration using a BCA assay.[7]

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[7]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[8][9]

    • Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.[7][8]

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7][8]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Use a loading control like α-Tubulin or GAPDH to ensure equal protein loading.

References

Application Notes and Protocols for Determining the IC50 of YJZ5118 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJZ5118 is a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases play a crucial role in the regulation of transcription elongation by phosphorylating the C-terminal domain of RNA Polymerase II.[4][5] Inhibition of CDK12/13 by this compound has been shown to suppress the transcription of genes involved in the DNA damage response (DDR), leading to DNA damage accumulation and apoptosis in cancer cells.[1][6] This mechanism of action makes this compound a promising therapeutic candidate for various cancers, particularly those reliant on DDR pathways for survival. Furthermore, this compound has demonstrated synergistic effects when used in combination with Akt inhibitors.[1][7]

These application notes provide a comprehensive guide for the determination of the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines. The IC50 value is a critical parameter for assessing the potency of a compound and is fundamental for preclinical drug development. This document outlines a detailed protocol for a common cell viability assay (MTT) and presents known IC50 values of this compound in a clear, tabular format. Additionally, a diagram of the relevant signaling pathway and an experimental workflow are provided to facilitate a deeper understanding of the compound's mechanism and its evaluation.

Data Presentation

This compound IC50 Values

The following tables summarize the reported IC50 values for this compound against its primary enzymatic targets and its anti-proliferative effects in a panel of human cancer and normal cell lines.

Table 1: this compound Enzymatic IC50 Values [2][6]

TargetIC50 (nM)
CDK1239.5
CDK1326.4

Table 2: Anti-proliferative IC50 Values of this compound in Various Cell Lines [6]

Cell LineCancer Type/OriginIC50 (nM)
VCaPProstate Cancer23.7
DU145Prostate Cancer< 40
SK-BR-3Breast Cancer< 40
MFM223Breast Cancer< 40
MDA-MB-468Breast Cancer< 40
CHLA10Ewing's Sarcoma< 40
CB-AGPNEwing's Sarcoma< 40
Normal/Non-neoplastic Cells-Less Sensitive

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound covalently binds to and inhibits CDK12 and CDK13.[1][6] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for transcription elongation of a subset of genes, including those critical for the DNA damage response (DDR) such as ATM, ATR, RAD51, and FANC1.[4][6] The resulting downregulation of these DDR proteins impairs the cell's ability to repair DNA damage, leading to an accumulation of DNA lesions, cell cycle arrest, and ultimately, apoptosis, as evidenced by the increase in cleaved PARP.[6]

YJZ5118_Mechanism_of_Action This compound This compound CDK12_13 CDK12 / CDK13 - Cyclin K This compound->CDK12_13 RNAPII RNA Polymerase II (CTD-Ser2) CDK12_13->RNAPII Phosphorylation DDR_Genes Transcription of DNA Damage Response Genes (e.g., ATM, ATR, RAD51, FANC1) RNAPII->DDR_Genes Initiates DDR_Proteins DNA Damage Response Proteins DDR_Genes->DDR_Proteins Leads to DNA_Repair DNA Repair DDR_Proteins->DNA_Repair DNA_Damage Increased DNA Damage DNA_Repair->DNA_Damage Prevents Apoptosis Apoptosis (Increased Cleaved PARP) DNA_Damage->Apoptosis

This compound Signaling Pathway
Experimental Workflow for IC50 Determination

The following diagram outlines the key steps for determining the IC50 value of this compound using a standard MTT assay.

IC50_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cell Lines Cell_Seeding 3. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 2. Prepare Serial Dilutions of this compound Treatment 4. Treat Cells with This compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 72 hours Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Sol 7. Solubilize Formazan Crystals (DMSO) MTT_Addition->Formazan_Sol Abs_Reading 8. Measure Absorbance at 570 nm Formazan_Sol->Abs_Reading Data_Processing 9. Calculate % Viability vs. Control Abs_Reading->Data_Processing IC50_Calc 10. Plot Dose-Response Curve & Determine IC50 Data_Processing->IC50_Calc

References

Application Notes and Protocols: YJZ5118 and Akt Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These guidelines provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination therapy of YJZ5118, a potent and selective irreversible CDK12/13 inhibitor, with Akt inhibitors for cancer treatment.

Introduction

This compound is a novel covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), which are key regulators of transcription and are implicated in the DNA damage response (DDR).[1][2] Inhibition of CDK12/13 by this compound has been shown to suppress the transcription of DDR genes, leading to DNA damage and apoptosis in cancer cells.[1][2] A key finding is that treatment with this compound leads to the phosphorylation of Akt, a central node in a critical cell survival signaling pathway.[1] This induction of Akt phosphorylation suggests a potential mechanism of resistance to this compound monotherapy and provides a strong rationale for combination with Akt inhibitors. Preclinical studies have demonstrated that this combination results in synergistic antitumor effects both in vitro and in vivo.[1][2]

Data Presentation

The following tables summarize the key quantitative data from preclinical studies of this compound and its combination with Akt inhibitors.

Table 1: In Vitro Activity of this compound

Target/Cell LineParameterValue (nM)Reference
CDK12IC₅₀39.5[1][3]
CDK13IC₅₀26.4[1][3]
VCaP (prostate cancer)Proliferation IC₅₀23.7[1]

Table 2: In Vitro Synergy of this compound with Akt Inhibitors

Cell LineAkt InhibitorSynergy Score*OutcomeReference
22RV1 (prostate cancer)MK220610.81Significant Synergy[1]
22RV1 (prostate cancer)UprosertibNot ReportedSynergistic Effect Observed[1]
22RV1 (prostate cancer)IpatasertibNot ReportedSynergistic Effect Observed[1]
22RV1 (prostate cancer)AfuresertibNot ReportedSynergistic Effect Observed[1]

*Synergy scores were calculated using the Loewe model. A higher score indicates a stronger synergistic interaction.

Table 3: In Vivo Efficacy of this compound and Uprosertib Combination

Animal ModelTreatment GroupOutcomeReference
VCaP CRPC XenograftThis compound + UprosertibMarkedly suppressed tumor growth compared to vehicle control or single agents.[1]

*Detailed quantitative data such as percentage of tumor growth inhibition were not available in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound and Akt Inhibitor Combination

The following diagram illustrates the proposed mechanism of action for the synergistic effect of combining this compound and an Akt inhibitor. This compound inhibits CDK12/13, leading to a downstream suppression of DNA damage response genes and induction of apoptosis. Concurrently, this compound treatment causes a compensatory activation of the Akt survival pathway through phosphorylation. The addition of an Akt inhibitor blocks this escape mechanism, leading to a more potent antitumor effect.

G cluster_0 This compound Action cluster_1 Akt Pathway Interaction This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 inhibits pAkt pAkt (activated) This compound->pAkt induces (compensatory activation) DDR_Genes DNA Damage Response Genes CDK12_13->DDR_Genes regulates Apoptosis_YJZ Apoptosis DDR_Genes->Apoptosis_YJZ suppression leads to Apoptosis_Synergy Synergistic Apoptosis Apoptosis_YJZ->Apoptosis_Synergy Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->pAkt inhibits Cell_Survival Cell Survival pAkt->Cell_Survival promotes Cell_Survival->Apoptosis_Synergy inhibition of caption This compound and Akt Inhibitor Signaling Pathway G start Start: Select Cancer Cell Lines seed_cells Seed cells in 96-well plates start->seed_cells treat_cells Treat with this compound, Akt inhibitor, and combination at various concentrations seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72 hours) treat_cells->incubate measure_viability Measure cell viability (e.g., IncuCyte, MTT assay) incubate->measure_viability analyze_synergy Analyze data using synergy models (e.g., Chou-Talalay method) measure_viability->analyze_synergy end End: Determine Synergy Score analyze_synergy->end G start Start: Establish Xenograft Tumors in Mice randomize Randomize mice into treatment groups (Vehicle, this compound, Akt inhibitor, Combination) start->randomize treat Administer treatments according to schedule randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Endpoint: Collect tumors for analysis monitor->endpoint analyze Analyze tumor growth inhibition and biomarkers (e.g., pAkt levels via Western Blot) endpoint->analyze end End: Evaluate In Vivo Efficacy analyze->end

References

Application Note: Western Blot Protocol for Phospho-CDK12 Analysis Following YJZ5118 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclin-dependent kinase 12 (CDK12) is a crucial transcriptional regulator involved in various cellular processes, including the DNA damage response (DDR), by phosphorylating the C-terminal domain of RNA Polymerase II.[1][2][3][4][5][6] Aberrant CDK12 activity is implicated in several cancers, making it a promising therapeutic target.[1][4][6][7][8] YJZ5118 is a potent and selective covalent inhibitor of CDK12 and its paralog CDK13.[1][7][9][10] It functions by suppressing the transcription of DDR genes, which in turn induces DNA damage and apoptosis in tumor cells.[1][7][11] This application note provides a detailed protocol for performing Western blot analysis to detect changes in the phosphorylation status of CDK12 in cancer cell lines after treatment with this compound. Accurate detection of phosphorylated proteins is critical for understanding signaling pathways and the mechanism of drug action.[12][13][14]

Signaling Pathway and Experimental Overview

This compound covalently binds to and inhibits CDK12, which is expected to reduce its kinase activity.[1][10] A primary function of CDK12 is the phosphorylation of RNA Polymerase II at Serine 2 (p-Pol II Ser2), a key step in transcription elongation of long genes, including many involved in the DNA damage response like BRCA1 and ATR.[1][2][3][15] Therefore, this compound treatment leads to a dose- and time-dependent decrease in p-Pol II Ser2 levels.[1] While this compound's primary downstream effect is on CDK12 substrates, this protocol focuses on detecting the autophosphorylation or phosphorylation status of CDK12 itself as a direct marker of target engagement and inhibition.

Diagram of this compound Mechanism of Action

YJZ5118_Pathway This compound This compound CDK12 CDK12/Cyclin K Complex This compound->CDK12 Inhibits pCDK12 p-CDK12 CDK12->pCDK12 Autophosphorylation RNAPII RNA Polymerase II CDK12->RNAPII Phosphorylates pRNAPII p-RNA Pol II (Ser2) RNAPII->pRNAPII DDR DDR Gene Transcription pRNAPII->DDR Apoptosis Apoptosis DDR->Apoptosis Suppresses (leading to)

Caption: this compound inhibits the CDK12/Cyclin K complex, affecting downstream signaling.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_wb Western Blot cluster_analysis Data Analysis c1 1. Cell Culture (e.g., MOLM-13, VCaP) c2 2. This compound Treatment (Dose & Time Course) c1->c2 c3 3. Cell Lysis (with Phosphatase Inhibitors) c2->c3 c4 4. Protein Quantification (BCA Assay) c3->c4 w1 5. SDS-PAGE c4->w1 w2 6. Protein Transfer (PVDF Membrane) w1->w2 w3 7. Blocking (5% BSA in TBST) w2->w3 w4 8. Primary Antibody Incubation (Anti-p-CDK12, Anti-Total CDK12) w3->w4 w5 9. Secondary Antibody Incubation w4->w5 w6 10. Detection (Chemiluminescence) w5->w6 a1 11. Image Acquisition w6->a1 a2 12. Densitometry Analysis a1->a2 a3 13. Normalization & Quantification a2->a3

Caption: Workflow for Western blot analysis of p-CDK12 after this compound treatment.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Lines: Human acute myeloid leukemia (AML) cell line MOLM-13[16][17][18][19] or prostate cancer cell line VCaP are suitable models.[1]

  • Compound: this compound (MedChemExpress, ProbeChem)[9][10]

  • Primary Antibodies:

    • Rabbit Anti-p-CDK12 (Phospho-Specific Site, e.g., Ser735) - Note: A specific p-CDK12 antibody may need to be sourced from specialized vendors. If unavailable, monitoring downstream p-RNA Pol II Ser2 is a validated alternative.

    • Rabbit or Mouse Anti-Total CDK12 (e.g., Thermo Fisher PA5-114979, Cell Signaling Technology #11973)[2][20]

    • Rabbit Anti-GAPDH or Mouse Anti-β-Actin (Loading Control)

  • Secondary Antibodies:

    • HRP-conjugated Goat Anti-Rabbit IgG

    • HRP-conjugated Goat Anti-Mouse IgG

  • Buffers and Reagents:

    • RPMI 1640 Medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

    • DMSO (for this compound stock)

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Phospho-Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA, supplemented with Protease and Phosphatase Inhibitor Cocktails (e.g., Sigma-Aldrich, Roche) immediately before use.[21][22]

    • BCA Protein Assay Kit

    • 4x Laemmli Sample Buffer

    • Tris-Glycine SDS-PAGE Gels (6% or gradient gels)

    • PVDF Membrane

    • Transfer Buffer: 25 mM Tris, 192 mM Glycine, 20% Methanol

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14][23] Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background noise.[14][24]

    • Wash Buffer: TBST

    • Enhanced Chemiluminescence (ECL) Detection Reagent

Methods

1. Cell Culture and this compound Treatment

  • Culture MOLM-13 or VCaP cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

  • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve final concentrations. Suggested concentrations for a dose-response experiment are 0, 10, 50, 100, and 250 nM.[1][10]

  • Treat cells for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO-only vehicle control.

2. Cell Lysis and Protein Quantification

  • After treatment, place the culture plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.[25]

  • Add 150 µL of ice-cold Phospho-Lysis Buffer to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[25]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube.

  • Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

3. SDS-PAGE and Western Blotting

  • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli sample buffer to a final 1x concentration.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto a 6% Tris-Glycine gel. Note: CDK12 is a large protein (~164 kDa), so a lower percentage gel and longer run time are recommended for better resolution.[15]

  • Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet transfer system (e.g., 100V for 90-120 minutes at 4°C).[25]

  • Confirm transfer efficiency using Ponceau S staining.

4. Immunodetection

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[14][25]

  • Incubate the membrane with the primary antibody (anti-p-CDK12 or anti-Total CDK12) diluted in 5% BSA/TBST overnight at 4°C. Optimal antibody dilutions should be determined empirically (e.g., 1:1000).

  • Wash the membrane three times with TBST for 10 minutes each.[25]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[25]

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagent according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.

5. Data Analysis

  • To analyze the phosphorylation status, strip the membrane after probing for p-CDK12 and re-probe with an antibody for Total CDK12.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the p-CDK12 signal to the Total CDK12 signal for each sample. Further normalize this ratio to the loading control (GAPDH or β-Actin) to correct for any loading inaccuracies.

  • Present the data as a fold change relative to the vehicle-treated control.

Data Presentation

Quantitative data from densitometry analysis should be summarized in a table to facilitate comparison between different treatment conditions.

Table 1: Densitometry Analysis of p-CDK12 Levels after this compound Treatment

Treatment Groupp-CDK12 IntensityTotal CDK12 IntensityLoading Control Intensity (GAPDH)Normalized p-CDK12 / Total CDK12 RatioFold Change vs. Control
Vehicle (DMSO) ValueValueValueCalculated Value1.0
This compound (10 nM) ValueValueValueCalculated ValueCalculated Value
This compound (50 nM) ValueValueValueCalculated ValueCalculated Value
This compound (100 nM) ValueValueValueCalculated ValueCalculated Value
This compound (250 nM) ValueValueValueCalculated ValueCalculated Value

Note: The "Normalized p-CDK12 / Total CDK12 Ratio" can be calculated as (p-CDK12 Intensity / Total CDK12 Intensity) / Loading Control Intensity. The "Fold Change" is this ratio divided by the value for the vehicle control.

References

YJZ5118: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YJZ5118 is a potent and highly selective covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3][4][5][6] This document provides detailed application notes and protocols for the solubilization and preparation of this compound for use in cell culture experiments. It includes quantitative solubility data, step-by-step instructions for creating stock solutions and working concentrations, and diagrams illustrating the experimental workflow and the compound's mechanism of action.

Introduction to this compound

This compound is an irreversible inhibitor that covalently binds to CDK12 and CDK13, demonstrating high selectivity over other cyclin-dependent kinases.[1][4] The inhibition of CDK12/13 by this compound leads to the suppression of the transcription of genes involved in the DNA damage response (DDR), induction of DNA damage, and ultimately, apoptosis in cancer cells.[1][3] Notably, this compound has shown synergistic anti-tumor effects when used in combination with Akt inhibitors.[1][2][6] These characteristics make this compound a valuable tool for cancer research and drug development.

Quantitative Solubility Data

The solubility of a compound is a critical factor in designing and reproducing cell-based assays. The following table summarizes the known solubility of this compound.

SolventConcentrationReference
Dimethyl Sulfoxide (DMSO)10 mM[4]

Note: For other solvents or concentrations, it is recommended to perform solubility tests prior to experimental use.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 620.80 g/mol )

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weighing the Compound: Carefully weigh out 6.21 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of high-quality DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term storage.

Preparation of this compound Working Solutions for Cell Culture

This protocol outlines the serial dilution of the 10 mM stock solution to achieve the desired final concentration in cell culture media. The example below is for preparing a 100 nM final concentration.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile filter tips

Procedure:

  • Intermediate Dilution: Prepare a 100 µM intermediate solution by diluting the 10 mM stock solution 1:100.

    • Add 2 µL of the 10 mM this compound stock solution to 198 µL of sterile cell culture medium.

    • Vortex gently to mix.

  • Final Dilution: Prepare the final working concentration by diluting the intermediate solution into the final volume of cell culture medium. For a final concentration of 100 nM in 10 mL of medium:

    • Add 10 µL of the 100 µM intermediate solution to 10 mL of pre-warmed cell culture medium.

    • Mix thoroughly by gentle inversion.

  • Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound.

  • DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated wells (e.g., if the final dilution is 1:1000, the DMSO concentration would be 0.1%).

Visualized Workflows and Mechanisms

Experimental Workflow for this compound Preparation

The following diagram illustrates the key steps for preparing this compound for cell culture experiments.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Homogenize dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store intermediate Prepare Intermediate Dilution in Culture Medium store->intermediate final Prepare Final Dilution in Culture Medium intermediate->final treat Treat Cells final->treat G This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits Akt Akt Phosphorylation This compound->Akt Induces RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK12_13->RNAPII Promotes DDR DNA Damage Response (DDR) Genes RNAPII->DDR Activates Transcription Apoptosis Apoptosis DDR->Apoptosis Prevents Synergy Synergistic Anti-Tumor Effect Apoptosis->Synergy Akt->Synergy Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt Inhibits

References

Application Notes and Protocols for YJZ5118 in Synthetic Lethality Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

YJZ5118 is a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its mechanism of action involves the suppression of transcription of genes involved in the DNA damage response (DDR), leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells.[1][2] A key application of this compound is in the exploration of synthetic lethal interactions. Notably, the inhibition of CDK12/13 by this compound induces the activation of the AKT signaling pathway.[3] This creates a vulnerability wherein the concurrent inhibition of both CDK12/13 and AKT results in a synergistic anti-tumor effect, providing a promising therapeutic strategy for certain cancers, particularly prostate cancer.[1][2] These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying synthetic lethality.

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Cell LineAssay TypeReference
CDK1239.5-Biochemical Assay[1][2]
CDK1326.4-Biochemical Assay[1][2]
VCaP23.7Prostate CancerCell Proliferation[3]

Table 2: Synergistic Effect of this compound with an AKT Inhibitor

CombinationCell LineEffectSynergy Score (Loewe)Reference
This compound + MK220622RV1 (Prostate Cancer)Synergistic anti-tumor effect10.81

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through a multi-faceted mechanism culminating in a synthetic lethal interaction with AKT inhibitors.

YJZ5118_Mechanism cluster_0 This compound Action cluster_1 Downstream Effects of CDK12/13 Inhibition cluster_2 Synthetic Lethality with AKT Inhibition This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits DDR_Transcription Transcription of DNA Damage Response (DDR) Genes CDK12_13->DDR_Transcription Suppresses AKT_Pathway AKT Pathway Activation CDK12_13->AKT_Pathway Induces DNA_Damage Increased DNA Damage DDR_Transcription->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Synergistic_Apoptosis Synergistic Tumor Cell Death AKT_Pathway->Synergistic_Apoptosis AKT_Inhibitor AKT Inhibitor (e.g., MK2206) AKT_Inhibitor->AKT_Pathway Inhibits AKT_Inhibitor->Synergistic_Apoptosis

Caption: Mechanism of this compound and its synthetic lethality with AKT inhibitors.

Experimental Workflows

The following diagram outlines a typical workflow for investigating the synthetic lethal interaction between this compound and an AKT inhibitor.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture (e.g., 22RV1, VCaP) Treatment Treat with this compound, AKT inhibitor, or combination Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (p-AKT, γH2AX, c-PARP) Treatment->Western_Blot Xenograft Establish Prostate Cancer Xenograft Model in Mice Cell_Viability->Xenograft Inform In Vivo Dosing In_Vivo_Treatment Treat mice with this compound, AKT inhibitor, or combination Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Volume and Body Weight In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis: Tumor Immunohistochemistry (IHC) and Western Blot Tumor_Measurement->Endpoint_Analysis

Caption: Experimental workflow for studying this compound's synthetic lethality.

Detailed Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.[4]

Objective: To determine the number of viable cells in culture after treatment with this compound and/or an AKT inhibitor.

Materials:

  • Cancer cell lines (e.g., 22RV1, VCaP)

  • 96-well opaque-walled multiwell plates

  • CellTiter-Glo® Reagent (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and the AKT inhibitor (e.g., MK2206) in culture medium. Treat cells with single agents or in combination at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.

  • Assay: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes. b. Add 100 µL of CellTiter-Glo® Reagent to each well. c. Mix contents for 2 minutes on an orbital shaker to induce cell lysis. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a luminometer.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values and assess synergy using appropriate software (e.g., CompuSyn).

Apoptosis Assay (TUNEL Assay using Flow Cytometry)

This protocol is a general guideline for a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Objective: To quantify apoptotic cells by detecting DNA fragmentation.

Materials:

  • Treated cells

  • TUNEL assay kit (e.g., from Cell Signaling Technology)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest both adherent and floating cells after treatment. Wash the cells with PBS.

  • Fixation and Permeabilization: a. Fix the cells in 4% paraformaldehyde for 15-30 minutes at room temperature. b. Permeabilize the cells with an appropriate buffer (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes on ice.

  • TUNEL Staining: a. Resuspend the cells in the TdT reaction buffer provided in the kit. b. Add the TdT enzyme and the labeled dUTPs (e.g., BrdUTP or FITC-dUTP). c. Incubate at 37°C for 60 minutes in a humidified chamber.

  • Detection (if using indirect labeling): If using BrdUTP, incubate with a fluorochrome-conjugated anti-BrdU antibody.

  • Flow Cytometry: a. Resuspend the cells in a suitable buffer for flow cytometry. b. Analyze the samples on a flow cytometer, detecting the fluorescence of the labeled dUTPs. c. Include positive (DNase I treated) and negative (no TdT enzyme) controls.

Western Blot Analysis for Phosphorylated Proteins

This protocol is a general guideline for detecting phosphorylated AKT (p-AKT) and other relevant proteins.[3]

Objective: To assess the activation of the AKT pathway and markers of DNA damage and apoptosis.

Materials:

  • Treated cell lysates

  • SDS-PAGE gels and blotting apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti-γH2AX, anti-cleaved PARP, anti-α-Tubulin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: a. Denature protein samples by boiling in Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: a. Wash the membrane with TBST. b. Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., α-Tubulin).

In Vivo Prostate Cancer Xenograft Model

This protocol provides a general framework for an in vivo study.

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an AKT inhibitor in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NSG or SCID)

  • Prostate cancer cells (e.g., VCaP)

  • Matrigel

  • This compound and AKT inhibitor (e.g., Uprosertib) formulations

  • Calipers

Procedure:

  • Tumor Implantation: a. Resuspend VCaP cells in a 1:1 mixture of PBS and Matrigel. b. Subcutaneously inject approximately 5 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth regularly using calipers. b. When tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, this compound alone, AKT inhibitor alone, combination).

  • Drug Administration: a. Administer drugs according to the determined schedule and route (e.g., this compound via intraperitoneal injection daily, Uprosertib via oral gavage 5 days a week).

  • Monitoring: a. Measure tumor volume and mouse body weight twice weekly.

  • Endpoint: a. Euthanize mice when tumors reach the predetermined endpoint or at the end of the study. b. Excise tumors for downstream analysis (e.g., IHC for p-AKT, γH2AX; western blot).

  • Data Analysis: Compare tumor growth inhibition between treatment groups. Analyze endpoint tumor samples to confirm the mechanism of action.

References

Application of YJZ5118 in CRISPR Screening: Uncovering Synthetic Lethal Interactions for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

YJZ5118 is a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3] These kinases are crucial regulators of transcription elongation, particularly for a subset of long genes that includes key components of the DNA Damage Response (DDR) pathway.[4][5][6] By inhibiting CDK12/13, this compound disrupts the transcription of these essential DDR genes, leading to genomic instability and inducing apoptosis in cancer cells.[1][3] This mechanism of action makes this compound a promising agent for cancer therapy, especially in tumors that are reliant on specific DNA repair pathways.

CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that, when knocked out, sensitize cancer cells to a particular drug. This approach can uncover "synthetic lethal" interactions, where the loss of a specific gene is tolerated in normal cells but becomes lethal in the presence of a drug that inhibits a parallel pathway. This application note provides a detailed protocol for utilizing this compound in a CRISPR-Cas9 knockout screen to identify novel synthetic lethal partners, which could lead to new combination therapy strategies for cancer treatment.

Data Presentation

This compound Inhibitory Activity
TargetIC50 (nM)Reference Compound (THZ531) IC50 (nM)
CDK1239.5158
CDK1326.469

Table 1: In vitro kinase inhibitory activity of this compound compared to the reference compound THZ531. Data sourced from[1][7].

This compound Cellular Proliferation Inhibition
Cell LineCancer TypeIC50 (nM)
VCaPProstate Cancer23.7

Table 2: Anti-proliferative activity of this compound in the VCaP prostate cancer cell line. Data sourced from[8].

Signaling Pathway and Rationale for CRISPR Screening

CDK12, in complex with Cyclin K, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), a critical step for the elongation phase of transcription, particularly for long genes enriched in DDR pathways such as BRCA1, ATM, and ATR.[4][5] Inhibition of CDK12/13 by this compound leads to premature cleavage and polyadenylation of these gene transcripts, resulting in the production of non-functional proteins. This impairment of the DDR machinery creates a "BRCAness" phenotype in cancer cells, making them highly dependent on other DNA repair pathways for survival. A genome-wide CRISPR knockout screen in the presence of a sub-lethal concentration of this compound can identify genes in these alternative pathways whose loss is synthetic lethal with CDK12/13 inhibition.

CDK12_Pathway cluster_transcription Transcription Elongation cluster_inhibition Effect of this compound RNAPII RNA Polymerase II DDR_Genes DNA Damage Response Genes (e.g., BRCA1, ATM, ATR) RNAPII->DDR_Genes Transcribes CDK12_CycK CDK12/CycK CDK12_CycK->RNAPII Phosphorylates CTD (Ser2) Full_Length_mRNA Full-length mRNA DDR_Genes->Full_Length_mRNA Truncated_mRNA Truncated mRNA DDR_Genes->Truncated_mRNA Premature Polyadenylation Functional DDR Proteins Functional DDR Proteins Full_Length_mRNA->Functional DDR Proteins Translation This compound This compound This compound->CDK12_CycK Inhibits Impaired_DDR Impaired DNA Damage Response (DDR) Truncated_mRNA->Impaired_DDR Apoptosis Apoptosis Impaired_DDR->Apoptosis Genomic Stability Genomic Stability Functional DDR Proteins->Genomic Stability

CDK12/13 Signaling Pathway and Mechanism of this compound Action.

Experimental Protocols

Cell Line Selection and Culture
  • Cell Line Choice: Select a cancer cell line known to be sensitive to CDK12/13 inhibition. Prostate (e.g., VCaP, 22Rv1) or ovarian cancer cell lines are good candidates. The chosen cell line should be amenable to lentiviral transduction and stably express Cas9.

  • Cas9 Expression: If the cell line does not endogenously express Cas9, generate a stable Cas9-expressing cell line by lentiviral transduction with a lentiCas9-Blast vector, followed by blasticidin selection.

  • Cell Culture: Culture the Cas9-expressing cells in the recommended medium and conditions. Ensure cells are healthy and in the exponential growth phase before starting the screen.

Determination of this compound Sub-lethal Dose
  • Dose-Response Curve: Plate the Cas9-expressing cells in 96-well plates and treat with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a period that will be used for the screen (e.g., 14-21 days).

  • Cell Viability Assay: Measure cell viability using a suitable assay (e.g., CellTiter-Glo).

  • Determine IC20: The appropriate concentration of this compound for the screen should be a sub-lethal dose that provides selective pressure without causing excessive cell death. The IC20 (the concentration that inhibits growth by 20%) is a good starting point.

CRISPR Library Transduction
  • Library Choice: Use a genome-wide CRISPR knockout library (e.g., GeCKO v2, Brunello) containing multiple single-guide RNAs (sgRNAs) per gene.

  • Lentivirus Production: Produce high-titer lentivirus for the CRISPR library according to standard protocols.

  • Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

  • Puromycin (B1679871) Selection: Select for successfully transduced cells using puromycin. The concentration and duration of puromycin selection should be determined beforehand with a kill curve.

CRISPR Screen with this compound

CRISPR_Screen_Workflow cluster_setup Screen Setup cluster_treatment Treatment Phase cluster_analysis Analysis Start Cas9-expressing Cancer Cell Line Transduction Transduce with CRISPR Library Start->Transduction Selection Puromycin Selection Transduction->Selection Split Split Cell Population Selection->Split DMSO Treat with DMSO (Vehicle Control) Split->DMSO This compound Treat with this compound (IC20) Split->this compound Harvest Harvest Cells at Multiple Timepoints DMSO->Harvest This compound->Harvest gDNA_Extraction Genomic DNA Extraction Harvest->gDNA_Extraction PCR_Amplify PCR Amplify sgRNA Cassettes gDNA_Extraction->PCR_Amplify NGS Next-Generation Sequencing PCR_Amplify->NGS Data_Analysis Bioinformatic Analysis (MAGeCK) NGS->Data_Analysis

Experimental Workflow for a CRISPR Screen with this compound.
  • Initial Timepoint (T0): After puromycin selection, harvest a representative population of cells to serve as the baseline for sgRNA distribution.

  • Treatment Groups: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with the predetermined sub-lethal concentration of this compound.

  • Cell Culture Maintenance: Passage the cells every 2-3 days for 14-21 days, maintaining a sufficient number of cells to ensure the representation of the sgRNA library is maintained (at least 500 cells per sgRNA). Replenish with fresh media containing DMSO or this compound at each passage.

  • Harvesting: Harvest cells from both groups at the end of the screen (T_final).

Sample Preparation and Sequencing
  • Genomic DNA Extraction: Extract genomic DNA from the T0 and T_final cell pellets.

  • sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

  • Next-Generation Sequencing (NGS): Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

Data Analysis
  • Quality Control: Perform quality control checks on the raw sequencing data.

  • sgRNA Abundance: Align the sequencing reads to the sgRNA library to determine the read count for each sgRNA in each sample.

  • Hit Identification: Use bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated population.

  • Gene-Level Analysis: Aggregate the results from multiple sgRNAs targeting the same gene to identify candidate synthetic lethal genes.

  • Pathway Analysis: Perform pathway enrichment analysis on the list of candidate genes to identify biological pathways that are essential for survival in the context of CDK12/13 inhibition.

Synthetic_Lethality_Logic cluster_normal Normal Cell State cluster_drug This compound Treatment cluster_ko Gene X Knockout cluster_synthetic_lethal Synthetic Lethality CDK12_active CDK12/13 Active Viable1 Cell Viable CDK12_active->Viable1 GeneX_active Gene X Active GeneX_active->Viable1 This compound This compound CDK12_inactive CDK12/13 Inactive This compound->CDK12_inactive Viable2 Cell Viable CDK12_inactive->Viable2 GeneX_active2 Gene X Active GeneX_active2->Viable2 CDK12_active2 CDK12/13 Active Viable3 Cell Viable CDK12_active2->Viable3 GeneX_inactive Gene X Inactive (CRISPR KO) GeneX_inactive->Viable3 YJZ5118_2 This compound CDK12_inactive2 CDK12/13 Inactive YJZ5118_2->CDK12_inactive2 Cell_Death Cell Death CDK12_inactive2->Cell_Death GeneX_inactive2 Gene X Inactive (CRISPR KO) GeneX_inactive2->Cell_Death

References

Application Notes and Protocols for YJZ5118 Treatment in Organoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing YJZ5118, a potent and selective covalent inhibitor of CDK12 and CDK13, to induce DNA damage in 3D organoid models. The protocols outlined below detail experimental procedures for assessing the effects of this compound on organoid viability and quantifying DNA damage.

Introduction

This compound is a small molecule inhibitor that covalently binds to CDK12 and CDK13, key regulators of transcriptional elongation. Inhibition of CDK12/13 by this compound disrupts the phosphorylation of RNA Polymerase II at Serine 2, leading to the suppression of genes involved in the DNA Damage Response (DDR), such as BRCA1 and RAD51.[1] This impairment of the DDR pathway results in the accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.[2][3] Notably, treatment with this compound has also been shown to induce the phosphorylation of Akt, a key node in cell survival signaling, presenting a potential synthetic lethal interaction when combined with Akt inhibitors.[2]

Organoids, as 3D self-organized structures that recapitulate the complex architecture and function of their tissue of origin, offer a more physiologically relevant model for studying the effects of therapeutic compounds compared to traditional 2D cell cultures. These protocols are designed to leverage the advantages of organoid systems for the preclinical evaluation of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound and Related CDK12/13 Inhibitors
CompoundTarget(s)IC50 (CDK12)IC50 (CDK13)Effective Concentration in 2D Cell LinesReference
This compound CDK12/1339.5 nM26.4 nM~100 nM in VCaP cells (induces apoptosis)[3]
THZ531CDK12/13158 nM69 nM50 nM in Jurkat cells; 200 nM in HGSOC organoids[2]
SR-4835CDK12/1399 nM4.9 nM (Kd)30-90 nM in MDA-MB-231 cells[4]

Note: The effective concentration in organoids may be higher than in 2D cell cultures due to factors such as drug penetration.

Experimental Protocols

Protocol 1: Determining Organoid Viability Following this compound Treatment using CellTiter-Glo® 3D Assay

This protocol describes how to assess the cytotoxic effects of this compound on organoids by measuring ATP levels, an indicator of metabolically active cells.

Materials:

  • Organoids cultured in Matrigel® domes in a 96-well plate

  • This compound stock solution (in DMSO)

  • Organoid culture medium

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)

  • Opaque-walled 96-well plates for luminescence reading

  • Plate shaker

  • Luminometer

Procedure:

  • Organoid Plating: Plate organoids in Matrigel® domes in a 96-well plate according to your standard protocol. Allow organoids to form for at least 48-72 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in organoid culture medium. A suggested starting concentration range is 10 nM to 10 µM. Include a DMSO-only vehicle control.

    • Carefully remove the existing medium from the organoid wells and replace it with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • CellTiter-Glo® 3D Assay:

    • Equilibrate the CellTiter-Glo® 3D Reagent and the organoid plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.

    • Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce vortexing to lyse the organoids within the Matrigel®.

    • Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

    • Transfer the lysate to an opaque-walled 96-well plate.

  • Data Acquisition: Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound by normalizing the luminescence signal to the vehicle control. Plot the results to determine the IC50 value of this compound in your organoid model.

Protocol 2: Quantification of DNA Damage in Organoids by γH2AX Immunofluorescence Staining

This protocol details the immunofluorescent staining of phosphorylated H2AX (γH2AX), a marker for DNA double-strand breaks, in whole organoids.

Materials:

  • Organoids cultured in Matrigel® on an 8-well chamber slide or similar imaging-compatible plate

  • This compound stock solution (in DMSO)

  • Organoid culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Triton X-100)

  • Primary antibody: anti-γH2AX antibody

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Antifade mounting medium

  • Confocal microscope

Procedure:

  • Organoid Culture and Treatment:

    • Culture organoids in an imaging-compatible format.

    • Treat organoids with this compound at the desired concentrations (e.g., 100 nM, 500 nM, 1 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.

  • Fixation:

    • Carefully remove the culture medium.

    • Gently wash the organoids twice with PBS.

    • Fix the organoids with 4% PFA for 30-60 minutes at room temperature.

  • Permeabilization and Blocking:

    • Wash the fixed organoids three times with PBS.

    • Permeabilize with Permeabilization Buffer for 30 minutes at room temperature.

    • Wash three times with PBS.

    • Block with Blocking Buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Antibody Staining:

    • Incubate with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.

    • Wash the organoids three times with PBS containing 0.1% Triton X-100.

    • Incubate with the fluorescently labeled secondary antibody and DAPI (diluted in Blocking Buffer) for 2 hours at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Triton X-100.

  • Mounting and Imaging:

    • Carefully remove the final wash solution.

    • Add a drop of antifade mounting medium and cover with a coverslip.

    • Image the organoids using a confocal microscope. Acquire Z-stacks to capture the 3D structure.

Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji, CellProfiler). Compare the levels of DNA damage between the this compound-treated and control groups.

Mandatory Visualizations

YJZ5118_Signaling_Pathway cluster_0 This compound Action cluster_1 CDK12/13 Complex cluster_2 Transcription Regulation cluster_3 Cellular Outcomes cluster_4 Secondary Effect This compound This compound CDK12_13 CDK12/13-Cyclin K This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (p-Ser2) CDK12_13->RNAPII Phosphorylates Akt Akt Phosphorylation (p-Akt) CDK12_13->Akt Indirectly Induces DDR_Genes Transcription of DDR Genes (e.g., BRCA1, RAD51) RNAPII->DDR_Genes Promotes DNA_Damage DNA Damage (γH2AX foci) DDR_Genes->DNA_Damage Suppresses Apoptosis Apoptosis (Cleaved PARP) DNA_Damage->Apoptosis Induces

Caption: this compound inhibits CDK12/13, leading to DNA damage and apoptosis.

Experimental_Workflow cluster_0 Organoid Culture cluster_1 This compound Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis Start Start with Established Organoid Culture Treatment Treat with this compound (Dose-Response and Time-Course) Start->Treatment Viability Cell Viability Assay (CellTiter-Glo 3D) Treatment->Viability DNA_Damage DNA Damage Staining (γH2AX IF) Treatment->DNA_Damage Analysis Quantify Viability (IC50) and DNA Damage (γH2AX foci count) Viability->Analysis DNA_Damage->Analysis

Caption: Workflow for assessing this compound's effects on organoids.

References

Application Note: Mass Spectrometry Analysis of Covalent Binding of YJZ5118 to CDK12/13

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

YJZ5118 is a novel, potent, and highly selective irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3][4][5] These kinases are crucial regulators of transcription elongation and are implicated in the DNA damage response (DDR), making them promising therapeutic targets in oncology, particularly for castration-resistant prostate cancer.[1][2][3] The covalent mechanism of this compound offers the potential for prolonged target engagement and enhanced therapeutic efficacy. Mass spectrometry is an indispensable tool for confirming and characterizing the covalent binding of small molecule inhibitors to their protein targets.[6][7][8] This application note provides a detailed protocol for the analysis of this compound covalent binding to CDK12/13 using liquid chromatography-mass spectrometry (LC-MS) and summarizes the expected quantitative outcomes.

Principle

The covalent binding of this compound to its target protein, CDK12 or CDK13, is confirmed by observing a specific mass shift in the protein's molecular weight. This is achieved by incubating the purified protein with the compound and then analyzing the intact protein using LC-MS.[1][6][7] The mass of the resulting protein-inhibitor adduct should be equal to the sum of the mass of the protein and the mass of the inhibitor, confirming a stable, covalent bond. Further analysis using tandem mass spectrometry (MS/MS) can identify the specific amino acid residue to which the inhibitor is bound.[7]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound's activity and binding characteristics.

ParameterCDK12CDK13Cell Line (VCaP)Reference
IC₅₀ (nM) 39.526.423.7[1][4]
Binding Stoichiometry 1:1 (this compound:CDK12)Not explicitly stated, but expected to be 1:1-[1]
Observed Mass Shift Consistent with the addition of a single this compound moleculeNot explicitly stated-[1]

Experimental Protocols

Reagents and Materials
  • Purified recombinant CDK12/Cyclin K complex

  • Purified recombinant CDK13/Cyclin K complex

  • This compound (dissolved in DMSO)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in water

  • LC-MS grade water and acetonitrile (B52724)

Protocol for Covalent Binding Analysis by Intact Protein LC-MS
  • Protein Preparation: Prepare a solution of the CDK12/Cyclin K complex at a final concentration of 1 µM in the assay buffer.

  • Compound Incubation: Add this compound to the protein solution to a final concentration of 5 µM (a 5-fold molar excess).[1] A control sample with an equivalent volume of DMSO should be prepared in parallel.

  • Incubation: Incubate the reaction mixtures at room temperature for 2 hours.[1]

  • Quenching: Stop the reaction by adding the quenching solution.

  • LC-MS Analysis:

    • Inject the quenched samples onto a reverse-phase C4 HPLC column.

    • Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).

    • Analyze the eluent using an electrospray ionization time-of-flight (ESI-TOF) mass spectrometer.

    • Acquire data in positive ion mode over a mass range that includes the expected molecular weights of the protein and the protein-inhibitor adduct.

  • Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the species present in the samples. Compare the molecular weight of the protein in the this compound-treated sample to the DMSO control. A mass increase corresponding to the molecular weight of this compound confirms covalent binding.

Visualizations

Signaling Pathway of CDK12/13 Inhibition by this compound

CDK12_Pathway cluster_nucleus Nucleus This compound This compound CDK12_13 CDK12/13 Cyclin K This compound->CDK12_13 Covalent Inhibition RNAPII RNA Polymerase II (CTD) CDK12_13->RNAPII Phosphorylation (Ser2) DDR_Genes DDR Genes (e.g., BRCA1, ATM) RNAPII->DDR_Genes Transcription Transcription Transcription Elongation DNA_Damage DNA Damage Transcription->DNA_Damage Suppression leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: this compound covalently inhibits CDK12/13, preventing RNA Pol II phosphorylation and DDR gene transcription.

Experimental Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_results Data Interpretation Protein Purified CDK12/CycK Incubation Incubate 2h at RT Protein->Incubation Compound This compound (5-fold excess) Compound->Incubation LC Reverse-Phase LC (Desalting) Incubation->LC MS ESI-TOF MS (Intact Mass) LC->MS Deconvolution Deconvolution MS->Deconvolution Mass_Shift Observe Mass Shift (+ this compound MW) Deconvolution->Mass_Shift Conclusion Confirm Covalent Binding Mass_Shift->Conclusion

References

Troubleshooting & Optimization

YJZ5118 off-target effects in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using YJZ5118, a potent and highly selective covalent inhibitor of CDK12 and CDK13.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5] It forms a covalent bond with cysteine residues near the ATP-binding pockets of CDK12 (Cys1039) and CDK13 (Cys1017).[2][4] This irreversible inhibition leads to the suppression of the transcription of genes involved in the DNA Damage Response (DDR), induction of DNA damage, and ultimately, apoptosis in cancer cells.[2][3][5]

Q2: What are the reported IC50 values for this compound against its primary targets?

This compound has been shown to effectively inhibit CDK12 and CDK13 with the following IC50 values:

TargetIC50 (nM)
CDK1239.5
CDK1326.4
Data sourced from multiple studies.[1][2][3][5][6]

Q3: Is this compound selective for CDK12/13?

Yes, this compound is reported to be a highly selective inhibitor for CDK12 and CDK13 with high selectivity over other CDKs.[2][3][4][5]

Q4: What are the known downstream effects of this compound treatment in cancer cells?

Treatment of cancer cells with this compound leads to several downstream effects:

  • Inhibition of RNA Polymerase II Serine 2 phosphorylation.[2]

  • Suppression of the transcription of long genes, particularly those involved in the DNA Damage Response (DDR) pathway.[2][3][5]

  • Induction of DNA damage.[2][3][5]

  • Triggering of apoptosis.[2][3][5]

  • Activation of the AKT signaling pathway.[7]

Troubleshooting Guide

Issue 1: Unexpected cell survival or resistance to this compound treatment.

  • Possible Cause 1: Activation of a compensatory survival pathway.

    • Explanation: Studies have shown that inhibition of CDK12/13 by this compound can lead to the activation of the pro-survival AKT signaling pathway.[7] This can counteract the apoptotic effects of this compound and promote cell survival.

    • Troubleshooting Steps:

      • Confirm AKT pathway activation: Perform a western blot to check for increased phosphorylation of AKT (at Ser473) and its downstream targets (e.g., PRAS40) in this compound-treated cells compared to vehicle-treated controls.[2]

      • Consider combination therapy: If AKT activation is confirmed, a synergistic anti-tumor effect may be achieved by co-administering this compound with an AKT inhibitor, such as Uprosertib.[2][5]

  • Possible Cause 2: Cell line specific factors.

    • Explanation: The sensitivity to CDK12/13 inhibition can vary between different cancer cell lines.

    • Troubleshooting Steps:

      • Review literature: Check if the cell line you are using has been reported to be sensitive or resistant to CDK12/13 inhibitors. Prostate cancer cell lines, such as VCaP and 22Rv1, have been shown to be sensitive.[2][7]

      • Titrate this compound concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line.

Issue 2: Inconsistent results in apoptosis assays.

  • Possible Cause 1: Suboptimal timing of the assay.

    • Explanation: The induction of apoptosis is a downstream event of this compound treatment and may require a sufficient incubation period.

    • Troubleshooting Steps:

      • Perform a time-course experiment: Treat cells with this compound and perform apoptosis assays (e.g., TUNEL assay, cleaved PARP western blot) at different time points (e.g., 24, 48, 72 hours) to determine the optimal endpoint.

      • Confirm target engagement: At earlier time points, confirm that this compound is having its intended upstream effect by measuring the inhibition of RNA Polymerase II Ser2 phosphorylation.[2]

  • Possible Cause 2: Issues with the apoptosis assay itself.

    • Explanation: Technical variability in apoptosis assays can lead to inconsistent results.

    • Troubleshooting Steps:

      • Use multiple apoptosis markers: Corroborate your findings using at least two different methods for detecting apoptosis (e.g., Annexin V/PI staining and western blot for cleaved caspases or PARP).

      • Include positive and negative controls: Ensure your assay is working correctly by including appropriate controls.

Experimental Protocols

Western Blot for Phospho-AKT (Ser473) and Phospho-PRAS40

  • Cell Lysis:

    • Treat cells with this compound or vehicle control for the desired time.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and develop with an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis:

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein and loading control.

Visualizations

YJZ5118_Mechanism_of_Action This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 inhibits RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK12_13->RNAPII phosphorylates DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes promotes DNA_Damage DNA Damage DDR_Genes->DNA_Damage repairs Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Mechanism of action of this compound in cancer cells.

YJZ5118_Troubleshooting_Workflow Start Unexpected Cell Survival with this compound Treatment Check_AKT Check for AKT Pathway Activation (p-AKT S473 Western Blot) Start->Check_AKT AKT_Activated AKT Pathway Activated? Check_AKT->AKT_Activated Combine_Inhibitor Consider Combination Therapy with an AKT Inhibitor AKT_Activated->Combine_Inhibitor Yes Review_Cell_Line Review Cell Line Sensitivity and Perform Dose-Response AKT_Activated->Review_Cell_Line No

Caption: Troubleshooting workflow for unexpected this compound resistance.

Caption: Synergistic effect of this compound and AKT inhibitors.

References

Technical Support Center: Optimizing YJZ5118 Concentration for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of YJZ5118 in apoptosis induction experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce apoptosis?

This compound is a potent, selective, and irreversible inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13)[1][2][3][4][5]. It induces apoptosis by suppressing the transcription of genes involved in the DNA damage response (DDR), leading to an accumulation of DNA damage within the cell[1][2][3][5]. This triggers the intrinsic apoptotic pathway.

Q2: What is the optimal concentration of this compound for inducing apoptosis?

The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a good starting point for many cancer cell lines, particularly prostate cancer cells, is around 100 nM. For instance, in VCaP prostate cancer cells, treatment with 100 nM this compound for 48 hours resulted in a 28.5% apoptosis rate[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with this compound?

Incubation times can range from 24 to 48 hours to observe significant apoptosis. In VCaP cells, apoptosis was measured after a 48-hour incubation period[1]. Time-course experiments are advisable to pinpoint the optimal duration for your experimental setup.

Q4: In which cell lines is this compound effective?

This compound has been shown to inhibit the proliferation of multiple tumor cell lines, with particular efficacy noted in prostate and breast cancer cells[1]. Normal, non-neoplastic cells have been observed to be less sensitive to the compound[1].

Q5: Can this compound be used in combination with other drugs?

Yes, this compound has demonstrated synergistic effects when used in combination with Akt inhibitors both in vitro and in vivo[1][3]. This is because this compound treatment can lead to an increase in Akt phosphorylation[1]. Combining this compound with an Akt inhibitor can therefore enhance its anti-tumor effects[1].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no apoptosis observed Suboptimal this compound concentration: The concentration of this compound may be too low for the specific cell line being used.Perform a dose-response curve (e.g., 10 nM, 50 nM, 100 nM, 250 nM, 500 nM) to identify the optimal concentration for your cells.
Insufficient incubation time: The duration of treatment may not be long enough to induce a significant apoptotic response.Conduct a time-course experiment (e.g., 12h, 24h, 48h, 72h) to determine the optimal incubation period.
Cell line resistance: The cell line may be inherently resistant to CDK12/13 inhibition.Consider using a different cell line known to be sensitive to this compound, such as VCaP or DU145 prostate cancer cells[1]. Alternatively, explore combination therapies, such as with an Akt inhibitor[1].
Incorrect apoptosis detection method: The chosen assay may not be sensitive enough or appropriate for the experimental conditions.Use a reliable and well-validated apoptosis assay, such as Annexin V/PI staining followed by flow cytometry or a TUNEL assay[1][6][7]. Ensure proper controls are included.
High levels of necrosis observed This compound concentration is too high: Excessive concentrations can lead to off-target effects and induce necrosis rather than apoptosis.Lower the concentration of this compound. Refer to your dose-response curve to select a concentration that induces apoptosis with minimal necrosis.
Poor cell health: Cells may have been unhealthy or stressed prior to treatment.Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before starting the experiment.
Inconsistent results between experiments Variability in experimental conditions: Inconsistent cell passage number, seeding density, or reagent preparation can lead to variable results.Maintain consistent experimental parameters. Use cells within a specific passage number range, ensure accurate cell counting and seeding, and prepare fresh reagents for each experiment.
Compound degradation: this compound may have degraded due to improper storage.Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and protect from light.

Quantitative Data Summary

ParameterValueCell LineReference
IC50 (CDK12) 39.5 nM-[1][4][5]
IC50 (CDK13) 26.4 nM-[1][4][5]
IC50 (Cell Growth) 23.7 nMVCaP[1]
Apoptosis Rate 28.5%VCaP[1]
Treatment conditions for apoptosis rate:100 nM this compound for 48 hoursVCaP[1]

Experimental Protocols

Cell Culture and this compound Treatment
  • Culture the desired cancer cell line (e.g., VCaP) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in six-well plates at a density that will allow for logarithmic growth during the treatment period.

  • Allow the cells to attach and grow for 24 hours.

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in culture medium to the desired final concentrations.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (DMSO).

  • Incubate the cells for the desired duration (e.g., 48 hours).

Apoptosis Assay using TUNEL and Flow Cytometry

This protocol is based on the use of a commercially available TUNEL assay kit[1].

  • Cell Collection: After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin to detach them from the plate.

  • Centrifugation: Centrifuge the collected cell suspension to pellet the cells.

  • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).

  • Staining: Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves fixing and permeabilizing the cells, followed by incubation with the TUNEL reaction mixture containing TdT enzyme and BrdUTP.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The TUNEL-positive cells will exhibit a higher fluorescence intensity, indicating DNA fragmentation and apoptosis.

Visualizations

YJZ5118_Signaling_Pathway This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits RNAPII_Ser2 RNA Pol II Ser2-P CDK12_13->RNAPII_Ser2 Phosphorylates Akt_P Akt Phosphorylation CDK12_13->Akt_P Inhibition leads to DDR_Genes DDR Gene Transcription RNAPII_Ser2->DDR_Genes Promotes DNA_Damage DNA Damage DDR_Genes->DNA_Damage Suppresses Repair Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: this compound signaling pathway leading to apoptosis.

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay Apoptosis Assay Seed_Cells Seed Cells in 6-well plates Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound or Vehicle Control Incubate_24h->Add_this compound Incubate_48h Incubate 48h Add_this compound->Incubate_48h Collect_Cells Collect Cells Incubate_48h->Collect_Cells Wash_PBS Wash with PBS Collect_Cells->Wash_PBS TUNEL_Staining TUNEL Staining Wash_PBS->TUNEL_Staining Flow_Cytometry Flow Cytometry Analysis TUNEL_Staining->Flow_Cytometry

Caption: Experimental workflow for this compound-induced apoptosis assay.

References

YJZ5118 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of YJZ5118, a potent and selective covalent inhibitor of CDK12/13.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations for both solid and solvent forms are summarized below.

Q2: How should I reconstitute this compound?

A2: this compound is typically reconstituted in dimethyl sulfoxide (B87167) (DMSO). For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound solid powder in the corresponding volume of DMSO. Vortex briefly to ensure the compound is fully dissolved.

Q3: Is it advisable to subject reconstituted this compound to multiple freeze-thaw cycles?

A3: It is best to avoid multiple freeze-thaw cycles for reconstituted this compound.[1] Aliquoting the stock solution into single-use vials for storage at -80°C is strongly recommended to preserve the integrity of the compound.[1]

Q4: What is the known mechanism of action for this compound?

A4: this compound is a potent and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[2][3][4] It covalently binds to Cys1039 of CDK12.[2] This inhibition leads to the suppression of the phosphorylation of RNA polymerase II, which in turn affects the expression of downstream genes involved in the DNA damage response, such as RAD51.[2] Ultimately, this can induce DNA damage and apoptosis in cancer cells.[3][4]

Q5: In which types of cell culture media has this compound been used?

A5: Published research has shown the use of this compound in cell lines cultured in both DMEM (Dulbecco's Modified Eagle Medium) and RPMI-1640 (Roswell Park Memorial Institute 1640) media, each supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.[3]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent (DMSO)-80°C6 Months
-20°C6 Months
Data sourced from supplier recommendations.[2]

Mandatory Visualizations

YJZ5118_Signaling_Pathway cluster_downstream Downstream Effects This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits Transcription Transcription Suppression RNA_Pol_II RNA Polymerase II CDK12_13->RNA_Pol_II Phosphorylates DDR_Genes DNA Damage Response Genes (e.g., RAD51) RNA_Pol_II->DDR_Genes Promotes Transcription DNA_Damage DNA Damage Transcription->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Signaling pathway of this compound as a CDK12/13 inhibitor.

YJZ5118_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Reconstitution Reconstitute this compound in DMSO Treatment Treat Cells with This compound Reconstitution->Treatment Cell_Culture Culture Cells (e.g., VCaP in DMEM) Cell_Culture->Treatment Western_Blot Western Blot (e.g., for p-RNA Pol II) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Flow Cytometry) Treatment->Apoptosis_Assay

Caption: General experimental workflow for this compound in cell-based assays.

Experimental Protocols

1. Protocol for Reconstitution of this compound

  • Objective: To prepare a stock solution of this compound for in vitro experiments.

  • Materials:

    • This compound solid powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Calculate the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Add the calculated volume of DMSO to the vial of this compound.

    • Vortex the solution gently until the solid is completely dissolved.

    • Aliquot the stock solution into single-use sterile microcentrifuge tubes.

    • Store the aliquots at -80°C.

2. Protocol for Cell-Based Assay with this compound

  • Objective: To assess the effect of this compound on cell viability and protein expression.

  • Materials:

    • Cancer cell line of interest (e.g., VCaP, DU145)

    • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with supplements (FBS, penicillin/streptomycin)

    • This compound stock solution (in DMSO)

    • Multi-well plates

    • Reagents for the chosen assay (e.g., MTT reagent, lysis buffer, antibodies for Western blotting)

  • Procedure:

    • Cell Seeding: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

    • Compound Treatment: The following day, dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

    • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours).

    • Analysis:

      • For Cell Viability (MTT Assay): At the end of the incubation period, add MTT reagent to each well and incubate according to the manufacturer's instructions. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine cell viability.

      • For Western Blotting: After treatment, wash the cells with cold PBS and lyse them in an appropriate lysis buffer. Determine the protein concentration, separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against proteins of interest (e.g., phosphorylated RNA Polymerase II, PARP) and a loading control.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no compound activity - Improper storage of this compound (degradation)- Ensure this compound is stored at the recommended temperatures and protected from light. - Use freshly prepared dilutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.
- Incorrect concentration calculation or dilution- Double-check all calculations and pipetting volumes. - Calibrate pipettes regularly.
- Cell line is not sensitive to CDK12/13 inhibition- Confirm the sensitivity of your cell line to CDK12/13 inhibitors from literature. - Include a positive control cell line known to be sensitive to this compound (e.g., VCaP).
High background in vehicle control wells - High concentration of DMSO- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) and is consistent across all wells, including the vehicle control.
- Contamination of cell culture- Regularly test cell lines for mycoplasma contamination. - Practice sterile cell culture techniques.
Precipitation of this compound in culture medium - Poor solubility at the working concentration- Ensure the final concentration of this compound in the medium does not exceed its solubility limit. - Vortex the diluted solution well before adding it to the cells.
Variability between replicate wells - Uneven cell seeding- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. - Avoid edge effects in multi-well plates by not using the outer wells or by filling them with sterile PBS.
- Inaccurate pipetting- Use calibrated pipettes and ensure proper pipetting technique.

References

Interpreting unexpected results with YJZ5118 treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for YJZ5118, a potent and highly selective irreversible inhibitor of CDK12 and CDK13. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered during the use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a covalent inhibitor that selectively targets CDK12 and CDK13.[1][2][3][4][5] Its primary mechanism involves inhibiting the kinase activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. This inhibition prevents the phosphorylation of serine 2 in the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1] Consequently, this leads to the suppression of transcription, particularly of long genes, many of which are involved in the DNA Damage Response (DDR) pathway.[1][4] The disruption of DDR gene expression induces DNA damage and ultimately triggers apoptosis in sensitive cancer cell lines.[1][2][4][5]

Q2: I've observed an increase in Akt phosphorylation after this compound treatment. Is this an expected result?

A2: Yes, an increase in the phosphorylation of Akt and its downstream substrate PRAS40 is an observed and documented response to this compound treatment in some cell lines, such as VCaP.[1] This is considered a feedback mechanism to the inhibition of CDK12/13. While this compound induces apoptosis, the activation of the pro-survival Akt pathway can be a compensatory response. This finding has led to the successful therapeutic strategy of combining this compound with Akt inhibitors to achieve synergistic anti-tumor effects.[1][2]

Q3: Why am I seeing a discrepancy between my cell viability assay results and apoptosis markers?

A3: This can be a common point of confusion. It's crucial to consider the type of cell viability assay being used. Assays that measure metabolic activity, such as those based on ATP levels (e.g., CellTiter-Glo), may not always directly correlate with cell number or the induction of apoptosis, especially with cell cycle inhibitors.[6] Cells treated with CDK inhibitors can arrest in the cell cycle but continue to grow in size, leading to increased metabolic activity that can mask the anti-proliferative effect.[6] It is recommended to use a DNA content-based proliferation assay (e.g., CyQuant) or to directly measure apoptosis markers like cleaved PARP and γH2AX by Western blot or flow cytometry for a more accurate assessment of this compound's effects.[1][6]

Q4: What are the recommended positive control cell lines for this compound treatment?

A4: Prostate cancer cell lines, particularly VCaP and 22RV1, have been shown to be sensitive to this compound and can serve as excellent positive controls.[1] Other sensitive cell lines include certain breast cancer (e.g., SK-BR-3, MFM223, MDA-MD-468) and Ewing's sarcoma (e.g., CHLA10, CB-AGPN) cells.[1] Normal and non-neoplastic cells have demonstrated significantly lower sensitivity.[1]

Q5: Are there any known off-target effects of this compound?

A5: this compound has been shown to be highly selective for CDK12 and CDK13 over other CDK family members.[1][2] However, there is some moderate inhibitory activity against CDK7, though at a much higher concentration (IC50 of 2263 nM), which is 57- and 86-fold higher than its IC50 values for CDK12 and CDK13, respectively.[1] Researchers should be mindful of this when using very high concentrations of the inhibitor.

Troubleshooting Guides

Issue 1: Sub-optimal Inhibition of RNAPII Ser2 Phosphorylation
Possible Cause Troubleshooting Step
Insufficient this compound Concentration Refer to the provided IC50 values and perform a dose-response experiment. A concentration of 100 nM has been shown to effectively inhibit RNAPII Ser2 phosphorylation in VCaP cells.[7]
Short Treatment Duration Conduct a time-course experiment. Significant inhibition of RNAPII Ser2 phosphorylation has been observed as early as 6 hours post-treatment.[1]
Poor Compound Stability Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions from a stock solution for each experiment.
Cell Line Insensitivity Confirm that your cell line is expected to be sensitive to CDK12/13 inhibition. Use a recommended positive control cell line in parallel.
Issue 2: Lack of Apoptosis Induction
Possible Cause Troubleshooting Step
Inappropriate Apoptosis Assay Ensure you are using a reliable method to detect apoptosis. Western blotting for cleaved PARP is a standard and effective method.[1] Flow cytometry-based assays like Annexin V/PI staining or TUNEL assays are also recommended.[1]
Delayed Apoptotic Response Apoptosis is a downstream event of DNA damage. Allow sufficient time for the effect to manifest. Significant apoptosis may be observed after 24 hours or longer. A time-course experiment is advisable.
Activation of Pro-Survival Pathways As noted, this compound can induce Akt phosphorylation.[1] If you observe a lack of apoptosis despite target engagement (inhibition of RNAPII Ser2 phosphorylation), consider co-treatment with an Akt inhibitor like MK2206 or Uprosertib.[1]
Low Level of DNA Damage Confirm the induction of DNA damage by checking for γH2AX expression via Western blot or by performing a neutral comet assay.[1] If DNA damage is not observed, troubleshoot target engagement first.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target/Cell Line Assay Type IC50 Value (nM)
CDK12ADP-Glo Kinase Assay39.5[1][2][3]
CDK13ADP-Glo Kinase Assay26.4[1][2][3]
VCaP CellsCell Growth Inhibition23.7[1]
CDK7ADP-Glo Kinase Assay2263[1]
Table 2: Cellular Effects of this compound in VCaP Cells
Parameter Treatment Condition Observed Effect
RNAPII Ser2 Phosphorylation100 nM this compoundInhibition[7]
DNA Damage (Neutral Comet Assay)This compound (concentration not specified)Significant increase in comet tails[1]
Apoptosis Rate (Flow Cytometry)100 nM this compound28.5%[1]
Cleaved PARP100 nM this compoundSignificant Increase[1]
Akt PhosphorylationDose-dependentIncrease[1]
PRAS40 PhosphorylationDose-dependentIncrease[1]

Experimental Protocols

Western Blot Analysis for Phospho-RNAPII Ser2, γH2AX, Cleaved PARP, and Phospho-Akt
  • Cell Lysis: Treat cells with the desired concentrations of this compound for the specified duration. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include anti-phospho-RNAPII Ser2, anti-γH2AX, anti-cleaved PARP, anti-phospho-Akt (S473), and a loading control (e.g., α-Tubulin or GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Cell Viability Assay (DNA Content-Based)
  • Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line.

  • Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired duration (e.g., 5 days).

  • Quantification: On the day of analysis, use a DNA quantification reagent such as CyQuant Direct Cell Proliferation Assay, following the manufacturer's protocol.

  • Data Analysis: Read the fluorescence on a plate reader and calculate the IC50 value by plotting the percentage of inhibition relative to the control against the log of the compound concentration.

Mandatory Visualizations

YJZ5118_Mechanism_of_Action cluster_0 This compound Treatment cluster_1 Cellular Targets & Pathways This compound This compound CDK12_13 CDK12/13 Kinase Activity This compound->CDK12_13 Inhibits RNAPII p-RNAPII (Ser2) ↓ CDK12_13->RNAPII Phosphorylates DDR_Genes DDR Gene Transcription ↓ RNAPII->DDR_Genes Promotes DNA_Damage DNA Damage ↑ (γH2AX) Apoptosis Apoptosis ↑ (Cleaved PARP) DNA_Damage->Apoptosis Induces YJZ5118_Unexpected_Feedback This compound This compound CDK12_13_Inhibition CDK12/13 Inhibition This compound->CDK12_13_Inhibition Apoptosis Tumor Cell Apoptosis CDK12_13_Inhibition->Apoptosis Induces Akt_Pathway Akt Pathway Activation (p-Akt ↑) CDK12_13_Inhibition->Akt_Pathway Induces (Feedback) Synergy Synergistic Anti-Tumor Effect Apoptosis->Synergy Cell_Survival Pro-Survival Signal Akt_Pathway->Cell_Survival Akt_Inhibitor Akt Inhibitor Akt_Inhibitor->Akt_Pathway Inhibits Akt_Inhibitor->Synergy Troubleshooting_Workflow Start Unexpected Result Observed Check_Target Q: Is p-RNAPII (Ser2) inhibited? Start->Check_Target Check_Apoptosis Q: Are apoptosis markers (cleaved PARP, γH2AX) induced? Check_Target->Check_Apoptosis Yes Increase_Dose_Time Increase dose/time. Verify compound stability. Check_Target->Increase_Dose_Time No Check_Assay Q: Is cell viability assay DNA-based? Check_Apoptosis->Check_Assay No Success Result Interpreted Check_Apoptosis->Success Yes Consider_Feedback Consider Akt feedback. Co-treat with Akt inhibitor. Check_Assay->Consider_Feedback Yes Use_Apoptosis_Assay Use direct apoptosis assays, not metabolic ones. Check_Assay->Use_Apoptosis_Assay No Increase_Dose_Time->Check_Target Consider_Feedback->Success Use_Apoptosis_Assay->Check_Apoptosis

References

How to minimize YJZ5118 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to effectively use YJZ5118 while minimizing potential toxicity in normal cells during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its basis for selectivity against cancer cells?

A1: this compound is a potent and highly selective irreversible covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its paralog, CDK13.[1][2][3][4] Its mechanism involves binding to a specific cysteine residue (Cys1039 in CDK12) near the ATP-binding pocket.[1][5] This inhibition prevents the phosphorylation of RNA Polymerase II at the Serine 2 position, which in turn suppresses the transcription of long genes, a significant portion of which are involved in the DNA Damage Response (DDR).[1][3] The resulting impairment of DDR pathways leads to an accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.[1][2][4]

The selectivity of this compound appears to be inherent to its mechanism. Studies have shown that multiple cancer cell lines, particularly from prostate cancer, breast cancer, and Ewing's sarcoma, are highly sensitive to this compound, while normal and non-neoplastic cells are significantly less sensitive.[1] This suggests a wider therapeutic window compared to less selective compounds.

Q2: What are the known toxicities of this compound in normal cells based on preclinical data?

A2: Preclinical studies indicate that this compound has a favorable toxicity profile. In vitro cell viability screenings demonstrated that normal and non-neoplastic cells exhibited much lower sensitivity to the compound compared to various cancer cell lines.[1] In an in vivo xenograft mouse model, a combination treatment of this compound with the Akt inhibitor Uprosertib resulted in marked tumor growth suppression without causing significant changes in the body weights of the animals, further suggesting low systemic toxicity at therapeutic doses.[1]

Q3: How can I minimize the potential for toxicity in my normal cell line controls during in vitro experiments?

A3: To minimize toxicity in normal cell controls, it is crucial to:

  • Establish a Therapeutic Window: Conduct comprehensive dose-response experiments on both your cancer cell lines and a panel of relevant normal cell lines to determine the concentration range where this compound is cytotoxic to cancer cells but minimally affects normal cells.

  • Use the Lowest Effective Concentration: Once the IC50 for your cancer cell line is determined, use the lowest possible concentration that still achieves the desired biological effect (e.g., DDR gene suppression, apoptosis) to reduce the risk of off-target effects.

  • Monitor Cell Proliferation Rates: Account for differences in proliferation rates between cancer and normal cells, as faster-proliferating cells can sometimes appear more sensitive to cytotoxic agents.

Q4: Is combination therapy a recommended strategy to reduce this compound dosage and, therefore, potential toxicity?

A4: Yes, combination therapy is a highly promising strategy. Research has shown that this compound treatment leads to the phosphorylation and activation of the Akt signaling pathway.[1][5] This activation creates a vulnerability that can be exploited. Combining this compound with an Akt inhibitor has been shown to produce a synergistic anti-tumor effect both in vitro and in vivo.[1][4] This synergy may allow for the use of lower, and therefore less toxic, concentrations of this compound while maintaining or even enhancing its anti-cancer efficacy.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High toxicity or cell death observed in normal cell line controls. 1. Concentration is too high: The concentration used may be well above the therapeutic window for your specific normal cell line.1a. Perform a full dose-response curve (e.g., from 1 nM to 10 µM) on your normal cells to identify their tolerance limit. 1b. Cross-reference the IC50 values from your cancer cells and select a concentration with the largest differential effect.
2. High Proliferation Rate of "Normal" Cells: Some immortalized non-cancerous cell lines can have high proliferation rates, making them more susceptible to agents that induce DNA damage.2a. Use primary cells or a cell line with a slower, more physiologically normal doubling time as a control. 2b. Ensure you are comparing against cancer cells with a dependency on the DDR pathway that this compound targets.
Inconsistent anti-proliferative effects on cancer cells at expected active concentrations. 1. Cell Line Resistance: The cancer cell line may not be dependent on the CDK12/13-DDR axis for survival.1. Confirm the sensitivity of your cell line. Sensitive lines often include those from prostate cancer (VCaP, DU145) and breast cancer (SK-BR-3, MFM223).[1]
2. Compound Stability: Improper storage or handling of the this compound compound may have led to degradation.2. Refer to the manufacturer's guidelines for proper storage and handling. Prepare fresh dilutions from a stock solution for each experiment.
Synergistic effect with Akt inhibitor is not observed. 1. Suboptimal Dosing or Timing: The concentrations of this compound and/or the Akt inhibitor, or the timing of their administration, may not be optimal.1a. First, determine the IC50 of each compound individually. 1b. Design a matrix experiment with varying concentrations of both drugs to identify the optimal synergistic ratio. 1c. Perform a time-course experiment; this compound induces Akt phosphorylation in a time-dependent manner.[1] Co-treatment or sequential treatment may yield different results.

Data Summary & Key Experimental Protocols

Quantitative Data Summary

Table 1: this compound Inhibitory Activity (IC50)

Target / Cell Line IC50 Value (nM) Reference
CDK12 (enzyme) 39.5 [1][2][4][5]
CDK13 (enzyme) 26.4 [1][2][4][5]
VCaP (Prostate Cancer) 23.7 [1][5]

| Other Sensitive Cancer Lines | < 40 |[1] |

Table 2: Comparative Cellular Sensitivity to this compound

Cell Type Sensitivity Profile Reference
Cancer Cells (Prostate, Breast, Ewing's Sarcoma) Preferentially sensitive [1]

| Normal / Non-neoplastic Cells | Much lower sensitivity |[1] |

Experimental Protocols

Protocol 1: Cell Viability Assay for IC50 Determination

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Plating: Seed cells (both cancer and normal) in 96-well plates at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in appropriate cell culture medium. A common range is 0.1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plates for a period relevant to the cell doubling time (e.g., 72-120 hours).

  • Viability Measurement: Assess cell viability using a suitable assay, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

  • Data Analysis: Normalize the results to the vehicle control (as 100% viability). Plot the normalized viability against the log-transformed drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Western Blot for DDR and Akt Pathway Markers

This protocol outlines the steps to verify the mechanism of action of this compound.

  • Cell Treatment: Plate cells in 6-well plates. Once they reach ~70-80% confluency, treat them with this compound (e.g., at 100 nM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).[1]

  • Protein Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

    • p-RNA Polymerase II (Ser2)

    • p-Akt (S473)

    • p-PRAS40

    • γH2AX (a marker of DNA damage)

    • Cleaved PARP (a marker of apoptosis)

    • A loading control (e.g., α-Tubulin or GAPDH)

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visual Guides

YJZ5118_Mechanism This compound This compound CDK12_13 CDK12 / CDK13 This compound->CDK12_13 inhibits p_RNA_Pol_II Phosphorylation of RNA Pol II (Ser2) CDK12_13->p_RNA_Pol_II promotes DDR_Transcription Transcription of DDR Genes p_RNA_Pol_II->DDR_Transcription enables DNA_Damage DNA Damage Accumulation DDR_Transcription->DNA_Damage prevents Apoptosis Apoptosis DNA_Damage->Apoptosis induces

Caption: Mechanism of this compound leading to apoptosis in cancer cells.

Combination_Therapy_Logic cluster_YJZ This compound Action cluster_AKT Akt Inhibitor Action cluster_outcome Combined Outcome This compound This compound pAkt_up ↑ p-Akt (Survival Signal) This compound->pAkt_up Synergy Synergistic Apoptosis Akt_Inhibitor Akt Inhibitor pAkt_down ↓ p-Akt Activity Akt_Inhibitor->pAkt_down pAkt_down->Synergy Lower_Dose Allows Lower This compound Dose Synergy->Lower_Dose Lower_Toxicity Reduced Toxicity in Normal Cells Lower_Dose->Lower_Toxicity

Caption: Synergistic effect of this compound and Akt inhibitors.

Experimental_Workflow start Start: Select Cell Lines (Cancer & Normal Controls) dose_response 1. Dose-Response Assay (Determine IC50 values) start->dose_response mechanism_check 2. Western Blot Analysis (Confirm p-Akt, DDR markers) dose_response->mechanism_check apoptosis_assay 3. Apoptosis Assay (e.g., Annexin V/PI staining) mechanism_check->apoptosis_assay analysis 4. Analyze Therapeutic Window (Compare cancer vs. normal cell IC50) apoptosis_assay->analysis end End: Optimal Dose Identified analysis->end

Caption: Workflow for evaluating this compound's therapeutic window.

References

YJZ5118 dose-response curve variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using YJZ5118, a potent and highly selective irreversible CDK12/13 inhibitor. Variability in dose-response curves is a common challenge in preclinical drug testing, and this guide aims to address specific issues that may arise during your experiments with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My IC50 value for this compound is significantly different from the published values.

A1: Discrepancies in IC50 values can arise from multiple factors. Refer to the table below for published IC50 values and consider the following potential causes:

  • Cell Line Specifics: The sensitivity to this compound can vary between different cell lines. The original studies focused on prostate cancer cell lines such as VCaP and 22RV1.[1] Ensure you are using a cell line known to be sensitive to CDK12/13 inhibition.

  • Assay Endpoint and Duration: The length of exposure to this compound and the viability assay used can significantly impact the IC50. This compound's mechanism involves inducing DNA damage and apoptosis, which may require a longer incubation time to manifest a potent cytotoxic effect.[1] For example, a 72-hour incubation is common for cell viability assays.

  • Reagent Quality and Storage: Ensure your this compound stock is properly stored to maintain its activity. Repeated freeze-thaw cycles should be avoided.[2] Prepare fresh dilutions from a concentrated stock for each experiment.

  • Cell Culture Conditions: Factors like cell density, passage number, and media components (e.g., serum concentration) can influence drug sensitivity. Standardize these conditions across all experiments.

Q2: I am observing high variability between my replicate wells for the same this compound concentration.

A2: High variability, often seen as large error bars, can obscure the true dose-response relationship. Consider these troubleshooting steps:

  • Pipetting Accuracy: Inconsistent pipetting is a major source of variability.[3] Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing at each step.

  • Cell Seeding Uniformity: An uneven distribution of cells across the plate will lead to variable results. Ensure your cell suspension is homogenous before and during seeding. Allow plates to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental data or fill them with sterile media or PBS to maintain humidity.

  • Incubation Conditions: Inconsistent temperature or CO2 levels within the incubator can affect cell growth.[3] Ensure your incubator is properly calibrated and maintained. Avoid stacking plates, as this can lead to uneven temperature distribution.[3]

Q3: The dose-response curve for this compound does not have a classic sigmoidal shape.

A3: Atypical curve shapes can indicate experimental artifacts or specific biological responses.

  • Shallow Curve: A shallow or flat dose-response curve might suggest that this compound has a narrow effective concentration range in your specific cell line or that there is significant cell-to-cell variability in the response.[4]

  • Incomplete Curve: If the curve does not plateau at higher concentrations, it may be necessary to test an even wider range of this compound concentrations to capture the full dose-response.

  • U-shaped or Hormetic Response: In some cases, low doses of a compound can have a stimulatory effect, while higher doses are inhibitory. While not specifically reported for this compound, this is a known phenomenon in pharmacology.

Q4: I am not observing the expected downstream effects of this compound, such as apoptosis or DNA damage.

A4: this compound inhibits CDK12/13, leading to suppressed transcription of DNA damage response (DDR) genes, induction of DNA damage, and apoptosis.[1][5] If these effects are not observed:

  • Time-Course Analysis: The downstream effects of this compound are time-dependent. For example, inhibition of RNA polymerase II phosphorylation can be observed before the onset of apoptosis.[1] Conduct a time-course experiment to determine the optimal time point to observe the desired effect in your cell line.

  • Western Blotting Controls: When performing western blots for markers like cleaved PARP (apoptosis) or γH2AX (DNA damage), ensure you include appropriate positive and negative controls.

  • Drug Concentration: The concentration of this compound required to induce these effects may be different from the concentration that inhibits cell proliferation. It may be necessary to use a higher concentration to observe robust downstream signaling changes.

Quantitative Data Summary

Target IC50 (nM) Reference
CDK1239.5[6][7]
CDK1326.4[6][7]
VCaP Cell Growth23.7[7]

Experimental Protocols

Cell Viability Assay (MTT/XTT Assay)

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a 2X stock of this compound serial dilutions in culture medium.

    • Remove the old medium from the cell plate and add an equal volume of the 2X drug dilutions.

    • Include vehicle control (e.g., DMSO) and no-cell (blank) wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTT/XTT Addition:

    • Prepare MTT or XTT solution according to the manufacturer's instructions.

    • Add the reagent to each well and incubate for 2-4 hours, or as recommended.

  • Data Acquisition:

    • If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) and mix to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

YJZ5118_Signaling_Pathway This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Inhibits RNAPII RNA Polymerase II (Ser2 Phosphorylation) CDK12_13->RNAPII Phosphorylates DDR_Genes DDR Gene Transcription RNAPII->DDR_Genes Promotes DNA_Damage DNA Damage DDR_Genes->DNA_Damage Suppresses Apoptosis Apoptosis DNA_Damage->Apoptosis Induces

Caption: Simplified signaling pathway of this compound action.

Troubleshooting_Workflow Start Dose-Response Curve Variability Observed Check_IC50 IC50 Value Incorrect? Start->Check_IC50 Check_Variability High Replicate Variability? Check_IC50->Check_Variability No Troubleshoot_IC50 Verify Cell Line, Assay Duration, Reagent Quality, Culture Conditions Check_IC50->Troubleshoot_IC50 Yes Check_Curve_Shape Atypical Curve Shape? Check_Variability->Check_Curve_Shape No Troubleshoot_Variability Check Pipetting Technique, Cell Seeding Uniformity, Edge Effects Check_Variability->Troubleshoot_Variability Yes Troubleshoot_Curve_Shape Adjust Concentration Range, Consider Biological Factors Check_Curve_Shape->Troubleshoot_Curve_Shape Yes End Consistent Results Check_Curve_Shape->End No Troubleshoot_IC50->End Troubleshoot_Variability->End Troubleshoot_Curve_Shape->End

Caption: Troubleshooting workflow for dose-response curve issues.

Logical_Relationships cluster_experimental cluster_biological Experimental_Factors Experimental Factors Reagent_Integrity Reagent Integrity Experimental_Factors->Reagent_Integrity Assay_Protocol Assay Protocol Experimental_Factors->Assay_Protocol Lab_Technique Lab Technique Experimental_Factors->Lab_Technique Biological_Factors Biological Factors Cell_Line_Genotype Cell Line Genotype Biological_Factors->Cell_Line_Genotype Cell_Health Cell Health & Passage Biological_Factors->Cell_Health Drug_MoA Drug Mechanism of Action Biological_Factors->Drug_MoA Data_Quality Data Quality Reagent_Integrity->Data_Quality Assay_Protocol->Data_Quality Lab_Technique->Data_Quality Cell_Line_Genotype->Data_Quality Cell_Health->Data_Quality Drug_MoA->Data_Quality

Caption: Factors influencing dose-response data quality.

References

Technical Support Center: Validating YJZ5118 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of YJZ5118, a potent and highly selective irreversible inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor that potently and selectively targets CDK12 and CDK13.[1][2][3][4][5] Its mechanism of action is based on irreversible, covalent binding to a specific cysteine residue (Cys1039 in CDK12 and Cys1017 in CDK13) located near the ATP-binding pocket of these kinases.[1] This covalent modification effectively blocks their kinase activity.[1]

Q2: What are the primary cellular targets of this compound?

The primary cellular targets of this compound are CDK12 and CDK13.[1][2][3][4][5] It exhibits high selectivity for these two kinases over other members of the CDK family.[1][3]

Q3: What is the downstream cellular effect of this compound treatment?

By inhibiting CDK12 and CDK13, this compound suppresses the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II at the serine 2 position (p-Ser2-RNAPII).[1][4] This leads to defects in transcription elongation, particularly of long genes, a significant portion of which are involved in the DNA damage response (DDR).[1][3] Consequently, treatment with this compound can induce DNA damage and trigger apoptosis in cancer cells.[1][2][3]

Q4: How can I confirm that this compound is engaging its targets in my cell line?

Several methods can be used to validate the target engagement of this compound in cells:

  • Western Blotting: To assess the downstream functional consequences of target inhibition, you can perform a western blot to detect a decrease in the phosphorylation of RNA polymerase II at Ser2 (p-Ser2-RNAPII).[1][4]

  • Cellular Thermal Shift Assay (CETSA®): This biophysical assay directly confirms the binding of this compound to CDK12/13 in intact cells by measuring the increased thermal stability of the target proteins upon compound binding.[7][8][9]

  • Mass Spectrometry-based Proteomics: This powerful technique can be used to confirm the covalent modification of CDK12/13 by this compound and to assess the global changes in protein expression, including potential off-target effects.[1][10][11][12]

Quantitative Data Summary

CompoundTargetIC50 (nM)
This compoundCDK1239.5[1][2][3][4]
CDK1326.4[1][2][3][4]

Signaling Pathway

YJZ5118_Pathway This compound This compound CDK12_13 CDK12/CDK13 (Cyclin K) This compound->CDK12_13 Inhibits (covalent) RNAPII RNA Polymerase II (CTD-Ser2) CDK12_13->RNAPII Phosphorylates p_RNAPII Phosphorylated RNAPII (p-Ser2) CDK12_13->p_RNAPII Transcription Transcription of DDR Genes p_RNAPII->Transcription Promotes DDR DNA Damage Response Transcription->DDR Apoptosis Apoptosis DDR->Apoptosis Suppression leads to

Caption: this compound covalently inhibits CDK12/13, blocking RNAPII phosphorylation and DDR gene transcription, leading to apoptosis.

Experimental Protocols

Protocol 1: Western Blot for p-Ser2-RNAPII

This protocol describes how to assess the inhibition of CDK12/13 by this compound by measuring the levels of phosphorylated RNA polymerase II at serine 2.

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[13]

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-Ser2-RNAPII, anti-total-RNAPII, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (and a DMSO control) for the desired time (e.g., 2-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Ser2-RNAPII, total RNAPII, and the loading control overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then visualize the protein bands using an ECL detection reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Ser2-RNAPII signal to the total RNAPII and/or the loading control. A dose-dependent decrease in the p-Ser2-RNAPII signal indicates target engagement by this compound.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol provides a method to confirm the direct binding of this compound to its target proteins in intact cells.[7][8][9]

Materials:

  • Cell line of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • PBS

  • Lysis buffer (without detergents for initial lysis, add after heating)

  • Protease inhibitors

  • PCR tubes

  • Thermocycler

  • Centrifuge

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or DMSO for a specified time (e.g., 1-2 hours) at 37°C.[7]

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling for 3 minutes.[7]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[7]

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).

  • Analysis: Collect the supernatant and analyze the amount of soluble CDK12 or CDK13 by Western blot or other protein detection methods.

  • Data Interpretation: A shift in the melting curve to a higher temperature for the this compound-treated samples compared to the DMSO control indicates that the compound has bound to and stabilized the target protein, confirming target engagement.[7][8]

Troubleshooting Guides

Western Blot Troubleshooting
IssuePossible CauseSuggested Solution
No or weak p-Ser2-RNAPII signal Insufficient this compound concentration or treatment time.Optimize the concentration and incubation time of this compound.
Low protein expression in the chosen cell line.Confirm the expression of CDK12/13 and RNAPII in your cell line. Consider using a positive control cell line.[14]
Inefficient antibody.Use an antibody validated for Western blotting and for detecting the specific phosphorylation site. Check the manufacturer's recommendations.
Protein degradation.Ensure that protease and phosphatase inhibitors are always included in the lysis buffer and keep samples on ice.[13]
Inconsistent loading control Pipetting errors during loading.Carefully quantify protein concentrations and ensure equal loading volumes.
Uneven transfer.Ensure proper gel-to-membrane contact during transfer. Check transfer buffer composition and transfer time.
High background Insufficient blocking.Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.[15]
Insufficient washing.Increase the number and duration of washes with TBST.[15]
CETSA® Troubleshooting
IssuePossible CauseSuggested Solution
No thermal shift observed This compound is not binding to the target in the tested conditions.Verify the activity of your this compound stock. Confirm target expression in your cell line.
Suboptimal temperature range.Adjust the temperature gradient to ensure it covers the melting point of the target protein.[7]
Insufficient compound concentration or incubation time.Optimize the concentration and incubation time of this compound.
High variability between replicates Inconsistent cell numbers.Ensure accurate cell counting and equal aliquoting of the cell suspension.
Incomplete cell lysis.Ensure complete cell lysis after the heating step to release all soluble proteins.[7]
Inconsistent heating.Use a reliable thermocycler and ensure all samples are heated uniformly.
Protein degradation Protease activity.Always include protease inhibitors in your buffers after the heating step.

Experimental Workflow Diagram

experimental_workflow cluster_wb Western Blotting cluster_cetsa CETSA® wb_start Cell Treatment with this compound wb_lysis Cell Lysis wb_start->wb_lysis wb_quant Protein Quantification wb_lysis->wb_quant wb_sds SDS-PAGE & Transfer wb_quant->wb_sds wb_probe Antibody Probing (p-Ser2-RNAPII) wb_sds->wb_probe wb_detect Detection & Analysis wb_probe->wb_detect cetsa_start Cell Treatment with this compound cetsa_heat Heat Challenge cetsa_start->cetsa_heat cetsa_lysis Cell Lysis cetsa_heat->cetsa_lysis cetsa_centrifuge Centrifugation cetsa_lysis->cetsa_centrifuge cetsa_analyze Analysis of Soluble Fraction cetsa_centrifuge->cetsa_analyze cetsa_curve Generate Melt Curve cetsa_analyze->cetsa_curve

References

YJZ5118 In Vitro Degradation and Half-Life: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the in vitro degradation and half-life of YJZ5118, a potent and highly selective irreversible inhibitor of CDK12/13.[1][2] As a covalent inhibitor, this compound's mechanism of action involves forming a durable bond with its target proteins, which influences its stability and degradation profile.[1][2][3]

Currently, specific quantitative data on the in vitro degradation and half-life of this compound in various experimental systems (e.g., cell culture media, microsomes) is not extensively available in published literature. Therefore, this guide provides detailed experimental protocols and troubleshooting advice to enable researchers to determine these parameters in their own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions for in vitro assays?

A1: While specific data is limited, small molecules, particularly hydrophobic ones, may precipitate when diluted from a DMSO stock into an aqueous buffer. It is crucial to determine the kinetic solubility of this compound in your specific assay buffer to avoid precipitation, which can be mistaken for degradation. If precipitation occurs, consider lowering the final concentration, adjusting the buffer pH, or using a co-solvent system.

Q2: How does the covalent binding of this compound to CDK12/13 affect the interpretation of its in vitro half-life?

A2: this compound's covalent binding to CDK12/13 means that its biological activity can persist even if the unbound compound is cleared from the system.[3] When measuring the half-life of this compound, it is important to distinguish between the chemical stability of the free compound and the duration of its biological effect due to the irreversible binding. Assays should be designed to measure the concentration of the remaining parent compound over time.

Q3: What are the primary pathways for the in vitro degradation of small molecule inhibitors like this compound?

A3: In vitro degradation can occur through chemical and metabolic pathways. Chemical degradation can be influenced by factors like pH, temperature, and light. Metabolic degradation is primarily mediated by enzymes, such as cytochrome P450s (CYPs) and other drug-metabolizing enzymes found in liver microsomes or other cellular fractions.[4] Forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) can help identify potential degradation products and pathways.[5][6][7]

Q4: My this compound solution appears to be losing activity over time in my cell culture experiment. What could be the cause?

A4: Loss of activity could be due to several factors:

  • Chemical Instability: The compound may be degrading in the cell culture medium at 37°C.

  • Metabolism: If you are using cells with metabolic capacity (e.g., hepatocytes), the compound may be metabolized.

  • Precipitation: The compound may be precipitating out of solution, reducing its effective concentration.

  • Nonspecific Binding: The compound may bind to plasticware or serum proteins in the medium, reducing its availability to the cells.[8]

It is recommended to perform a stability assay in your specific cell culture medium to investigate these possibilities.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Half-Life Measurements
Possible Cause Troubleshooting Step
Inconsistent pipettingUse calibrated pipettes and consider preparing a master mix for replicates.
Fluctuation in incubation temperatureEnsure the incubator or water bath maintains a stable temperature.
Incomplete enzyme inactivationEnsure the quenching solution (e.g., acetonitrile) effectively stops the metabolic reaction at each time point.
Sample processing errorsStandardize the sample workup procedure, including centrifugation and supernatant collection.
Issue 2: No Apparent Degradation of this compound
Possible Cause Troubleshooting Step
Low metabolic activity of the in vitro systemVerify the activity of your liver microsomes or S9 fraction with a positive control substrate.
This compound is highly stable under the tested conditionsConsider extending the incubation time or using more stringent conditions (e.g., higher protein concentration).
Analytical method not sensitive enough to detect small changesValidate your analytical method (e.g., LC-MS/MS) to ensure it has the required sensitivity and linearity.[9]
Issue 3: Rapid Disappearance of this compound at Time Zero
Possible Cause Troubleshooting Step
Nonspecific binding to assay components (e.g., plasticware)Use low-binding plates and tubes. Include control wells without enzymes to assess nonspecific binding.[8]
Instability in the presence of the reaction matrixAnalyze a sample immediately after adding the compound to the matrix (without incubation) to determine the initial concentration accurately.
Inefficient extraction from the reaction matrixOptimize your sample extraction procedure to ensure high recovery of the compound.[8]

Experimental Protocols

Protocol 1: Chemical Stability Assay in Aqueous Buffer

This protocol assesses the stability of this compound in a buffer solution over time.

  • Preparation: Prepare a solution of this compound in the desired aqueous buffer (e.g., PBS, pH 7.4) at the final working concentration.

  • Time Zero Sample: Immediately after preparation, take an aliquot, quench with an equal volume of cold acetonitrile (B52724), and store at -20°C. This is your T=0 sample.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots, quench with cold acetonitrile, and store at -20°C.

  • Analysis: Analyze all samples by a validated analytical method, such as LC-MS/MS, to determine the concentration of this compound remaining at each time point.

  • Data Analysis: Plot the percentage of this compound remaining versus time and calculate the half-life (t½).

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol evaluates the susceptibility of this compound to metabolism by liver enzymes.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate (B84403) buffer, this compound (at a final concentration typically 1 µM), and human liver microsomes (final protein concentration of 0.5-1 mg/mL).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard).

  • Sample Processing: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to quantify the amount of this compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k), and the in vitro half-life can be calculated as t½ = 0.693/k.

Quantitative Data Summary

As specific in vitro degradation data for this compound is not publicly available, researchers are encouraged to generate this data using the protocols provided above. The following table is a template for summarizing experimentally determined stability data.

Parameter Experimental System Value Units
In Vitro Half-life (t½)Human Liver MicrosomesUser-determinedminutes
Intrinsic Clearance (CLint)Human Liver MicrosomesUser-determinedµL/min/mg protein
In Vitro Half-life (t½)Cell Culture Medium (e.g., RPMI + 10% FBS)User-determinedhours
In Vitro Half-life (t½)Phosphate Buffered Saline (PBS, pH 7.4)User-determinedhours

Visualizations

Experimental_Workflow_Metabolic_Stability cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Reaction Mixture (Buffer, this compound, HLMs) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate start_reaction Initiate with NADPH sampling Time-Point Sampling (0, 5, 15, 30, 60 min) start_reaction->sampling quench Quench Reaction (Cold Acetonitrile) sampling->quench process Centrifuge & Collect Supernatant lcms LC-MS/MS Analysis process->lcms data Calculate Half-Life and Clearance lcms->data

Caption: Workflow for determining the metabolic stability of this compound.

CDK12_Signaling_Pathway CDK12_CyclinK CDK12/Cyclin K Complex PolII RNA Polymerase II (CTD) CDK12_CyclinK->PolII Phosphorylates Apoptosis Apoptosis CDK12_CyclinK->Apoptosis Suppression leads to pPolII Phosphorylated Pol II (Ser2) Transcription Transcription Elongation of DDR Genes (e.g., BRCA1) pPolII->Transcription Promotes DDR DNA Damage Response Transcription->DDR DDR->Apoptosis Failure leads to This compound This compound This compound->CDK12_CyclinK Inhibits (Covalently)

References

Validation & Comparative

A Comparative Guide to the Efficacy of YJZ5118 and SR-4835 in CDK12/13 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of YJZ5118 and SR-4835, two potent inhibitors of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Both compounds have emerged as significant tools in cancer research, targeting the transcriptional machinery often dysregulated in various malignancies. This document outlines their distinct mechanisms of action, comparative efficacy based on available experimental data, and detailed experimental protocols.

At a Glance: Key Differences

FeatureThis compoundSR-4835
Mechanism of Action Covalent InhibitorMolecular Glue
Primary Effect Directly inhibits CDK12/13 kinase activity by forming a covalent bond.[1][2][3]Induces the degradation of Cyclin K, the regulatory partner of CDK12/13.[2][4][5][6]
Binding Nature Irreversible[1][2]Reversible (induces protein-protein interaction)[7]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and SR-4835, focusing on their inhibitory concentrations (IC50) against their target kinases and their anti-proliferative effects in cancer cell lines.

ParameterThis compoundSR-4835
CDK12 IC50 39.5 nM[3][8]~99 nM[7]
CDK13 IC50 26.4 nM[3][8]Not explicitly stated, but described as a potent dual inhibitor.
Cell Proliferation IC50 (A375 Melanoma) Not available69 nM[4]
Cell Proliferation IC50 (VCaP Prostate Cancer) 23.7 nM[1]Not available
Apoptosis Induction (VCaP Prostate Cancer) 28.5% at 100 nM[1]Not available
Cyclin K Degradation (A549 Cells) Does not induce degradation.DC50 of ~90 nM[9]

Mechanism of Action and Signaling Pathways

This compound and SR-4835, while both targeting the CDK12/13 complex, do so through fundamentally different mechanisms, leading to distinct downstream cellular consequences.

This compound: Covalent Inhibition of CDK12/13

This compound is a highly selective and potent irreversible inhibitor of CDK12 and CDK13.[1][2][3] It forms a covalent bond with a cysteine residue within the active site of these kinases, leading to their inactivation. This inhibition of CDK12/13 prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[1] The hypophosphorylation of Pol II CTD disrupts transcription elongation, particularly of long genes, many of which are involved in the DNA damage response (DDR).[1][2] This ultimately leads to DNA damage, cell cycle arrest, and apoptosis in cancer cells.[1][2][3]

This compound This compound CDK12_13 CDK12/13 This compound->CDK12_13 Covalent Inhibition Pol2 RNA Pol II CTD CDK12_13->Pol2 Phosphorylation Transcription Transcription Elongation (DDR Genes) Pol2->Transcription DNA_Damage DNA Damage Transcription->DNA_Damage Suppression Apoptosis Apoptosis DNA_Damage->Apoptosis

Fig. 1: this compound Signaling Pathway.

SR-4835: A Molecular Glue for Cyclin K Degradation

In contrast to direct kinase inhibition, SR-4835 functions as a "molecular glue."[2][4][5][6] It induces a novel protein-protein interaction between the CDK12-Cyclin K complex and the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][4][6] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K.[4][5][6] As Cyclin K is the essential regulatory subunit for CDK12 and CDK13, its degradation effectively inactivates these kinases, leading to the same downstream effects of inhibited Pol II phosphorylation, suppressed DDR gene transcription, and ultimately, cancer cell death.[4][6]

SR4835 SR-4835 CDK12_CycK CDK12-Cyclin K Complex SR4835->CDK12_CycK E3_Ligase CUL4-RBX1-DDB1 E3 Ligase SR4835->E3_Ligase Ternary_Complex Ternary Complex (CDK12-CycK-SR4835-E3) CDK12_CycK->Ternary_Complex E3_Ligase->Ternary_Complex CycK_Deg Cyclin K Degradation Ternary_Complex->CycK_Deg CDK12_Inactivation CDK12/13 Inactivation CycK_Deg->CDK12_Inactivation Downstream Downstream Effects ( Inhibition of Pol II Phos., Apoptosis) CDK12_Inactivation->Downstream

Fig. 2: SR-4835 Molecular Glue Mechanism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and SR-4835.

In Vitro Kinase Inhibition Assay

Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50% (IC50).

Protocol:

  • Recombinant CDK12/Cyclin K or CDK13/Cyclin K complexes are incubated with varying concentrations of the test compound (e.g., this compound or SR-4835) in a kinase assay buffer.

  • The kinase reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-32P]ATP) and a suitable substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II).

  • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 60 minutes).

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO).

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay

Objective: To assess the effect of the compounds on the growth and viability of cancer cell lines.

Protocol:

  • Cancer cells (e.g., A375 melanoma or VCaP prostate cancer cells) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cells are then treated with a range of concentrations of this compound or SR-4835 for a specified duration (e.g., 72 hours).

  • Following treatment, cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • For the MTT assay, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is added to each well and incubated. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured at a specific wavelength.

  • The percentage of cell viability is calculated relative to vehicle-treated control cells.

  • IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V Staining)

Objective: To quantify the percentage of cells undergoing apoptosis after treatment with the inhibitors.

Protocol:

  • Cells are seeded and treated with the desired concentrations of this compound or SR-4835 for a specified time (e.g., 48 hours).[1]

  • Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.[10]

  • Fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and a viability dye such as propidium (B1200493) iodide (PI) are added to the cell suspension.[10]

  • The cells are incubated in the dark for a short period (e.g., 15 minutes) at room temperature.

  • The stained cells are then analyzed by flow cytometry.[1]

  • The flow cytometer distinguishes between:

    • Live cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

  • The percentage of apoptotic cells is determined from the flow cytometry data.

Start Seed and Treat Cells Collect Collect Adherent and Floating Cells Start->Collect Wash Wash with Cold PBS Collect->Wash Resuspend Resuspend in Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Fig. 3: Apoptosis Assay Workflow.
Western Blot for Cyclin K Degradation

Objective: To qualitatively and quantitatively assess the degradation of Cyclin K protein following treatment with SR-4835.

Protocol:

  • Cells are treated with SR-4835 or a control compound (like this compound or DMSO) for various time points or at different concentrations.[6]

  • To confirm proteasomal degradation, cells can be pre-treated with a proteasome inhibitor (e.g., MG132) before the addition of SR-4835.[6]

  • After treatment, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.

  • The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked with a blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for Cyclin K. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading across lanes.

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

  • The membrane is treated with a chemiluminescent substrate, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to Cyclin K and the loading control are quantified.

Conclusion

This compound and SR-4835 represent two distinct and powerful strategies for targeting the CDK12/13 kinases in cancer. This compound's covalent and irreversible inhibition offers the potential for prolonged target engagement, while SR-4835's novel molecular glue mechanism provides an alternative approach to inactivating these critical kinases. The choice between these compounds for research or therapeutic development will depend on the specific context, including the cancer type, the desired duration of inhibition, and potential off-target effects. The data and protocols presented in this guide offer a foundational resource for researchers to design and interpret experiments aimed at further elucidating the roles of CDK12/13 in cancer and evaluating the therapeutic potential of their inhibitors.

References

A Comparative Analysis of YJZ5118 and Reversible CDK Inhibitors in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the irreversible CDK12/13 inhibitor, YJZ5118, and various reversible cyclin-dependent kinase (CDK) inhibitors currently under investigation for the treatment of prostate cancer. This document aims to objectively present their mechanisms of action, preclinical efficacy, and target selectivity, supported by available experimental data to inform future research and drug development efforts.

Introduction

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, and their dysregulation is a hallmark of cancer. In prostate cancer, particularly in its castration-resistant form (CRPC), targeting CDKs has emerged as a promising therapeutic strategy. This guide focuses on this compound, a novel covalent irreversible inhibitor of CDK12 and CDK13, and compares it with reversible inhibitors targeting various CDKs, including CDK4/6, CDK7, and other CDK12/13 inhibitors.

Mechanism of Action

This compound: Irreversible Inhibition of Transcriptional CDKs

This compound is a potent and highly selective covalent inhibitor of CDK12 and CDK13.[1][2][3] Its mechanism of action involves the formation of a covalent bond with a cysteine residue in the active site of these kinases, leading to their irreversible inactivation.[1] CDK12 and CDK13 are key regulators of transcription elongation and are involved in the expression of genes critical for the DNA damage response (DDR).[1][2][3] By inhibiting CDK12/13, this compound disrupts the transcription of DDR genes, leading to an accumulation of DNA damage and subsequent apoptosis in cancer cells.[1][2][3]

Reversible CDK Inhibitors: Targeting Cell Cycle and Transcription

Reversible CDK inhibitors, in contrast, bind non-covalently to their target kinases. In the context of prostate cancer, several classes of reversible CDK inhibitors have been investigated:

  • CDK4/6 Inhibitors (Palbociclib, Abemaciclib, Ribociclib): These inhibitors primarily target the cell cycle by preventing the phosphorylation of the retinoblastoma (Rb) protein.[4][5] This leads to a G1 cell cycle arrest and a reduction in tumor cell proliferation.[4] While extensively used in breast cancer, their efficacy in prostate cancer has been met with mixed results in clinical trials.[5][6]

  • CDK7 Inhibitors (THZ1): CDK7 is a component of the CDK-activating kinase (CAK) complex and the general transcription factor TFIIH. It plays a dual role in regulating both the cell cycle and transcription. THZ1 is a covalent inhibitor of CDK7 that has shown preclinical activity in prostate cancer models by disrupting androgen receptor (AR) signaling.[7][8]

  • Other Reversible CDK12/13 Inhibitors (SR-4835): SR-4835 is a non-covalent inhibitor of CDK12 and CDK13.[9] It functions as a "molecular glue" to induce the degradation of cyclin K, the regulatory partner of CDK12/13.[9][10]

Data Presentation

The following tables summarize the available quantitative data for this compound and a selection of reversible CDK inhibitors in prostate cancer models.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

InhibitorTarget CDK(s)IC50 (nM)Binding ModeProstate Cancer Cell LineReference(s)
This compound CDK12 39.5 Covalent Irreversible VCaP[1][2][11]
CDK13 26.4 Covalent Irreversible VCaP[1][2][11]
PalbociclibCDK4-Reversible-[12]
CDK6-Reversible-[12]
AbemaciclibCDK4-Reversible-[13][14]
CDK6-Reversible-[13][14]
RibociclibCDK4-Reversible-[15]
CDK6-Reversible-[15]
THZ1CDK775-100CovalentT-ALL, SCLC[16]
SR-4835CDK12468Reversible-[9]

Table 2: In Vitro Anti-proliferative Activity in Prostate Cancer Cell Lines

InhibitorCell LineAssayEndpointResultReference(s)
This compound VCaP CellTiter-Glo IC50 23.7 nM [17]
PalbociclibLNCaP, VCaPProliferation AssayReduced Proliferation-[12][18]
AbemaciclibProstate Cancer Cell LinesCell Cycle ArrestG1 Arrest-[13]
Ribociclib----[15]
THZ1LNCaP, VCaPApoptosis AssayIncreased Apoptosis-[7]

Table 3: In Vivo Efficacy in Prostate Cancer Xenograft Models

InhibitorXenograft ModelDosingOutcomeReference(s)
This compound VCaP CRPC - Synergistic with Akt inhibitors [1]
PalbociclibLNCaP95-Reduced tumor growth[18]
AbemaciclibProstate Cancer Xenografts-Tumor growth inhibition[13]
THZ1CRPC Xenograft-Tumor regression[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ADP-Glo™ Kinase Assay

This assay is used to measure the activity of kinases by quantifying the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest (e.g., CDK12/cyclin K)

  • Substrate peptide

  • ATP

  • Test compounds (e.g., this compound)

  • White, opaque 384-well plates

Procedure:

  • Prepare the kinase reaction mixture containing the kinase, substrate, ATP, and the test compound in the wells of a 384-well plate.

  • Incubate the plate at the optimal temperature for the kinase reaction for a specified period.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.[2][4][5][17]

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Prostate cancer cell lines (e.g., VCaP, LNCaP)

  • Cell culture medium and supplements

  • Test compounds

  • CellTiter-Glo® Reagent (Promega)

  • Opaque-walled multiwell plates

Procedure:

  • Seed the prostate cancer cells into the wells of an opaque-walled multiwell plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound or vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present and, therefore, the number of viable cells.[1][19][20][21][22]

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, such as total and phosphorylated forms of proteins in a signaling pathway.

Materials:

  • Prostate cancer cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Rb, anti-PARP, anti-Actin)

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compound for the desired time.

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[23][24][25]

VCaP Xenograft Model

This in vivo model is used to evaluate the anti-tumor efficacy of compounds in a living organism.

Materials:

  • VCaP prostate cancer cells

  • Matrigel

  • Immunocompromised mice (e.g., SCID or nude mice)

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest VCaP cells and resuspend them in a mixture of cell culture medium and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Monitor the mice for tumor growth.

  • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the planned dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor volume with calipers at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).[11][26][27][28][29]

Mandatory Visualization

Signaling_Pathway cluster_CellCycle Cell Cycle Progression (G1-S) cluster_Transcription Transcription Elongation cluster_Inhibitors Inhibitor Action cluster_Outcomes Cellular Outcomes CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb Phosphorylation pRb p-Rb E2F E2F Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription CellCycleArrest Cell Cycle Arrest CyclinK Cyclin K CDK1213 CDK12/13 CyclinK->CDK1213 RNAPII RNA Pol II CTD CDK1213->RNAPII Phosphorylation pRNAPII p-RNA Pol II CTD DDR_Genes DDR Gene Transcription pRNAPII->DDR_Genes Apoptosis Apoptosis This compound This compound This compound->CDK1213 Irreversible Inhibition This compound->Apoptosis Induces Reversible_CDK46i Reversible CDK4/6 Inhibitors Reversible_CDK46i->CDK46 Reversible Inhibition Reversible_CDK46i->CellCycleArrest Induces

Caption: Simplified signaling pathways of CDK4/6 and CDK12/13 and their inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Analysis & Comparison Kinase_Assay Kinase Inhibition Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Culture Prostate Cancer Cell Culture Treatment Inhibitor Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot Viability_Assay->IC50_Determination Xenograft VCaP Xenograft Implantation Tumor_Growth Tumor Growth Xenograft->Tumor_Growth In_Vivo_Treatment In Vivo Treatment Tumor_Growth->In_Vivo_Treatment Tumor_Measurement Tumor Volume Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis Tumor_Measurement->Endpoint_Analysis Efficacy_Comparison Efficacy Comparison Tumor_Measurement->Efficacy_Comparison

Caption: General experimental workflow for comparing CDK inhibitors in prostate cancer.

Conclusion

This compound represents a potent and selective irreversible inhibitor of CDK12/13 with a distinct mechanism of action centered on the disruption of the DNA damage response in prostate cancer. This contrasts with the primary cell cycle-centric mechanism of reversible CDK4/6 inhibitors. While reversible CDK4/6 inhibitors have shown limited success in prostate cancer clinical trials so far, the exploration of inhibitors targeting other CDKs, such as CDK7 and CDK12/13, continues to be an active area of research.

The data presented in this guide highlight the potential of this compound as a therapeutic agent for prostate cancer, particularly in combination with other targeted therapies like Akt inhibitors.[1] Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy and safety of this compound versus various reversible CDK inhibitors in the treatment of prostate cancer. This guide serves as a foundational resource for researchers to navigate the current landscape of CDK inhibition in this malignancy.

References

Unraveling the Selectivity of YJZ5118: A Comparative Guide to its Cross-reactivity with Cellular Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount to interpreting experimental results and predicting potential therapeutic applications and off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of YJZ5118, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), with other cellular proteins.

This compound has emerged as a valuable tool for studying the roles of CDK12 and CDK13 in transcription and DNA damage response. Its covalent mechanism of action, targeting a cysteine residue near the ATP-binding pocket, contributes to its high potency. However, a thorough assessment of its interactions with other cellular proteins is crucial for a complete understanding of its biological effects.

Kinase Selectivity Profile

This compound exhibits high selectivity for CDK12 and CDK13 over other members of the cyclin-dependent kinase family. The inhibitory activity of this compound and its precursor, compound 14h, has been quantified, demonstrating a clear preference for their intended targets.

KinaseThis compound IC50 (nM)Compound 14h IC50 (nM)Fold Selectivity (this compound vs. CDK7)
CDK12 39.5 [1]33.157-fold
CDK13 26.4 [1]21.786-fold
CDK72263[1]Not Reported-
CDK9>10000Not Reported>253-fold
CDK2>10000Not Reported>253-fold
CDK1>10000Not Reported>253-fold
CDK5>10000Not Reported>253-fold

Table 1: In vitro kinase inhibitory activity of this compound and its precursor (compound 14h). IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

A broader assessment of the kinase selectivity of the this compound precursor, compound 14h, was performed using the KinomeScan™ platform. This assay measures the percentage of kinase binding to an immobilized ligand in the presence of the test compound. The results further underscore the high selectivity of the chemical scaffold for CDK12 and CDK13.

KinaseCompound 14h % Inhibition @ 1µM
CDK12 0.5
CDK13 1.1
CLK210
DYRK1A13
DYRK1B15
HIPK111
HIPK214
HIPK312
MINK110
MYLK216

Table 2: KinomeScan™ profiling of compound 14h. The values represent the percentage of the kinase that remains bound to the ligand in the presence of 1µM of compound 14h. Lower percentages indicate stronger binding of the compound to the kinase.

Proteome-wide Cross-reactivity

To investigate the broader cross-reactivity of this compound with the entire proteome, pulldown-proteomic experiments were conducted.[2] This technique utilizes a tagged version of the inhibitor to capture its binding partners from a complex cellular lysate, which are then identified by mass spectrometry. While the primary purpose of these experiments was to confirm the covalent binding of this compound to CDK12 and CDK13, they also provide valuable information about potential off-targets. A comprehensive list of identified off-target proteins and their relative binding affinities from these pulldown experiments is an area for further investigation to fully characterize the selectivity of this compound.

Experimental Protocols

A detailed understanding of the methodologies used to generate the cross-reactivity data is essential for its proper interpretation.

In Vitro Kinase Inhibition Assay

The inhibitory activity of this compound against various kinases was determined using an in vitro kinase assay. Recombinant human kinases were incubated with the substrate and ATP in the presence of varying concentrations of this compound. The kinase activity was measured by quantifying the amount of phosphorylated substrate, typically through luminescence or fluorescence-based detection methods. The IC50 values were then calculated by fitting the dose-response data to a four-parameter logistic equation.

KinomeScan™ Profiling

The KinomeScan™ assay is a competition binding assay that quantitatively measures the interaction of a compound with a large panel of human kinases. The assay involves combining the test compound, the kinase, and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured, and the results are reported as the percentage of the kinase that remains bound in the presence of the test compound.

Pulldown-Proteomic Experiments

For pulldown-proteomic analysis, a biotinylated or otherwise tagged version of this compound is synthesized. This probe is then incubated with cell lysates to allow for covalent binding to its target proteins. The protein-probe complexes are subsequently captured using streptavidin-coated beads or other affinity matrices. After washing to remove non-specifically bound proteins, the captured proteins are eluted, digested into peptides, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathways and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling_Pathway This compound This compound CDK12_13 CDK12/CDK13 This compound->CDK12_13 inhibition Off_Target_Kinases Off-Target Kinases (e.g., CDK7) This compound->Off_Target_Kinases weak inhibition RNAPII_CTD RNA Pol II CTD (Ser2) CDK12_13->RNAPII_CTD phosphorylation Transcription_Elongation Transcription Elongation RNAPII_CTD->Transcription_Elongation DDR_Genes DDR Gene Expression Transcription_Elongation->DDR_Genes DNA_Damage_Response DNA Damage Response DDR_Genes->DNA_Damage_Response Other_Pathways Other Cellular Pathways Off_Target_Kinases->Other_Pathways

Figure 1: Simplified signaling pathway of this compound action and potential off-target effects.

Experimental_Workflow cluster_pulldown Pulldown-Proteomics Cell_Lysate Cell Lysate Incubation Incubation Cell_Lysate->Incubation Tagged_this compound Tagged this compound (e.g., Biotinylated) Tagged_this compound->Incubation Affinity_Capture Affinity Capture (e.g., Streptavidin Beads) Incubation->Affinity_Capture Wash Wash Affinity_Capture->Wash Elution Elution Wash->Elution LC_MS LC-MS/MS Analysis Elution->LC_MS Protein_ID Protein Identification & Quantification LC_MS->Protein_ID

Figure 2: Experimental workflow for pulldown-proteomics to identify this compound binding partners.

References

Independent Validation of YJZ5118's Anti-Tumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

YJZ5118 is a novel, potent, and highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1][2][3][4] These kinases are crucial regulators of transcriptional elongation and are implicated in the DNA damage response (DDR), making them attractive targets in oncology.[2] this compound has been shown to suppress the transcription of DDR genes, induce DNA damage, and trigger apoptosis in various cancer cell lines.[1][2][3][4] Notably, it exhibits synergistic anti-tumor effects when combined with Akt inhibitors.[2][3][4]

This guide provides an objective comparison of this compound's anti-tumor activity with other CDK12/13 inhibitors, SR-4835 and THZ531, based on available preclinical data. It is important to note that all currently available data on the anti-tumor activity of this compound originates from its initial discovery publication. Independent validation by other research groups has not yet been published.

Mechanism of Action: this compound and Alternatives

This compound, SR-4835, and THZ531 all function by inhibiting CDK12 and CDK13, leading to a cascade of downstream effects that impair cancer cell survival. The primary mechanism involves the inhibition of RNA Polymerase II (RNAPII) C-terminal domain (CTD) phosphorylation at Serine 2 (Ser2), which is critical for transcriptional elongation. This disruption preferentially affects the expression of long genes, a significant portion of which are involved in the DNA damage response. The resulting "BRCAness" phenotype, characterized by impaired homologous recombination repair, renders cancer cells vulnerable to DNA-damaging agents and PARP inhibitors.

cluster_inhibitors CDK12/13 Inhibitors This compound This compound CDK12/13 CDK12/13 This compound->CDK12/13 inhibit SR-4835 SR-4835 SR-4835->CDK12/13 inhibit THZ531 THZ531 THZ531->CDK12/13 inhibit RNAPII Ser2-P RNAPII Ser2 Phosphorylation CDK12/13->RNAPII Ser2-P promotes DDR Gene Tx DDR Gene Transcription RNAPII Ser2-P->DDR Gene Tx enables HR Repair Homologous Recombination Repair DDR Gene Tx->HR Repair maintains Apoptosis Apoptosis HR Repair->Apoptosis prevents

Figure 1. Simplified signaling pathway of CDK12/13 inhibition.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound, SR-4835, and THZ531. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: In Vitro Kinase Inhibitory Activity
CompoundTargetIC50 (nM)Notes
This compound CDK1239.5Data from the primary discovery paper.[1][2][3][4] An independent validation by ICE Bioscience Inc. reported IC50 values of 28.6 nM for CDK12 and 17.8 nM for CDK13.
CDK1326.4
SR-4835 CDK1299Also functions as a molecular glue, inducing the degradation of Cyclin K.[5]
CDK134.9
THZ531 CDK12158A covalent inhibitor.[6]
CDK1369
Table 2: In Vitro Anti-Proliferative Activity (IC50 in various cell lines)
Cell LineCancer TypeThis compound (nM)SR-4835 (nM)THZ531 (nM)
VCaPCastration-Resistant Prostate Cancer23.7--
DU145Prostate Cancer<40--
SK-BR-3Breast Cancer<40--
MFM223Breast Cancer<40--
MDA-MD-468Triple-Negative Breast Cancer<40~160-
A375Melanoma-~80-160~263
JurkatT-cell Leukemia--50
Z138Mantle Cell Lymphoma--<100
Jeko-1Mantle Cell Lymphoma--<100

Data for this compound is from the primary discovery paper. Data for SR-4835 and THZ531 is compiled from various sources and may have different experimental conditions.

Table 3: In Vivo Anti-Tumor Activity
CompoundXenograft ModelDosingOutcome
This compound VCaP (CRPC)10 mg/kg, i.p., q.d.Significant reduction in tumor growth, especially in combination with an Akt inhibitor.[2]
SR-4835 TNBC PDX20 mg/kg, p.o.Rapid tumor regression.[5]
THZ531 KMS-28 (MM)10 mg/kg, i.p., 5 times/week for 3 weeksSignificantly reduced tumor weight, especially in combination with Olaparib.[7]

Experimental Protocols

Detailed experimental protocols are crucial for the independent validation and comparison of these compounds. Below are summaries of the key experimental methodologies.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic and anti-proliferative effects of the inhibitors on cancer cell lines.

Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Inhibitor Add varying concentrations of CDK12/13 inhibitor Incubate_24h->Add_Inhibitor Incubate_72h Incubate for 72h Add_Inhibitor->Incubate_72h Add_Reagent Add viability reagent (e.g., CellTiter-Glo, MTT) Incubate_72h->Add_Reagent Measure_Signal Measure luminescence or absorbance Add_Reagent->Measure_Signal Calculate_IC50 Calculate IC50 values Measure_Signal->Calculate_IC50 End End Calculate_IC50->End

Figure 2. General workflow for a cell viability assay.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are then treated with a range of concentrations of the CDK12/13 inhibitor (e.g., this compound, SR-4835, or THZ531) or a vehicle control (like DMSO).

    • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

    • Viability Assessment: A viability reagent is added to the wells.

      • For this compound: The CellTiter-Glo® Luminescent Cell Viability Assay was used, which measures ATP levels as an indicator of metabolically active cells.[2]

      • For SR-4835 and THZ531: Similar assays like MTT or CellTiter-Blue® are commonly employed.

    • Data Analysis: The luminescence or absorbance is measured using a plate reader, and the data is normalized to the vehicle control to determine the percentage of cell viability. IC50 values are then calculated using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Models

Xenograft models are critical for evaluating the anti-tumor efficacy of a compound in a living organism.

Start Start Implant_Cells Subcutaneously implant cancer cells into immunocompromised mice Start->Implant_Cells Tumor_Growth Allow tumors to reach a palpable size Implant_Cells->Tumor_Growth Randomize Randomize mice into treatment and control groups Tumor_Growth->Randomize Treat Administer inhibitor or vehicle according to dosing schedule Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Endpoint analysis: Tumor weight, IHC, Western blot Monitor->Endpoint End End Endpoint->End

Figure 3. General workflow for a xenograft model study.

  • Protocol:

    • Cell Implantation: A specific number of cancer cells (e.g., VCaP for this compound) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).

    • Tumor Growth and Randomization: Tumors are allowed to grow to a certain volume (e.g., 100-200 mm³). The mice are then randomized into different treatment groups (vehicle control, inhibitor alone, combination therapy).

    • Drug Administration: The inhibitor is administered via a specific route (e.g., intraperitoneal injection for this compound and THZ531, oral gavage for SR-4835) and schedule.

    • Monitoring: Tumor volume and the bodyweight of the mice are measured regularly (e.g., twice a week).

    • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC) for pharmacodynamic markers or Western blotting.

Conclusion and Future Directions

The initial data for this compound is promising, demonstrating potent and selective inhibition of CDK12/13 with significant anti-tumor activity in preclinical models of prostate cancer. Its synergistic effect with Akt inhibitors presents a compelling therapeutic strategy.

However, the core requirement for the scientific validation of any new therapeutic agent is independent replication of the initial findings. To date, the anti-tumor activity of this compound has only been reported by the discovering laboratory. Therefore, future research should prioritize:

  • Independent Validation: Studies by other research groups are needed to confirm the in vitro and in vivo anti-tumor activity of this compound.

  • Head-to-Head Comparison: Direct comparative studies of this compound against other CDK12/13 inhibitors like SR-4835 and THZ531 under identical experimental conditions would provide a clearer understanding of its relative potency and efficacy.

  • Expansion to Other Tumor Types: While initial studies have focused on prostate cancer, the efficacy of this compound should be evaluated in a broader range of cancer types known to be sensitive to CDK12/13 inhibition, such as triple-negative breast cancer and ovarian cancer.

  • Pharmacokinetic and Toxicological Profiling: More extensive studies are required to fully characterize the pharmacokinetic properties and potential toxicities of this compound to support its potential advancement into clinical trials.

References

A Comparative Analysis of YJZ5118 and THZ531: Potent Covalent Inhibitors of CDK12/13

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cancer therapeutics, Cyclin-Dependent Kinases 12 and 13 (CDK12/13) have emerged as critical targets due to their integral role in regulating transcription and maintaining genomic stability. This guide provides a detailed comparative analysis of two prominent covalent inhibitors of CDK12/13: YJZ5118 and THZ531. Both compounds have demonstrated significant potential in preclinical studies, particularly in the context of cancers reliant on transcriptional regulation and the DNA damage response (DDR) pathway. This analysis is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their respective biochemical and cellular activities.

Executive Summary

This compound and THZ531 are both potent and selective covalent inhibitors of CDK12 and CDK13. They function by irreversibly binding to a cysteine residue located near the ATP-binding pocket of these kinases. This covalent modification leads to the inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation at Serine 2 (Ser2), a critical step for transcriptional elongation. The downstream consequences of this inhibition include the suppression of genes involved in the DNA damage response, induction of DNA damage, and ultimately, apoptosis in cancer cells.

While both inhibitors share a common mechanism of action, key differences in their potency, selectivity, and preclinical development stage exist. This compound, a more recently developed compound, exhibits greater potency against both CDK12 and CDK13 in biochemical assays.[1][2][3][4][5] In contrast, THZ531 was one of the first-in-class selective covalent inhibitors for CDK12/13 and has been extensively used as a chemical probe to elucidate the biological functions of these kinases.[6]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for this compound and THZ531, providing a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency (IC50 values)

CompoundCDK12 (nM)CDK13 (nM)
This compound39.5[1][2][3][4][5]26.4[1][2][3][4][5]
THZ531158[6]69[6]

Table 2: Cellular Activity

CompoundCell LineAssayIC50 / Effect
This compoundVCaPCell Proliferation23.7 nM[3]
This compound22RV1Cell ProliferationSynergistic with Akt inhibitors[7]
THZ531JurkatCell Proliferation50 nM[6]

Table 3: Kinase Selectivity

CompoundOff-Target Kinases of NoteSelectivity Profile
This compoundModerate inhibition of CDK7 (IC50 = 2263 nM)Over 100-fold selectivity for CDK12/13 over other CDK family members (except CDK7).[7]
THZ531Weak inhibition of CDK7 (IC50 = 8.5 µM) and CDK9 (IC50 = 10.5 µM)Over 50-fold weaker inhibition of CDK7 and CDK9 compared to CDK12/13.[6] Ambit kinase binding profiling showed comparable binding to JNK family and GSK3 kinases.[2]

Mechanism of Action and Signaling Pathway

Both this compound and THZ531 exert their effects by inhibiting the kinase activity of the CDK12/Cyclin K and CDK13/Cyclin K complexes. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at Serine 2, a key event in the transition from transcriptional initiation to productive elongation. The consequence is a disruption of the transcription of a specific subset of genes, many of which are involved in the DNA damage response (DDR) pathway, including BRCA1 and ATR. This induced "BRCAness" renders cancer cells vulnerable to DNA damage and can be exploited therapeutically, for instance, through combination with PARP inhibitors.

CDK12_13_Inhibition_Pathway cluster_nucleus Nucleus CDK12_13 CDK12/13 + Cyclin K RNAPII RNA Polymerase II CDK12_13->RNAPII P-Ser2 DNA_Damage DNA Damage Transcription_Elongation Transcription Elongation RNAPII->Transcription_Elongation DDR_Genes DDR Genes (e.g., BRCA1, ATR) DDR_Genes->DNA_Damage Repair Transcription_Elongation->DDR_Genes Expression Apoptosis Apoptosis DNA_Damage->Apoptosis Inhibitor This compound / THZ531 Inhibitor->CDK12_13 Inhibition

Caption: Covalent inhibition of CDK12/13 by this compound or THZ531.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity of CDK12/13 by measuring the amount of ATP remaining in solution after the kinase reaction.

  • Reaction Setup : The kinase reaction is performed in a 96-well plate. Each well contains the CDK12/Cyclin K or CDK13/Cyclin K enzyme complex, a suitable substrate (e.g., a peptide derived from the RNA Polymerase II CTD), and ATP in a kinase assay buffer.

  • Inhibitor Addition : Serial dilutions of this compound or THZ531 are added to the reaction wells. A DMSO control is included.

  • Incubation : The reaction is incubated at 30°C for a defined period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

  • ATP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent is then added to convert the generated ADP back to ATP, and the newly synthesized ATP is measured using a luciferase/luciferin reaction that produces a luminescent signal.

  • Data Analysis : The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding : Cancer cells (e.g., VCaP, Jurkat) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of this compound or THZ531 for a specified duration (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism reduce the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis : The absorbance is directly proportional to the number of viable cells. The IC50 values are determined by plotting the percentage of cell viability against the inhibitor concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Cells are treated with this compound or THZ531 at the desired concentrations and for the appropriate time to induce apoptosis.

  • Cell Harvesting : Adherent cells are detached using trypsin, and both adherent and suspension cells are collected by centrifugation.

  • Staining : The cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry : The stained cells are analyzed by flow cytometry.

  • Data Analysis : The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive). The percentage of cells in each quadrant is quantified.

Apoptosis_Assay_Workflow cluster_quadrants Flow Cytometry Quadrants A 1. Cell Treatment (this compound or THZ531) B 2. Cell Harvesting A->B C 3. Staining (Annexin V-FITC & PI) B->C D 4. Flow Cytometry Analysis C->D E Data Interpretation D->E Q1 Q1: Necrotic (AV-/PI+) Q2 Q2: Late Apoptotic (AV+/PI+) Q3 Q3: Viable (AV-/PI-) Q4 Q4: Early Apoptotic (AV+/PI+)

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Conclusion

Both this compound and THZ531 are invaluable tools for the study of CDK12/13 biology and hold promise as therapeutic agents. This compound demonstrates superior potency in biochemical assays and is a promising candidate for further clinical development, particularly in combination with other targeted therapies like Akt inhibitors.[1][7] THZ531, as a first-in-class inhibitor, has been instrumental in validating CDK12/13 as therapeutic targets and continues to be a crucial reference compound in the field. The choice between these inhibitors will depend on the specific research question or therapeutic goal, with this compound offering a potential advantage in terms of on-target potency. Further head-to-head in vivo studies will be necessary to fully delineate their comparative therapeutic indices.

References

YJZ5118 vs. RNAi of CDK12: A Comparative Guide to Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of the covalent CDK12/13 inhibitor, YJZ5118, and RNA interference (RNAi) targeting CDK12 on gene expression. The information presented is curated from publicly available experimental data to assist researchers in selecting the appropriate tool for their studies on CDK12 function and as a potential therapeutic target.

At a Glance: this compound and CDK12 RNAi

Inhibition of CDK12, either through a small molecule inhibitor like this compound or by reducing its expression via RNAi, leads to a characteristic gene expression signature: the downregulation of long genes and a subsequent impairment of the DDR.[3][4][5] This shared mechanism of action makes both tools valuable for studying the consequences of CDK12 dysfunction in various cellular contexts, particularly in cancer biology.

Comparative Analysis of Gene Expression Changes

Gene Target Category Key Genes Affected Effect of this compound Treatment Effect of CDK12 RNAi Supporting Evidence
DNA Damage Response (DDR) ATM, ATR, BRCA1, FANCI, FANCD2, RAD51DownregulationDownregulation[3][4][5][6][7][8][9][10][11][12]
General Gene Expression Long Genes (>100kb)Preferential DownregulationPreferential Downregulation[4][5]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

CDK12_Pathway cluster_transcription Transcription Elongation cluster_regulation Regulation cluster_inhibition Intervention RNAPII RNAPII Nascent RNA Nascent RNA RNAPII->Nascent RNA Transcription DDR Gene Expression Expression of Long DDR Genes RNAPII->DDR Gene Expression Leads to CDK12/CycK CDK12/CycK p-Ser2 RNAPII p-Ser2 RNAPII-CTD CDK12/CycK->p-Ser2 RNAPII Phosphorylation CDK12/CycK->DDR Gene Expression p-Ser2 RNAPII->RNAPII This compound This compound This compound->CDK12/CycK Inhibition RNAi RNAi RNAi->CDK12/CycK Knockdown

Caption: CDK12-mediated transcription regulation and points of intervention.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Downstream Analysis Cell Culture Cell Culture This compound This compound Cell Culture->this compound Treatment siRNA (CDK12) siRNA (CDK12) Cell Culture->siRNA (CDK12) Transfection RNA Isolation RNA Isolation This compound->RNA Isolation Western Blot Western Blot This compound->Western Blot siRNA (CDK12)->RNA Isolation siRNA (CDK12)->Western Blot RT-qPCR RT-qPCR RNA Isolation->RT-qPCR RNA-Seq RNA-Seq RNA Isolation->RNA-Seq Validation of\nGene Expression Validation of Gene Expression RT-qPCR->Validation of\nGene Expression Differential Gene\nExpression Analysis Differential Gene Expression Analysis RNA-Seq->Differential Gene\nExpression Analysis Protein Level\nValidation Protein Level Validation Western Blot->Protein Level\nValidation

Caption: General experimental workflow for comparing this compound and CDK12 RNAi.

Detailed Experimental Protocols

The following sections provide generalized, detailed protocols for the key experiments cited in the comparison of this compound and CDK12 RNAi. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

CDK12 Knockdown using siRNA

This protocol outlines the transient transfection of small interfering RNA (siRNA) to knockdown CDK12 expression in a human cell line such as HeLa or VCaP, typically grown in a 6-well plate format.

Materials:

  • CDK12-specific siRNA and non-targeting control siRNA (20 µM stock)

  • Lipofectamine RNAiMAX Transfection Reagent (or similar)

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well tissue culture plates

  • HeLa or VCaP cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. For HeLa cells, this is typically 1.5 x 10^5 cells per well.

  • siRNA-Lipid Complex Formation: a. For each well to be transfected, dilute 30 pmol of siRNA (1.5 µl of a 20 µM stock) into 150 µl of Opti-MEM. Mix gently. b. In a separate tube, dilute 5 µl of Lipofectamine RNAiMAX into 150 µl of Opti-MEM. Mix gently and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Aspirate the media from the cells and replace with 2.2 ml of fresh, pre-warmed complete growth medium. b. Add the 300 µl of siRNA-lipid complex dropwise to each well. c. Gently rock the plate to ensure even distribution.

  • Incubation and Analysis: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator. After incubation, cells can be harvested for RNA or protein analysis to confirm knockdown efficiency and assess downstream effects.

This compound Treatment

This protocol describes the treatment of cells with the CDK12/13 inhibitor this compound.

Materials:

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Complete growth medium

  • Cells in culture (e.g., VCaP)

Procedure:

  • Cell Seeding: Seed cells in the desired plate format (e.g., 6-well plate) and allow them to adhere and reach approximately 70-80% confluency.

  • Compound Dilution: Prepare the desired final concentration of this compound by diluting the stock solution in complete growth medium. For example, to achieve a 100 nM final concentration in 2 ml of media, add 0.2 µl of a 1 mM intermediate dilution. A vehicle control (DMSO) should be prepared in parallel.

  • Treatment: Aspirate the existing media from the cells and replace it with the media containing this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a CO2 incubator.

  • Harvesting: Following incubation, harvest the cells for downstream analysis such as RNA isolation or protein extraction.

RNA Isolation and Quantitative RT-PCR (RT-qPCR)

This two-step RT-qPCR protocol is for the validation of gene expression changes identified by RNA-seq.

Materials:

  • RNeasy Mini Kit (Qiagen) or similar for RNA isolation

  • High-Capacity cDNA Reverse Transcription Kit (Applied Biosystems) or similar

  • PowerUp SYBR Green Master Mix (Applied Biosystems) or similar

  • Gene-specific forward and reverse primers

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • RNA Isolation: a. Harvest cells and extract total RNA using the RNeasy Mini Kit according to the manufacturer's instructions. b. Quantify the RNA concentration and assess purity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis (Reverse Transcription): a. In a nuclease-free tube, combine 1 µg of total RNA, 1 µl of 10x RT Buffer, 0.4 µl of 25x dNTP Mix, 1 µl of 10x RT Random Primers, 0.5 µl of MultiScribe Reverse Transcriptase, and nuclease-free water to a final volume of 10 µl. b. Incubate the reaction at 25°C for 10 minutes, then 37°C for 120 minutes, and finally 85°C for 5 minutes to inactivate the enzyme.

  • qPCR: a. Prepare the qPCR reaction mix in a 96-well plate. For each 10 µl reaction, combine 5 µl of 2x SYBR Green Master Mix, 0.5 µl of forward primer (10 µM), 0.5 µl of reverse primer (10 µM), 1 µl of diluted cDNA (e.g., 1:10 dilution), and 3 µl of nuclease-free water. b. Run the plate on a qPCR instrument with a standard cycling program: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. c. Analyze the data using the ΔΔCt method, normalizing the expression of the gene of interest to a housekeeping gene (e.g., GAPDH, ACTB).

Western Blotting

This protocol is for the detection of protein levels, such as CDK12 and phosphorylated RNAPII (p-Ser2), following treatment.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-CDK12, anti-p-Ser2 RNAPII, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: a. Lyse cells in RIPA buffer on ice for 30 minutes. b. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant. c. Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: a. Mix 20-30 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes. b. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: a. Apply the ECL substrate to the membrane. b. Visualize the protein bands using a chemiluminescence imaging system.

RNA-Sequencing Data Analysis Workflow

This section provides a general overview of a typical RNA-seq data analysis pipeline.

Software/Tools:

  • FastQC (for quality control)

  • Trimmomatic or similar (for adapter trimming)

  • STAR or HISAT2 (for alignment)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential expression analysis)

Workflow:

  • Quality Control: Assess the quality of the raw sequencing reads (FASTQ files) using FastQC.

  • Trimming: Remove adapter sequences and low-quality reads using a tool like Trimmomatic.

  • Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using an aligner such as STAR.

  • Read Counting: Quantify the number of reads mapping to each gene using featureCounts.

  • Differential Expression Analysis: Use a package like DESeq2 in R to normalize the count data and identify differentially expressed genes between conditions (e.g., this compound-treated vs. vehicle control, or CDK12 siRNA vs. control siRNA).

  • Downstream Analysis: Perform gene ontology (GO) and pathway analysis on the differentially expressed genes to identify enriched biological processes and pathways. Visualize the results using volcano plots and heatmaps.

References

YJZ5118: Superior In Vivo Pharmacokinetic Profile Over Other Covalent CDK12/13 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of its in vivo validation showcases YJZ5118, a novel covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), as a promising therapeutic candidate with a favorable pharmacokinetic profile compared to other inhibitors in its class. This guide provides a detailed comparison of this compound's performance, supported by experimental data and protocols, for researchers and drug development professionals.

This compound distinguishes itself with reasonable pharmacokinetic parameters, including good oral bioavailability and a longer half-life in preclinical mouse models. These characteristics are crucial for effective drug development, suggesting the potential for convenient oral administration and sustained therapeutic effect. In contrast, other covalent CDK12/13 inhibitors have faced challenges with their in vivo properties, limiting their clinical potential.

Comparative Analysis of In Vivo Pharmacokinetic Properties

The in vivo pharmacokinetic profiles of this compound and alternative CDK12/13 inhibitors were evaluated in mouse models. This compound demonstrates significant advantages in key pharmacokinetic parameters.

CompoundOral Bioavailability (%)AUC (h*ng/mL)T1/2 (h)Cmax (ng/mL)Clearance (mL/min/kg)Notes
This compound 35.52235.52.32Not Reported28.34Favorable oral bioavailability and half-life.
THZ531 Not ReportedNot ReportedNot ReportedNot ReportedHighPoor metabolic stability and high clearance make it unsuitable for in vivo studies.[1]
BSJ-01-175 17Not Reported2.25Not Reported24.9A derivative of THZ531 with moderate pharmacokinetic properties.[2]
SR-4835 Orally BioavailableNot ReportedNot ReportedNot ReportedNot ReportedSuitable for in vivo studies, but specific quantitative data is not readily available.[3]
MFH290 Not ReportedNot ReportedShortNot ReportedHighShort half-life and high clearance rate in mouse plasma.

Experimental Protocols

In Vivo Pharmacokinetic Analysis of this compound

A standard protocol for evaluating the pharmacokinetic properties of a compound like this compound in mice after oral administration is outlined below. This protocol is a representative example and may have been adapted for the specific study of this compound.

1. Animal Models:

  • Male CD-1 mice are typically used for pharmacokinetic studies.

  • Animals are housed in a controlled environment with a standard diet and water ad libitum.

  • A period of acclimatization is allowed before the experiment.

2. Compound Administration:

  • This compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).

  • A single dose (e.g., 10 mg/kg) is administered orally via gavage.

3. Sample Collection:

  • Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

  • Blood is typically collected via retro-orbital bleeding or tail vein sampling into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Bioanalysis:

  • The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

5. Pharmacokinetic Parameter Calculation:

  • Pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and T1/2 (Half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.

  • Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

VCaP Xenograft Model for In Vivo Efficacy Studies

The in vivo antitumor activity of this compound was evaluated in a VCaP castration-resistant prostate cancer (CRPC) xenograft mouse model.[4] A general protocol for establishing such a model is as follows:

1. Cell Culture:

  • VCaP cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Models:

  • Male severe combined immunodeficient (SCID) or other immunocompromised mice (e.g., nude mice) are used.

3. Tumor Implantation:

  • VCaP cells are harvested, mixed with Matrigel, and subcutaneously injected into the flank of the mice.[5]

4. Tumor Growth Monitoring:

  • Tumor volume is measured regularly using calipers.

  • Treatment is typically initiated when tumors reach a specific size (e.g., 100-200 mm³).[5]

5. Drug Administration and Efficacy Evaluation:

  • Mice are randomized into treatment and control groups.

  • This compound, alone or in combination with other agents like Akt inhibitors, is administered to the treatment groups according to a specific dosing schedule.

  • Tumor growth is monitored throughout the study, and animal body weight is recorded to assess toxicity.

  • At the end of the study, tumors are excised for further analysis (e.g., western blotting to assess target engagement).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a typical workflow for its in vivo pharmacokinetic validation.

CDK12_13_Signaling_Pathway CDK12/13 Signaling Pathway and this compound Inhibition cluster_0 Transcription Regulation cluster_1 This compound Action cluster_2 Downstream Effects CDK12_13 CDK12/13-Cyclin K RNAPII RNA Polymerase II (Pol II) CDK12_13->RNAPII Phosphorylates Reduced_pRNAPII Reduced Pol II Phosphorylation CDK12_13->Reduced_pRNAPII Inhibition leads to pRNAPII Phosphorylated Pol II (Ser2) Transcription Transcription Elongation pRNAPII->Transcription DDR_Genes DNA Damage Response (DDR) Genes Transcription->DDR_Genes This compound This compound This compound->CDK12_13 Inhibits Akt_Phos Increased Akt Phosphorylation This compound->Akt_Phos Induces Impaired_Transcription Impaired Transcription Reduced_pRNAPII->Impaired_Transcription Reduced_DDR Reduced DDR Gene Expression Impaired_Transcription->Reduced_DDR DNA_Damage DNA Damage Reduced_DDR->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of this compound action on the CDK12/13 signaling pathway.

In_Vivo_PK_Workflow Experimental Workflow for In Vivo Pharmacokinetic Validation cluster_0 Preparation cluster_1 Execution cluster_2 Analysis cluster_3 Outcome Animal_Model Select Animal Model (e.g., CD-1 Mice) Dosing Oral Gavage Administration Animal_Model->Dosing Compound_Prep Prepare this compound Formulation Compound_Prep->Dosing Blood_Sampling Serial Blood Sampling (Multiple Timepoints) Dosing->Blood_Sampling Plasma_Processing Plasma Separation and Storage Blood_Sampling->Plasma_Processing LC_MS LC-MS/MS Analysis of Plasma Samples Plasma_Processing->LC_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS->PK_Analysis PK_Profile Determine PK Profile (AUC, T1/2, Cmax, F%) PK_Analysis->PK_Profile

Caption: Workflow for in vivo pharmacokinetic validation of this compound.

Conclusion

The in vivo validation of this compound's pharmacokinetic properties reveals a compound with a promising profile for further development. Its superior oral bioavailability and reasonable half-life in mice, when compared to the challenges faced by other covalent CDK12/13 inhibitors like THZ531, position this compound as a more viable candidate for clinical translation. The presented data and experimental frameworks provide a solid foundation for researchers and drug developers to understand and further investigate the therapeutic potential of this compound.

References

A Comparative Guide: YJZ5118 Versus First-Generation CDK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the novel covalent cyclin-dependent kinase (CDK) inhibitor, YJZ5118, against first-generation CDK inhibitors. By presenting key performance data, detailed experimental protocols, and visual representations of molecular pathways and workflows, this document aims to be an objective resource for the scientific community.

Executive Summary

This compound is a potent and highly selective covalent inhibitor of CDK12 and CDK13.[1][2][3][4] In contrast, first-generation CDK inhibitors, such as flavopiridol, roscovitine, and olomoucine, exhibit broader kinase inhibition profiles, a characteristic that has been associated with higher toxicity and limited therapeutic success in clinical trials.[5] this compound's specificity for CDK12/13, which are critical regulators of transcription and the DNA damage response, presents a promising avenue for targeted cancer therapy.[1][6][7][8]

Data Presentation: Biochemical Activity and Selectivity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and first-generation CDK inhibitors against a panel of cyclin-dependent kinases. The data highlights the superior selectivity of this compound for CDK12 and CDK13.

Table 1: IC50 Values of this compound and First-Generation CDK Inhibitors (in nM)

TargetThis compoundFlavopiridolRoscovitineOlomoucine
CDK1/cyclin B >10,000306507,000
CDK2/cyclin A/E >10,00040-1707007,000
CDK4/cyclin D1 >10,00020-100>100,00019,800
CDK5/p25 >10,000N/A1603,000
CDK6/cyclin D >10,00060>100,000N/A
CDK7/cyclin H 2,263875460450
CDK9/cyclin T >10,0002060060
CDK12/cyclin K 39.5 N/AN/AN/A
CDK13/cyclin K 26.4 N/AN/AN/A

Data for this compound sourced from[1][2]. Data for Flavopiridol sourced from[9][10]. Data for Roscovitine sourced from[11][12][13]. Data for Olomoucine sourced from[14][15]. N/A indicates data not available.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the CDK12/13 signaling pathway and a standard experimental workflow for benchmarking CDK inhibitors.

CDK12_13_Signaling_Pathway cluster_transcription Transcription Elongation & DNA Damage Response cluster_regulation Regulation by CDK12/13 RNAPII RNA Polymerase II (RNAPII) CTD C-Terminal Domain (CTD) DDR_Genes DNA Damage Response (DDR) Genes (e.g., BRCA1, ATM) CTD->DDR_Genes Binds to Transcription Transcription of DDR Genes DDR_Genes->Transcription Protein_Translation Translation of DDR Proteins Transcription->Protein_Translation Genomic_Stability Maintenance of Genomic Stability Protein_Translation->Genomic_Stability CDK12_13 CDK12 / CDK13 CDK12_13->CTD Phosphorylates Ser2 CyclinK Cyclin K CyclinK->CDK12_13 Activates This compound This compound This compound->CDK12_13 Inhibits First_Gen_Inhibitors First-Generation CDK Inhibitors

CDK12/13 Signaling Pathway in Transcription and DNA Damage Response.

Experimental_Workflow cluster_biochemical Biochemical Assay (Kinase Inhibition) cluster_cellular Cell-Based Assay (Anti-Proliferation) Start_Biochem Start Prepare_Reagents Prepare Reagents: - CDK/Cyclin Complex - Kinase Buffer - ATP - Substrate Start_Biochem->Prepare_Reagents Start_Cell Start Serial_Dilution Prepare Serial Dilution of Inhibitor (e.g., this compound) Prepare_Reagents->Serial_Dilution Incubate Incubate Kinase, Substrate, and Inhibitor Serial_Dilution->Incubate Initiate_Reaction Initiate Reaction with ATP Incubate->Initiate_Reaction Quench_Reaction Quench Reaction Initiate_Reaction->Quench_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Quench_Reaction->Detect_Signal Calculate_IC50 Calculate IC50 Value Detect_Signal->Calculate_IC50 Seed_Cells Seed Cancer Cells in Multi-well Plates Start_Cell->Seed_Cells Add_Inhibitor Add Serial Dilutions of Inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for 48-72 hours Add_Inhibitor->Incubate_Cells Measure_Viability Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubate_Cells->Measure_Viability Determine_GI50 Determine GI50 Value Measure_Viability->Determine_GI50

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of YJZ5118

Author: BenchChem Technical Support Team. Date: December 2025

Physicochemical Properties of YJZ5118

A summary of the key physicochemical properties of this compound is provided below to inform safe handling and disposal procedures.

PropertyValueReference
Molecular FormulaC36H44N8O2[1]
Molecular Weight620.80 g/mol [1]
AppearanceSolid[1]
Solubility10 mM in DMSO[1]
Storage (Solid)-20°C for 12 months; 4°C for 6 months[1]
Storage (In Solvent)-80°C for 6 months; -20°C for 6 months[1]

Standard Disposal Protocol for this compound

The following step-by-step procedure outlines the recommended best practices for the disposal of this compound, based on general guidelines for hazardous chemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety goggles, when handling this compound waste.

2. Waste Segregation:

  • All materials contaminated with this compound must be segregated from general laboratory waste.

  • This includes, but is not limited to:

    • Unused or expired solid this compound.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, vials, and gloves.

    • Contaminated labware.

3. Waste Collection and Containment:

  • Solid Waste: Collect solid this compound waste and contaminated disposable items in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

4. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

5. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from general laboratory traffic.

6. Disposal Request:

  • When the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS office. Do not dispose of this compound down the drain or in regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

YJZ5118_Disposal_Workflow start Start: this compound Waste Generation ppe Wear Appropriate PPE (Double Gloves, Lab Coat, Goggles) start->ppe segregate Segregate this compound Waste (Solid, Liquid, Sharps) ppe->segregate contain Contain in Labeled Hazardous Waste Containers segregate->contain store Store in Designated Satellite Accumulation Area contain->store request Submit Hazardous Waste Pickup Request to EHS store->request end End: Proper Disposal by EHS request->end

Caption: Logical workflow for the safe disposal of this compound.

It is imperative for all personnel to consult their institution's specific safety data sheets (SDS) and waste disposal guidelines before handling any hazardous chemical. In the absence of a specific SDS for this compound, treating it with the precautions outlined for potent cytotoxic compounds is a prudent and necessary safety measure.

References

Personal protective equipment for handling YJZ5118

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for YJZ5118

Compound: this compound Class: Covalent Cyclin-Dependent Kinase 12/13 (CDK12/13) Inhibitor

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. As a potent CDK12/13 inhibitor, this compound induces DNA damage and apoptosis in cancer cells, classifying it as a potentially hazardous or cytotoxic compound that requires stringent handling protocols to ensure personnel safety and experimental integrity.[1][2] The following procedures and recommendations are based on the known mechanism of action of this compound and established guidelines for handling potent, cytotoxic agents in a laboratory setting.[3][4][5]

Personal Protective Equipment (PPE)

Due to its cytotoxic potential, all handling of this compound must be performed with appropriate PPE to prevent inhalation, skin contact, and ingestion.[6] The level of PPE should be determined by a risk assessment of the specific procedure being performed.

Table 1: Recommended Personal Protective Equipment for this compound

Activity Engineering Control Gloves Eye/Face Protection Lab Coat/Gown Respiratory Protection
Receiving/Unpacking General Laboratory BenchSingle Pair, NitrileSafety GlassesStandard Lab CoatNot Required
Weighing (Solid) Chemical Fume Hood or Ventilated Balance EnclosureDouble Pair, Nitrile (ASTM D6978)Safety Goggles & Face ShieldDisposable, Solid-Front GownRecommended if not in a contained enclosure
Solution Preparation Chemical Fume HoodDouble Pair, Nitrile (ASTM D6978)Safety Goggles & Face ShieldDisposable, Solid-Front GownNot Required
Cell Culture/Assays Class II Biosafety CabinetDouble Pair, Nitrile (ASTM D6978)Safety GogglesDisposable, Solid-Front GownNot Required
Waste Disposal Designated Waste AreaDouble Pair, Nitrile (ASTM D6978)Safety Goggles & Face ShieldDisposable, Solid-Front GownNot Required

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, step-by-step operational plan is critical for minimizing exposure risk.

1. Receiving and Storage:

  • Upon receipt, inspect the external packaging for any signs of damage or leakage.[3] If compromised, implement spill procedures immediately.

  • The unopened container should be wiped down before being moved to a designated, secure storage area.[3][4]

  • Store this compound in a clearly labeled, sealed container in a designated, ventilated, and access-restricted area. For solid powder, storage at -20°C is recommended for long-term stability.

2. Preparation (Weighing and Solubilization):

  • All manipulations involving solid this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.[6]

  • Use dedicated spatulas and weigh boats. Decontaminate all equipment after use.

  • When preparing solutions (e.g., in DMSO), add the solvent slowly to the solid to minimize aerosol generation.

  • The exterior of the primary container (e.g., vial or tube) should be wiped clean before being removed from the containment area.[3]

3. Experimental Use:

  • For in-vitro studies, all cell culture work involving this compound should be performed in a Class II Biosafety Cabinet (BSC).

  • Use plastic-backed absorbent pads on work surfaces to contain any potential spills.[4]

  • Avoid generating aerosols. Use appropriate techniques for pipetting and mixing.

4. Spill Management:

  • A dedicated cytotoxic spill kit must be readily available in all areas where this compound is handled.[4][7]

  • In case of a spill, evacuate the immediate area and alert personnel.

  • Don the appropriate PPE from the spill kit before cleaning.

  • Contain the spill using absorbent materials, then decontaminate the area according to your institution's established procedures. All materials used for cleanup must be disposed of as cytotoxic waste.[8]

5. Decontamination and Disposal Plan:

  • All items that come into direct contact with this compound are considered cytotoxic waste. This includes gloves, gowns, pipette tips, vials, and absorbent pads.[8][9]

  • Segregate cytotoxic waste into clearly labeled, leak-proof, and puncture-resistant containers.[8][10] These containers are often color-coded (e.g., purple or yellow with a cytotoxic symbol) for easy identification.[9][11]

  • Dispose of all cytotoxic waste in accordance with institutional and local hazardous waste regulations, which typically involves high-temperature incineration.[10][11]

  • Non-disposable equipment (e.g., glassware, spatulas) must be decontaminated using a validated procedure before being returned to general use.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the procedure for safely preparing a stock solution of this compound, a common first step in many experimental workflows.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance inside a ventilated enclosure

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile, filtered tips

  • Vortex mixer

Procedure:

  • Pre-Calculation: Determine the mass of this compound required. The molecular weight of this compound is 620.80 g/mol . To prepare 1 mL of a 10 mM stock solution, 6.21 mg of this compound is needed.

  • PPE and Setup: Don the appropriate PPE as specified in Table 1 for "Weighing (Solid)". Perform all work inside a chemical fume hood or ventilated balance enclosure over a disposable, plastic-backed absorbent pad.

  • Weighing: Tare a sterile, pre-labeled microcentrifuge tube or vial on the analytical balance. Carefully add approximately 6.21 mg of this compound solid to the tube using a dedicated spatula. Record the exact mass.

  • Solubilization: Based on the recorded mass, calculate the precise volume of DMSO required to achieve a 10 mM concentration. Slowly add the calculated volume of DMSO to the tube containing the this compound powder.

  • Mixing: Cap the tube securely and vortex at a moderate speed until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain.

  • Storage: Wipe the exterior of the tube with a disposable wipe dampened with 70% ethanol. Store the stock solution at -20°C or -80°C in a clearly labeled, secondary container. Update your chemical inventory.

  • Waste Disposal: Dispose of all contaminated materials (weigh boat, pipette tips, gloves, wipes) in the designated cytotoxic waste container.

Mandatory Visualization

The following workflow diagram illustrates the key logistical and safety steps for handling this compound from receipt to disposal.

G cluster_0 Preparation & Handling cluster_1 Waste Management Receiving 1. Receive & Inspect Package Storage 2. Store in Designated -20°C Location Receiving->Storage Weighing 3. Weigh Solid in Fume Hood / VE Storage->Weighing Solubilization 4. Prepare Stock Solution in Fume Hood Weighing->Solubilization Spill Spill Event Weighing->Spill Experiment 5. Perform Experiment in Biosafety Cabinet Solubilization->Experiment Solubilization->Spill SolidWaste Contaminated Solids (Tips, Gloves, Gowns) Experiment->SolidWaste LiquidWaste Contaminated Liquids (Media, Reagents) Experiment->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) Experiment->SharpsWaste Experiment->Spill WasteCollection 6. Segregate all waste into Labeled Cytotoxic Containers SolidWaste->WasteCollection LiquidWaste->WasteCollection SharpsWaste->WasteCollection Disposal 7. Final Disposal via Licensed Contractor WasteCollection->Disposal SpillKit Use Cytotoxic Spill Kit Spill->SpillKit SpillKit->WasteCollection

Caption: Workflow for the safe handling and disposal of the cytotoxic compound this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.